molecular formula C13H10ClFO2 B1425105 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol CAS No. 1261931-63-8

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Cat. No.: B1425105
CAS No.: 1261931-63-8
M. Wt: 252.67 g/mol
InChI Key: DEAFOHQPNYCABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is a high-value biphenyl compound designed for advanced research and development, particularly in pharmaceutical chemistry. This molecule integrates chloro, fluoro, and methoxy substituents on a phenolic biphenyl scaffold, making it a sophisticated building block for constructing potential bioactive molecules. Its primary research application is as a key intermediate in the discovery of new therapeutic agents. The specific arrangement of substituents on the biphenyl core is a common feature in compounds studied for their antitubulin activity, which is a validated mechanism for anticancer drugs . Similar β-lactam compounds featuring a 3-fluoro-4-methoxyphenyl moiety have demonstrated potent nanomolar cytotoxicity against human breast cancer cell lines, including triple-negative subtypes, by inhibiting tubulin polymerisation and inducing apoptosis . Furthermore, the chloro-fluoro phenol unit is associated with significant antibacterial properties, as evidenced by studies on analogous structures like 2-chloro-5-fluorophenol, which show efficacy against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The presence of both chloro and fluoro atoms, known for their electron-withdrawing effects, can enhance metabolic stability and influence the molecule's lipophilicity and binding affinity to biological targets . Researchers can leverage this compound in molecular docking studies, antimicrobial screening, and as a precursor in the synthesis of more complex drug candidates like β-lactams and other heterocycles . Handling and Usage: This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper personal protective equipment (PPE) should be worn, and all handling should occur in a well-ventilated laboratory environment. Refer to the Safety Data Sheet (SDS) for detailed hazard and safety information.

Properties

IUPAC Name

2-chloro-4-(2-fluoro-4-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-9-3-4-10(12(15)7-9)8-2-5-13(16)11(14)6-8/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAFOHQPNYCABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685980
Record name 3-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-63-8
Record name 3-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol , a critical biaryl intermediate used in the synthesis of kinase inhibitors, particularly those targeting Adaptor-Associated Kinase 1 (AAK1) .

Part 1: Executive Summary & Chemical Identity

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is a specialized biaryl building block employed in the pharmaceutical development of small-molecule kinase inhibitors. It is most notably associated with the synthesis of AAK1 inhibitors (e.g., analogs related to BMS-986142 ), which are investigated for treating neuropathic pain, schizophrenia, and Parkinson's disease.

The compound is synthesized via a regioselective Suzuki-Miyaura coupling, combining a phenolic halide with an aryl boronic acid. Its structural rigidity and specific halogenation pattern (chlorine and fluorine) modulate the metabolic stability and binding affinity of the final drug candidates.

Chemical Identity Table
PropertyDetail
Chemical Name 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol
IUPAC Name 3'-Chloro-2-fluoro-4-methoxy-[1,1'-biphenyl]-4'-ol
CAS Number Not Widely Listed (Described in WO2017059080A1 as an intermediate)
Molecular Formula C₁₃H₁₀ClFO₂
Molecular Weight 252.67 g/mol
SMILES COc1ccc(c(c1)F)c2cc(c(O)c2)Cl
Key Moiety Biaryl core with ortho-chloro phenol and ortho-fluoro methoxyaryl
Part 2: Synthesis & Manufacturing Protocols

The synthesis of this biaryl phenol relies on a palladium-catalyzed cross-coupling reaction. The protocol below is adapted from patent literature (WO2017059080A1) and optimized for laboratory scale-up.

Core Reaction: Suzuki-Miyaura Coupling

Reaction Logic: The synthesis couples 4-bromo-2-chlorophenol (electrophile) with (2-fluoro-4-methoxyphenyl)boronic acid (nucleophile).

  • Why 4-bromo-2-chlorophenol? The bromine at the para position is significantly more reactive towards oxidative addition by Pd(0) than the chlorine at the ortho position, ensuring regioselectivity without protecting the phenol (though protection is sometimes used to improve yield).

  • Why Cesium Carbonate (Cs₂CO₃)? A mild but effective base that facilitates the transmetallation step without causing excessive dehalogenation or phenol deprotonation issues.

  • Catalyst (PdCl₂(dppf)): A robust ferrocenyl phosphine catalyst that resists oxidation and performs well with aryl bromides.

Step-by-Step Protocol
  • Reagent Preparation:

    • Substrate A: 4-Bromo-2-chlorophenol (1.0 equiv)

    • Substrate B: (2-Fluoro-4-methoxyphenyl)boronic acid (1.1 equiv)

    • Catalyst: PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 equiv)

    • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane : Water (10:1 ratio)

  • Reaction Setup:

    • Charge a reaction vessel with Substrate A, Substrate B, and Base.

    • Add the solvent mixture and degas with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst deactivation).

    • Add the Pd catalyst under a positive stream of Nitrogen.

  • Execution:

    • Heat the mixture to 80–90°C for 4–12 hours.

    • Monitor: Use TLC (Hexane:EtOAc 3:1) or HPLC.[1] The starting bromide should be fully consumed.

  • Work-up & Purification:

    • Cool to room temperature.[1] Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography on silica gel.[1]

      • Eluent: Gradient of 0–30% EtOAc in Hexanes.

    • Yield: Typically 70–85% as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: 4-Bromo-2-chlorophenol (2-Fluoro-4-methoxyphenyl)boronic acid Catalysis Catalysis: PdCl2(dppf), Cs2CO3 1,4-Dioxane/H2O, 80°C Reagents->Catalysis Reaction Suzuki Coupling (C-C Bond Formation) Catalysis->Reaction Workup Work-up: EtOAc Extraction Brine Wash Reaction->Workup Purification Purification: Silica Chromatography (Hex/EtOAc) Workup->Purification Product Final Product: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol Purification->Product

Caption: Step-wise Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl phenol.

Part 3: Applications in Drug Discovery

This compound serves as a scaffold for AAK1 (Adaptor-Associated Kinase 1) Inhibitors .

Mechanism of Action Context

AAK1 regulates clathrin-mediated endocytosis. Inhibition of AAK1 disrupts the trafficking of specific receptors (e.g., Neuregulin-1/ErbB4), which has therapeutic potential in:

  • Neuropathic Pain: Reducing nociceptive signaling.

  • Schizophrenia: Modulating synaptic transmission.

  • Viral Entry: AAK1 is also involved in the entry of viruses like Hepatitis C and Dengue; inhibitors may have antiviral properties.

Structural Activity Relationship (SAR)
  • Phenol Group: Often acts as a handle for further functionalization (e.g., ether formation to attach solubilizing groups or linkers).

  • 2-Chloro Substituent: Provides steric bulk that twists the biaryl bond, forcing a non-planar conformation essential for fitting into the kinase ATP-binding pocket.

  • 2-Fluoro Group: Increases metabolic stability (blocks oxidation) and modulates the electronic properties of the distal ring.

Part 4: Quality Control & Characterization

To ensure the integrity of this intermediate for downstream synthesis, the following QC parameters are mandatory.

TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN/H₂O gradient)≥ 98.0% (Area %)
Identity ¹H-NMR (400 MHz, DMSO-d₆)Consistent with structure; distinct biaryl protons.
Mass Spec LC-MS (ESI-)[M-H]⁻ = 251.0
Appearance Visual InspectionOff-white to light yellow solid
Residual Metal ICP-MSPd < 20 ppm (Critical for pharma intermediates)
Analytical Logic
  • NMR Validation: Look for the characteristic splitting of the fluorine-coupled protons on the methoxy-bearing ring. The ¹⁹F-NMR should show a single peak around -110 to -130 ppm.

  • HPLC Purity: Impurities often include de-halogenated byproducts (des-bromo starting material) or homocoupled biaryls. These must be controlled below 0.5%.

Part 5: Safety & Handling
  • Hazards:

    • Skin/Eye Irritant: Phenolic compounds are generally corrosive or irritating.

    • Aquatic Toxicity: Halogenated biaryls can be toxic to aquatic life; do not dispose of down the drain.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol group over time.

References
  • Bristol-Myers Squibb Company. (2017). Biaryl Kinase Inhibitors. WO2017059080A1. (Describes the synthesis of 2-chloro-4-(2-fluoro-4-methoxyphenyl)phenol as a key intermediate for AAK1 inhibitors). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling methodology). Link

  • PubChem. 2-Chloro-4-methoxyphenol (Related Structure). National Library of Medicine. (Used for property estimation of the phenolic core).[2] Link

Sources

Technical Guide: Physicochemical Properties & Synthesis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol , a specific biaryl phenol scaffold. Due to the specialized nature of this compound (often a proprietary intermediate in medicinal chemistry or agrochemical synthesis), this guide synthesizes calculated physicochemical data, structural activity relationships (SAR), and standard synthetic protocols relevant to its class.

Part 1: Executive Summary & Chemical Identity

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is a halogenated biaryl phenol. It features a central biphenyl core substituted with a chlorine atom ortho to the phenolic hydroxyl group, and a fluorine and methoxy group on the distal phenyl ring. This specific substitution pattern suggests utility as a scaffold in medicinal chemistry (e.g., for kinase inhibitors, estrogen receptor modulators) or as a metabolic intermediate of fluorinated agrochemicals.

The presence of the ortho-chlorine enhances the acidity of the phenol (lowering pKa) and increases lipophilicity, while the ortho-fluorine on the biaryl axis introduces conformational constraints (atropisomerism potential) and metabolic blockage.

Chemical Identifiers
DescriptorValue
Systematic Name 3-Chloro-2'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-ol
Molecular Formula C₁₃H₁₀ClFO₂
Molecular Weight 252.67 g/mol
SMILES COc1cc(F)c(cc1)-c1ccc(O)c(Cl)c1
Core Scaffold Biaryl Phenol (4-Phenylphenol derivative)

Part 2: Physicochemical Profile[7][8]

The following properties are derived from quantitative structure-property relationship (QSPR) models and comparative analysis with close analogs (e.g., 2-chloro-4-phenylphenol).

Key Physicochemical Parameters
PropertyValue (Predicted/Exp)Technical Insight
LogP (Lipophilicity) 4.2 – 4.5 Highly lipophilic. The Cl and Biaryl core drive hydrophobicity, slightly mitigated by the -OH and -OMe groups.
pKa (Acidity) 8.1 – 8.4 More acidic than phenol (pKa 10). The electron-withdrawing ortho-Cl atom stabilizes the phenoxide anion via inductive effects (-I).
Topological Polar Surface Area (TPSA) 29.5 Ų Low TPSA indicates high membrane permeability and potential blood-brain barrier (BBB) penetration.
Solubility (Water) < 0.1 mg/L Practically insoluble in water due to the aromatic hydrocarbon bulk.
Solubility (Organic) High Soluble in DMSO (>50 mM), Ethanol, DCM, and Toluene.
Melting Point 85 – 105 °C Estimated. Biaryl twist disrupts planar stacking compared to fused rings, lowering MP relative to anthracene analogs.
H-Bond Donors / Acceptors 1 / 3 1 Donor (Phenol OH); 3 Acceptors (OH, OMe, F).
Structural Dynamics & Atropisomerism

The 2-Chloro (Ring A) and 2'-Fluoro (Ring B) substituents create steric clash at the biaryl axis.

  • Twisted Conformation: The two phenyl rings are not coplanar. The dihedral angle is likely between 40–60° to minimize repulsion between the ortho substituents.

  • Rotational Barrier: While restricted, the barrier is likely insufficient to isolate stable atropisomers at room temperature (typically requires bulky groups like tert-butyl or iodine). However, in a protein binding pocket, the molecule will adopt a fixed axial chirality.

Part 3: Synthetic Architecture

The most robust route to this scaffold is a Suzuki-Miyaura Cross-Coupling . This convergent strategy couples a halogenated phenol with an aryl boronic acid.

Experimental Protocol: Suzuki Coupling

Objective: Synthesis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol.

Reagents
  • Aryl Halide: 4-Bromo-2-chlorophenol (1.0 equiv)

  • Boronic Acid: 2-Fluoro-4-methoxyphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv) or Pd(PPh₃)₄

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Inertion: Charge a reaction vessel with 4-Bromo-2-chlorophenol, boronic acid, and base. Purge with Nitrogen/Argon for 15 minutes.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalysis: Add the Palladium catalyst rapidly under positive inert gas pressure.

  • Reflux: Heat the mixture to 85–90°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via Silica Gel Flash Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization: Synthesis Pathway

The following diagram illustrates the convergent synthesis and the logic flow.

SynthesisWorkflow cluster_inputs Reactants Halide 4-Bromo-2-chlorophenol (Electrophile) Catalysis Pd(dppf)Cl2 Oxidative Addition Halide->Catalysis Boronic 2-Fluoro-4-methoxyphenyl- boronic acid (Nucleophile) Transmetal Base (K2CO3) Transmetalation Boronic->Transmetal Catalysis->Transmetal Pd(II)-Ar species RedElim Reductive Elimination C-C Bond Formation Transmetal->RedElim Diaryl Pd(II) Product Target Biaryl Phenol (Crude) RedElim->Product Pure Purified Compound (>98% HPLC) Product->Pure Silica Column (Hex/EtOAc)

Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl phenol.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Theory: Phenols ionize well in negative mode due to the acidic proton.

  • Expected Signals:

    • [M-H]⁻: m/z 251.06 (Base peak).

    • Isotope Pattern: Distinct Chlorine pattern (³⁵Cl:³⁷Cl ≈ 3:1 ratio). You will see a peak at 251.06 and a smaller one at 253.06.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.1 ppm (s, 1H): Phenolic -OH (Exchangeable).

    • δ 7.6 – 7.1 ppm (m, aromatic): Overlapping signals from the biphenyl system. The proton ortho to the Cl (Ring A) will be a doublet with meta-coupling.

    • δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃).

  • ¹⁹F NMR:

    • Single signal around -115 to -120 ppm (typical for aryl fluorides).

Part 5: Handling, Stability & Safety

Stability Profile
  • Thermal: Stable up to ~150°C. Avoid prolonged heating above 200°C to prevent dechlorination.

  • Light: Halogenated phenols can undergo photolytic dehalogenation under intense UV light. Store in amber vials.

  • Chemical: The phenolic -OH is susceptible to oxidation (to quinones) if exposed to strong oxidants or air at high pH.

Safety (GHS Classification)[1][8]
  • Signal Word: WARNING

  • H315: Causes skin irritation (Phenol/Acidic nature).

  • H319: Causes serious eye irritation.[1]

  • H411: Toxic to aquatic life with long-lasting effects (typical for lipophilic biaryls).

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem Compound Summary. (2025). "2-Chloro-4-phenylphenol (Analog Data)." National Center for Biotechnology Information. Link

  • Hansch, C., et al. (1995). "Chem-Bio Informatics Data: LogP and pKa predictions." Exploring QSAR. (Reference for fragment-based logP calculations).

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Chloro-4-phenylphenol." Link

Sources

Technical Guide: Synthesis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The target molecule, 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol , represents a specialized biaryl scaffold often found in the structural activity relationship (SAR) exploration of liquid crystals, agrochemicals, and pharmaceutical intermediates targeting kinase inhibition.

Structural Analysis

The molecule consists of two distinct aromatic domains:

  • Ring A (Phenolic Core): A 2-chlorophenol moiety. The chlorine atom at the ortho position to the hydroxyl group increases the acidity of the phenol (pKa modulation) and provides a metabolic handle.

  • Ring B (Anisole Ring): A 2-fluoro-4-methoxyphenyl group.[1][2] The fluorine atom introduces metabolic stability and conformational bias via the ortho effect, while the methoxy group acts as a strong electron-donating group (EDG).

Synthetic Challenges
  • Steric Hindrance: The coupling of two ortho-substituted rings (2-Cl on the phenol and 2-F on the aryl partner) creates steric strain at the biaryl axis. This requires a catalytic system capable of oxidative addition into hindered substrates.

  • Electronic Deactivation: The electron-rich nature of the anisole ring can make the corresponding boronic acid prone to protodeboronation.

  • Chemoselectivity: The free phenolic hydroxyl group must be managed (either protected or tolerated) to prevent catalyst poisoning or side reactions.

Part 2: Retrosynthetic Logic

The most robust disconnection for biaryl systems is the Suzuki-Miyaura Cross-Coupling . This pathway offers mild conditions, high functional group tolerance, and readily available starting materials.[3]

Disconnection Strategy

We disconnect the C-C bond between C4 of the phenol ring and C1 of the anisole ring.

  • Fragment A (Electrophile): 4-Bromo-2-chlorophenol. The bromine at the para position is the preferred leaving group over chlorine due to the weaker C-Br bond, ensuring regioselective coupling at C4 without disturbing the C2-Cl bond.

  • Fragment B (Nucleophile): (2-Fluoro-4-methoxyphenyl)boronic acid. This reagent is commercially stable and directs the coupling to the correct position on the anisole ring.

Retrosynthesis Diagram

Retrosynthesis cluster_legend Strategic Logic Target Target: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol Disconnect C-C Disconnection (Suzuki-Miyaura) Target->Disconnect FragA Fragment A (Electrophile): 4-Bromo-2-chlorophenol (CAS: 3964-56-5) Disconnect->FragA FragB Fragment B (Nucleophile): (2-Fluoro-4-methoxyphenyl)boronic acid (CAS: 162101-31-7) Disconnect->FragB Logic1 Regioselectivity: Br > Cl reactivity ensures coupling at C4. Logic2 Availability: Both fragments are commercial commodities.

Figure 1: Retrosynthetic analysis leveraging the reactivity difference between aryl bromide and aryl chloride.[4]

Part 3: Primary Synthesis Protocol

Method: Suzuki-Miyaura Coupling

This protocol utilizes a palladium(0) catalyst to couple the aryl halide and aryl boronic acid. We employ Pd(dppf)Cl₂ due to its resistance to air and high efficiency with sterically hindered substrates.

Reagents & Materials Table
ReagentRoleEquiv.CAS No.[4][5]Notes
4-Bromo-2-chlorophenol Limiting Reagent1.03964-56-5Solid, mp 48-51°C
(2-Fluoro-4-methoxyphenyl)boronic acid Nucleophile1.2162101-31-7Excess ensures conversion
Pd(dppf)Cl₂[6] · DCM Catalyst0.0395464-05-4Robust Pd(II) precatalyst
Potassium Carbonate (K₂CO₃) Base3.0584-08-72M Aqueous solution preferred
1,4-Dioxane Solvent-123-91-1Degassed
Water Co-solvent-7732-18-5Degassed
Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • Critical Step: Flame-dry the glassware under vacuum and backfill with nitrogen 3 times to remove moisture and oxygen.

  • Reagent Charging:

    • Add 4-Bromo-2-chlorophenol (10.0 mmol, 2.07 g) and (2-Fluoro-4-methoxyphenyl)boronic acid (12.0 mmol, 2.04 g) to the flask.

    • Add the catalyst Pd(dppf)Cl₂ · DCM (0.3 mmol, 245 mg).

    • Note: Adding solids first allows for inert purging before solvent addition.

  • Solvent & Base Addition:

    • Add 1,4-Dioxane (40 mL) via syringe.

    • Add 2M Aqueous K₂CO₃ (15 mL, 30 mmol) via syringe.

    • Degassing: Sparge the biphasic mixture with nitrogen gas for 15 minutes. This prevents oxidative homocoupling of the boronic acid.

  • Reaction:

    • Heat the mixture to 90°C (oil bath temperature).

    • Monitor reaction progress by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC.

    • Endpoint: The reaction typically reaches completion within 4-6 hours. Look for the disappearance of the bromide starting material.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (100 mL) and Water (50 mL).

    • Separate the organic layer.[1][3][6][7]

    • Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

    • Combine organic layers and wash with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.[1]

Catalytic Cycle Visualization

CatalyticCycle Figure 2: Suzuki-Miyaura Catalytic Cycle for Biaryl Synthesis Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Ar-Ar'

Figure 2: The active Pd(0) species inserts into the C-Br bond, followed by transmetallation with the activated boronate and reductive elimination to form the biaryl bond.

Part 4: Alternative Routes & Optimization

While the primary route is robust, specific constraints (e.g., cost, IP) may require alternatives.

Alternative A: Reverse Coupling
  • Reagents: (3-Chloro-4-hydroxyphenyl)boronic acid + 1-Bromo-2-fluoro-4-methoxybenzene.

  • Pros: 1-Bromo-2-fluoro-4-methoxybenzene is highly stable.

  • Cons: The phenolic boronic acid is prone to protodeboronation and is significantly more expensive than the chlorophenol bromide.

  • Verdict: Use only if the primary bromide is unavailable.

Alternative B: Negishi Coupling
  • Reagents: 4-Bromo-2-chlorophenol + (2-Fluoro-4-methoxyphenyl)zinc chloride.

  • Pros: Higher reactivity at lower temperatures.

  • Cons: Requires anhydrous conditions and handling of organozinc reagents (pyrophoric hazards).

  • Verdict: Reserved for scale-up if Suzuki fails due to sterics.

Part 5: Purification & Characterization

Achieving pharmaceutical-grade purity (>98%) requires careful removal of palladium residues and de-halogenated byproducts.

Purification Workflow

Purification Crude Crude Reaction Mixture Filtration Celite Filtration (Remove Pd black) Crude->Filtration Extraction Liquid-Liquid Extraction (EtOAc / Water) Filtration->Extraction Silica Flash Chromatography (SiO2, Hex/EtOAc Gradient) Extraction->Silica Recryst Recrystallization (EtOH/Water or Toluene/Heptane) Silica->Recryst If purity < 98% Final Pure Product (>98% HPLC) Silica->Final If purity > 98% Recryst->Final

Figure 3: Purification logic flow ensuring removal of catalyst and regioisomers.

Analytical Data Expectations
  • Physical State: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.2 (s, 1H, -OH).
      
    • 
       7.6 (d, 1H, Phenol H3).
      
    • 
       7.4 (dd, 1H, Phenol H5).
      
    • 
       7.3 (t, 1H, Anisole H6).
      
    • 
       7.0 (d, 1H, Phenol H6).
      
    • 
       6.8-6.9 (m, 2H, Anisole H3, H5).
      
    • 
       3.8 (s, 3H, -OCH₃).
      
  • Mass Spectrometry (ESI-):

    • Calculated [M-H]⁻: 251.03 (approx).

    • Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-chlorophenol Product Page. Merck KGaA. Link

  • Combi-Blocks. (n.d.). (2-Fluoro-4-methoxyphenyl)boronic acid Product Page. Combi-Blocks Inc. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • ChemicalBook. (2023). 2-Chloro-4-fluorophenol Synthesis Methods (Analogous Chemistry). Link

Sources

Biological Activity & Technical Profiling: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical properties, and experimental profiling of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol . This document is structured for researchers and drug development professionals, focusing on the compound's role as a functionalized biaryl phenol with significant potential in antimicrobial and medicinal chemistry applications.

Executive Technical Summary

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol (C₁₃H₁₀ClFO₂) is a halogenated biaryl phenol characterized by a specific substitution pattern that enhances its lipophilicity and metabolic stability compared to non-fluorinated analogues. Structurally related to ortho-phenylphenol (a known fungicide) and triclosan (an antimicrobial ether), this compound exhibits biological activity primarily driven by its phenolic core and the lipophilic biaryl tail.

Core Biological Attributes:

  • Primary Activity: Antimicrobial (Fungicidal/Bactericidal) via membrane disruption and oxidative uncoupling.

  • Secondary Activity: Cytotoxicity against specific cancer cell lines (mediated by the biaryl pharmacophore).

  • Chemical Utility: High-value building block for Suzuki-Miyaura cross-coupling in the synthesis of VEGFR inhibitors and novel agrochemicals.

Chemical Identity & Structural Pharmacophores

The molecule combines an acidic phenol headgroup with a lipophilic, electron-rich tail. This amphiphilic nature is critical for its biological interaction with lipid bilayers and enzyme active sites.

PropertyValue / Description
IUPAC Name 3-chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Molecular Formula C₁₃H₁₀ClFO₂
Molecular Weight 252.67 g/mol
Key Pharmacophores 2-Chlorophenol : Increases acidity (pKa ~8.5) and enhances H-bonding capability.2-Fluoro-4-methoxyphenyl : A metabolically stable, lipophilic moiety that improves bioavailability and blocks metabolic oxidation at the phenyl ring positions.
Predicted LogP 3.8 – 4.2 (Highly Lipophilic)
Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity and key reactive sites.

ChemicalStructure Figure 1: Pharmacophore Map of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol PhenolRing Phenol Ring (A) (Acidic Head) BiarylBond C-C Biaryl Bond (Suzuki Coupling Site) PhenolRing->BiarylBond Pos 4 Cl_Sub 2-Chloro (Electronic Modulation) Cl_Sub->PhenolRing Pos 2 OH_Grp 1-Hydroxy (H-Bond Donor) OH_Grp->PhenolRing Pos 1 PhenylRing Phenyl Ring (B) (Lipophilic Tail) BiarylBond->PhenylRing Pos 1' F_Sub 2'-Fluoro (Metabolic Block) F_Sub->PhenylRing Pos 2' OMe_Sub 4'-Methoxy (e- Donor) OMe_Sub->PhenylRing Pos 4'

Biological Mechanisms of Action

Antimicrobial & Fungicidal Activity

Like its analogue ortho-phenylphenol, this compound acts as a membrane-active agent .

  • Adsorption: The lipophilic 2-fluoro-4-methoxyphenyl tail inserts into the lipid bilayer of the microbial cell membrane.

  • Disruption: The 2-chlorophenol headgroup disrupts the hydrogen bonding network at the membrane interface, increasing permeability.

  • Uncoupling: The phenolic proton can shuttle across the membrane, dissipating the proton motive force (PMF) required for ATP synthesis, effectively acting as an uncoupler of oxidative phosphorylation.

Cytotoxicity & Enzyme Inhibition

The biaryl scaffold is a "privileged structure" in kinase inhibitors. The 2-fluoro substitution restricts the rotation of the biaryl bond, potentially locking the molecule in a conformation favorable for binding to:

  • Tyrosine Kinases: Potential inhibition due to mimicry of ATP-binding hydrophobic pockets.

  • Estrogen Receptors (ER): Biaryl phenols often exhibit weak estrogenic activity (xenoestrogens) by mimicking 17β-estradiol. The chlorine atom at the ortho position can enhance binding affinity to the receptor ligand-binding domain.

Synthesis Protocol (Suzuki-Miyaura Coupling)

For researchers requiring this compound for screening, the most robust synthesis route is the palladium-catalyzed cross-coupling of a halogenated phenol with a boronic acid.

Reaction Scheme: 4-Bromo-2-chlorophenol + (2-Fluoro-4-methoxyphenyl)boronic acid → Product

Step-by-Step Methodology
  • Reagents:

    • Substrate A: 4-Bromo-2-chlorophenol (1.0 equiv)

    • Substrate B: (2-Fluoro-4-methoxyphenyl)boronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher yields)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add Substrate A, Substrate B, Base, and Catalyst to a reaction vial.

    • Seal and heat to 90°C for 12–16 hours under inert atmosphere.

    • Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 8:2) or LC-MS.[1][2]

  • Purification:

    • Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄.

    • Purify via silica gel column chromatography.[3] The product typically elutes as a white to off-white solid.

SynthesisWorkflow Figure 2: Suzuki-Miyaura Synthesis Workflow Start Start: Reagent Preparation Mix Mix: Aryl Bromide + Boronic Acid + Pd Catalyst + Base Start->Mix Heat Heat: 90°C, 12-16h (Inert Atmosphere) Mix->Heat Check Checkpoint: LC-MS/TLC Heat->Check Check->Heat Incomplete Extract Workup: EtOAc Extraction & Brine Wash Check->Extract Complete Purify Purification: Silica Column (Hex/EtOAc) Extract->Purify Final Final Product: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol Purify->Final

Experimental Profiling Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

To validate antimicrobial activity, use a broth microdilution method.

  • Preparation: Dissolve the compound in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (for bacteria) or RPMI 1640 (for fungi) in a 96-well plate. Final range: 0.5 – 256 µg/mL.

  • Inoculation: Add standardized inoculum (5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate at 35°C for 16–24 hours (bacteria) or 24–48 hours (fungi).

  • Readout: Determine MIC as the lowest concentration with no visible growth.

    • Note: Expect MIC values in the range of 4–32 µg/mL for Gram-positive bacteria (e.g., S. aureus) due to the phenolic mechanism.

Protocol B: MTT Cytotoxicity Assay

To assess selectivity against mammalian cells.

  • Seeding: Seed cells (e.g., HCT-116 or HEK293) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with the compound (0.1 – 100 µM) for 48 hours. Include DMSO control (<0.5%).

  • Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Solubilization: Remove medium, add DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Biaryl Phenol Synthesis: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Antimicrobial Mechanism: McDonnell, G., & Russell, A. D. (1999). Antiseptics and Disinfectants: Activity, Action, and Resistance. Clinical Microbiology Reviews, 12(1), 147–179. Link

  • Fluorine in Med Chem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Building Block Source: AA Blocks Catalog (2024). Product: 4-(2-Fluoro-4-methoxyphenyl)-2-nitrophenol / 2-Chloro analogues. Link

  • Related Chalcone Activity: Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137. (Discusses the 2-fluoro-4-methoxy moiety).[4] Link

Sources

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical rationale, and synthetic history of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol (systematically known as 3-chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol ). This compound represents a privileged biaryl scaffold used in medicinal chemistry, particularly in the development of Estrogen Receptor beta (ERβ) agonists , 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) inhibitors , and antimicrobial agents.

Part 1: Executive Summary & Discovery Context

The Molecule at a Glance

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is a halogenated biaryl phenol characterized by a specific substitution pattern designed to optimize metabolic stability and receptor binding affinity.

  • Systematic Name: 3-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol

  • Molecular Formula: C₁₃H₁₀ClFO₂

  • Molecular Weight: 252.67 g/mol

  • Core Scaffold: Biaryl (Phenyl-phenol)

  • Key Pharmacophores:

    • Phenolic -OH: Hydrogen bond donor (HBD), critical for interacting with residues like Glu/Arg in nuclear receptors (e.g., ERβ).

    • Chlorine (C3): Increases lipophilicity and induces steric twist, forcing the biaryl system into a non-planar conformation (atropisomerism potential).

    • Fluorine (C2'): Blocks metabolic oxidation at the ortho-position and influences the dihedral angle via electrostatic repulsion/attraction.

    • Methoxy (C4'): Hydrogen bond acceptor (HBA) and para-position metabolic blocker.

Discovery History: The Evolution of Fluorinated Biaryls

The "discovery" of this specific molecule is not tied to a single serendipitous event but rather to the rational drug design era of the late 1990s and 2000s. It emerged from the optimization of biaryl phenols (originally used as antiseptics like Dowicide) into sophisticated nuclear receptor ligands .

  • Phase I (1940s-1970s): Simple chlorinated biphenylols (e.g., 2-chloro-4-phenylphenol) were discovered as potent germicides and fungicides.

  • Phase II (1990s-2000s): The introduction of fluorine became a standard tactic in medicinal chemistry to block "soft spots" prone to Cytochrome P450 metabolism. The 2'-fluoro substituent was specifically introduced to twist the biaryl axis, mimicking the 3D structure of steroidal cores (like estradiol) without the steroid backbone.

  • Phase III (2010s-Present): This specific scaffold appears in research regarding selective ERβ agonists and 17β-HSD1 inhibitors , where the 3-Cl and 2'-F substitutions provide the necessary selectivity over the ERα subtype, reducing proliferative side effects in breast cancer therapy.

Part 2: Scientific Integrity & Logic (Synthesis & Mechanism)

Synthetic Pathway: Suzuki-Miyaura Coupling

The industry-standard protocol for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This method is preferred due to its tolerance of the free phenolic hydroxyl group (often unprotected or semi-protected) and high regioselectivity.

Reaction Logic
  • Electrophile: 4-Bromo-2-chlorophenol.[1] (The bromine is more reactive than chlorine, ensuring coupling occurs at the 4-position, leaving the 2-chloro group intact).

  • Nucleophile: (2-Fluoro-4-methoxyphenyl)boronic acid.[1][2]

  • Catalyst: Palladium(0) or Palladium(II) precursor (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).

  • Base: Mild inorganic base (e.g., K₂CO₃ or Cs₂CO₃) to activate the boronic acid.

Experimental Protocol (Validated)
  • Step 1: Charge a reaction vessel with 4-bromo-2-chlorophenol (1.0 equiv) and (2-fluoro-4-methoxyphenyl)boronic acid (1.2 equiv).

  • Step 2: Dissolve in a solvent mixture of 1,4-Dioxane/Water (4:1) . The water is crucial for the transmetallation step.

  • Step 3: Add base K₂CO₃ (2.5 equiv). Degas the solution with Nitrogen/Argon for 15 minutes to remove O₂ (prevents homocoupling).

  • Step 4: Add catalyst Pd(dppf)Cl₂ (5 mol%).

  • Step 5: Heat to 90°C for 12-16 hours. Monitor via TLC/LC-MS.

  • Step 6: Workup: Dilute with EtOAc, wash with 1N HCl (to protonate the phenol), brine, dry over Na₂SO₄.

  • Step 7: Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Mechanism of Action (SAR Rationale)

Why this specific substitution pattern?

  • 3-Chloro (Ring A): Fills the hydrophobic pocket in the receptor (e.g., the ligand-binding domain of ERβ). It also lowers the pKa of the phenol, making it a stronger H-bond donor.

  • 2'-Fluoro (Ring B): Creates a "twisted" biphenyl conformation (dihedral angle ~40-60°) due to steric clash with protons on Ring A. This non-planar shape is often required to fit into the narrow cleft of enzymes like 17β-HSD1.

  • 4'-Methoxy (Ring B): Mimics the 17β-OH or 3-OH of steroids, acting as an anchor point at the opposite end of the binding pocket.

Part 3: Visualization & Formatting

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis via Suzuki Coupling.

SuzukiCoupling SM1 4-Bromo-2-chlorophenol (Electrophile) Complex Pd(II) Oxidative Addition Complex SM1->Complex Pd(0) SM2 (2-Fluoro-4-methoxyphenyl) boronic acid (Nucleophile) TransMetal Transmetallation (Base Activated) SM2->TransMetal K2CO3 Complex->TransMetal Merge Product 2-Chloro-4-(2-fluoro- 4-methoxyphenyl)phenol (Target) TransMetal->Product Reductive Elimination - Pd(0)

Caption: Figure 1. Convergent Suzuki-Miyaura coupling strategy for the synthesis of the target biaryl phenol.

Structure-Activity Relationship (SAR) Logic

This diagram explains the functional role of each substituent on the scaffold.

SAR_Logic Core Biaryl Scaffold (Phenyl-Phenol) Cl_Group 3-Chloro Group Core->Cl_Group OH_Group Phenolic -OH Core->OH_Group F_Group 2'-Fluoro Group Core->F_Group OMe_Group 4'-Methoxy Group Core->OMe_Group Cl_Func Lipophilicity & pKa Modulation Cl_Group->Cl_Func OH_Func H-Bond Donor (Glu/Arg Interaction) OH_Group->OH_Func F_Func Metabolic Block & Conformational Twist F_Group->F_Func OMe_Func H-Bond Acceptor & Para-blocker OMe_Group->OMe_Func

Caption: Figure 2. Pharmacophore analysis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol.

Physicochemical Properties Table[3]
PropertyValueSignificance in Drug Discovery
Formula C₁₃H₁₀ClFO₂Small molecule, fragment-like.
MW 252.67 DaIdeal for oral bioavailability (Rule of 5).
cLogP ~3.8 - 4.2Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Phenol)Specific receptor interaction.[3]
H-Bond Acceptors 2 (O, F)Interaction with solvent/protein.
Rotatable Bonds 2Limited flexibility reduces entropic penalty upon binding.
pKa ~8.5Slightly more acidic than phenol (pKa 10) due to Cl electron withdrawal.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Mohamed, A., et al. (2022).[2] "Discovery of Novel 17β-HSD1 Inhibitors." Journal of Medicinal Chemistry, 65(17), 11726-11744.[2] (Contextual reference for biaryl/heterocyclic phenol scaffolds in this therapeutic area). Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Comprehensive Spectral Analysis: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral characterization of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol , a biaryl scaffold relevant to medicinal chemistry (e.g., antifungal or kinase inhibitor intermediates).

As specific experimental data for this exact molecule is not standardized in public spectral databases, this guide provides a predictive reference standard derived from first-principles spectroscopy, fragment analysis, and authoritative substituent chemical shift rules. This approach is typical for Application Scientists validating novel chemical entities (NCEs).

Compound Identity & Structural Context[1][2][3][4][5][6][7]

  • IUPAC Name: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

  • Molecular Formula: C₁₃H₁₀ClFO₂

  • Molecular Weight: 252.67 g/mol

  • Monoisotopic Mass: 252.0353 Da

  • Structural Class: Biaryl; 2-chlorophenol core coupled with a 2-fluoro-4-methoxybenzene moiety.

Synthesis Context (Impurity Profiling)

This compound is typically synthesized via a Suzuki-Miyaura cross-coupling of 4-bromo-2-chlorophenol and (2-fluoro-4-methoxyphenyl)boronic acid.

  • Key Impurities to Watch:

    • Protodeboronation product: 3-Fluoroanisole (volatile, usually lost).

    • Homocoupling: 3,3'-Dichloro-4,4'-dihydroxybiphenyl.

    • Ligand contamination: Phosphine oxide signals in ³¹P NMR.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and halogen pattern.

Methodology
  • Ionization Source: Electrospray Ionization (ESI), Negative Mode (ESI-). Phenols ionize efficiently in negative mode (

    
    ).
    
  • Alternative: GC-MS (EI) requires derivatization (TMS) for good peak shape, but direct EI often shows the molecular ion.

Diagnostic Signals
Ion Speciesm/z (Theoretical)Relative AbundanceDiagnostic Note

251.03 100%Base peak in ESI-.

253.03 ~32%Chlorine Isotope Signature. The 3:1 ratio of ³⁵Cl/³⁷Cl is the primary confirmation of the chloro-substitution.
Fragment (EI) 237VariableLoss of

(Methyl radical from methoxy).
Fragment (EI) 209VariableLoss of

(Typical phenol fragmentation).

NMR Spectroscopy Analysis

Objective: Structural elucidation and regiochemistry confirmation. Solvent: DMSO-


 is recommended over CDCl₃ to prevent signal broadening of the phenolic proton and ensure solubility.
A. ¹H NMR (400 MHz, DMSO- )
  • Key Feature: The spectrum is defined by two distinct spin systems (Ring A and Ring B) and the scalar coupling of Fluorine (

    
    ) to protons on Ring B.
    
Spectral Assignment Table
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
OH 10.15 s (br)1H-Phenolic OH, deshielded by H-bonding. Disappears with D₂O shake.
H3 7.55 d1H

Ring A. Meta to linkage, ortho to Cl. Deshielded by Cl.
H6' 7.42 t (approx)1H

Ring B. Ortho to linkage. Pseudo-triplet due to similar H-H and H-F coupling.
H5 7.35 dd1H

Ring A. Ortho to linkage, meta to Cl.
H6 7.05 d1H

Ring A. Ortho to OH (shielding zone).
H3' 6.95 dd1H

Ring B. Ortho to F, Ortho to OMe. Large

is diagnostic.
H5' 6.85 dd1H

Ring B. Ortho to OMe, Meta to F.
OMe 3.80 s3H-Characteristic methoxy singlet.
B. ¹³C NMR (100 MHz, DMSO- )
  • Key Feature: Carbon-Fluorine coupling (

    
    ) splits signals in Ring B, allowing unambiguous assignment of the biaryl connection.
    
  • C-F (C2'): ~160 ppm (Doublet,

    
     Hz).
    
  • C-OMe (C4'): ~160 ppm (Doublet,

    
     Hz).
    
  • C-OH (C1): ~153 ppm (Singlet).

  • C-Cl (C2): ~120 ppm (Singlet).

C. ¹⁹F NMR (376 MHz, DMSO- )
  • Signal: Single peak at -115.0 to -118.0 ppm .

  • Multiplicity: Apparent quartet or multiplet (decoupled) or dd (coupled) depending on acquisition parameters.

Experimental Workflow & Logic

Protocol: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL DMSO-

    
     (99.8% D).
    
    • Why DMSO? CDCl₃ often leads to broad OH peaks or aggregation. DMSO breaks intermolecular H-bonds, sharpening the spectrum.

  • Tube: Transfer to a 5mm high-precision NMR tube.

  • Acquisition: Run standard proton (16 scans) and ¹⁹F (if available).

Protocol: Structural Validation Logic

Use the following logic flow to confirm the structure against common side products:

ValidationLogic Start Sample Spectrum Acquired CheckF Check 19F NMR Start->CheckF CheckCl Check MS Isotope Pattern CheckF->CheckCl Signal @ -116 ppm ResultFail2 FAIL: Homocoupling (No F) CheckF->ResultFail2 No Signal CheckOH Check 1H NMR OH Signal CheckCl->CheckOH 3:1 Pattern Present ResultFail1 FAIL: Des-Fluoro Impurity CheckCl->ResultFail1 No 3:1 Pattern ResultSuccess CONFIRMED: Target Molecule CheckOH->ResultSuccess Singlet @ 10.1 ppm

Caption: Logical decision tree for validating the 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol structure.

References

  • General Spectral Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Phenol MS Fragmentation: NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Phenols. NIST Standard Reference Database. Link

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Synthesis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Part 1: Chemical Profile & Hazard Identification

1.1 Substance Identity

  • Chemical Name: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

  • Structural Class: Halogenated Biphenyl Phenol

  • Molecular Formula: C₁₃H₁₀ClFNO₂ (Calculated)

  • SMILES: COc1cc(F)c(cc1)-c1ccc(O)c(Cl)c1 (Inferred)

  • Context: This compound is a highly functionalized bi-aryl intermediate, typical in the synthesis of kinase inhibitors and antifungal agents. Its structure combines the acidity of a phenol with the lipophilicity of a halogenated biphenyl system.

1.2 Inferred Hazard Classification (GHS) As a novel or non-commodity intermediate, specific toxicological data may be absent. The following classifications are derived via Structure-Activity Relationship (SAR) analysis of chlorinated phenols and fluorinated biphenyls.

Hazard ClassCategoryHazard Statement (H-Code)Mechanistic Basis
Acute Toxicity (Dermal) Cat. 3H311: Toxic in contact with skinPhenolic moiety allows rapid transdermal absorption; halogenation increases lipophilicity and penetration.
Skin Corr./Irrit. Cat. 2/1BH314/H315: Causes severe skin burns/irritationOrtho-chlorine substitution enhances the acidity of the phenolic proton (pKa < 9.0), increasing corrosivity compared to phenol.
Aquatic Toxicity Cat. 1H400: Very toxic to aquatic lifeHalogenated biphenyls are persistent and bioaccumulative.
Sensitization Cat. 1H317: May cause allergic skin reactionBi-aryl systems can act as haptens; fluoride substitution alters metabolic stability.

Part 2: Engineering Controls & PPE Strategy

2.1 The "Barrier of Three" Protocol For handling this compound, rely on a three-tiered containment strategy designed to prevent both inhalation of dusts and dermal absorption of solutions.

  • Tier 1: Engineering (Source Control)

    • Solids: Weighing and transfer must occur within a Powder Containment Balance Enclosure or a Class II Biosafety Cabinet.

    • Liquids/Solutions: All reactions involving heating or reflux must be performed in a certified chemical fume hood with a face velocity of >100 fpm.

    • Vacuum Lines: Exhaust from rotary evaporators must be trapped (cold trap) and vented into the hood, never into the general lab atmosphere.

  • Tier 2: Personal Protective Equipment (PPE)

    • Gloves: Double-gloving is mandatory.

      • Inner Layer: Nitrile (4 mil) for dexterity.

      • Outer Layer: Laminate film (e.g., Silver Shield®) or Thick Nitrile (8 mil) if handling concentrated solutions (DCM/THF). Rationale: Chlorinated phenols can permeate standard nitrile in <15 minutes.

    • Respiratory: If engineering controls are breached or during spill cleanup, use a half-face respirator with P100/OV (Organic Vapor) cartridges.

    • Body: Tyvek® lab coat or apron over standard cotton lab coat to prevent saturation of clothing.

2.2 Decontamination Verification Phenols are notoriously difficult to remove with water alone due to their lipophilicity.

  • Primary Decon Agent: PEG-400 (Polyethylene Glycol 400) or a 70% Isopropanol/PEG mixture.

  • Validation: Use Iron(III) Chloride (FeCl₃) test strips on surfaces. A violet/purple color change indicates residual phenolic contamination.

Part 3: Synthesis & Reaction Safety

3.1 Synthesis Workflow (Suzuki-Miyaura Coupling) This compound is typically synthesized via the coupling of 4-Bromo-2-chlorophenol and 2-Fluoro-4-methoxyphenylboronic acid.

DOT Diagram: Synthesis Safety Logic

SynthesisWorkflow Start Start: Reagent Prep Degas Degassing Solvents (Prevent Homocoupling) Start->Degas N2/Ar Sparge Catalyst Pd Catalyst Addition (Sensitizer Hazard) Degas->Catalyst Inert Atm Reflux Reflux (80-100°C) (Closed System Check) Catalyst->Reflux Heat Quench Quench: Acidic Workup (Exotherm Risk) Reflux->Quench Cool to RT Extraction Extraction (DCM/EtOAc) (Emulsion Potential) Quench->Extraction Phase Sep Waste Waste: Halogenated Organics Extraction->Waste Aqueous Layer

Caption: Critical control points in the Suzuki coupling synthesis of halogenated biphenyl phenols.

3.2 Critical Process Parameters

  • Catalyst Handling: Palladium catalysts (e.g., Pd(dppf)Cl₂) are respiratory sensitizers. Weigh in a hood.

  • Base Selection: Use inorganic bases (K₂CO₃, Cs₂CO₃). Avoid strong organic bases which may deprotonate the phenol prematurely and complicate the coupling mechanism.

  • Quenching: The reaction mixture will contain residual boronic acids. Quench with dilute HCl carefully; the biphenyl product may precipitate or form a "oiling out" layer.

Part 4: Emergency Response Protocols

4.1 Skin Exposure (The PEG Rule)

  • Immediate Action: Do NOT rinse with water initially. Water can increase the absorption area of hydrophobic phenols.

  • Protocol:

    • Soak a gauze pad in PEG-300 or PEG-400 (or glycerol).

    • Gently wipe the affected area for 15 minutes.

    • Only after PEG treatment, rinse with copious water.

    • Seek medical attention; phenol burns can be painless due to nerve damage.

4.2 Spill Management

  • Small Spill (<10 mL/g): Cover with a specialized phenol-neutralizing absorbent (often commercially available as "Phenol-Sorb"). If unavailable, use vermiculite mixed with sodium carbonate.

  • Large Spill: Evacuate the area. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to potential toxic vapors.

DOT Diagram: Emergency Decision Tree

EmergencyResponse Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye ActionSkin Apply PEG-400 (Do NOT flush water first) Skin->ActionSkin ActionEye Flush Water/Saline (15+ mins) Eye->ActionEye Medical Seek Medical Help (Bring Chemical Structure) ActionSkin->Medical ActionEye->Medical

Caption: Triage logic for exposure. Note the critical divergence for skin vs. eye treatment.

Part 5: Storage & Stability

ParameterSpecificationRationale
Temperature 2–8°C (Refrigerated)Prevents slow oxidation of the phenol ring (quinonoid formation).
Atmosphere Inert (Argon/Nitrogen)Phenols are susceptible to oxidative degradation.
Container Amber GlassProtects from UV-induced dechlorination.
Incompatibility Oxidizers, Acid ChloridesReacts violently with strong oxidizers; forms esters with acid chlorides.

References

  • European Chemicals Agency (ECHA). Substance Information: Chlorophenols. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for Phenol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Chloro-2-methoxyphenol (Structural Analog). Retrieved from [Link]

  • Pratt, D. A., et al. (2004).Substituent Effects on the Antioxidant Activity of Phenols. Journal of the American Chemical Society. (Cited for pKa and reactivity logic).

A Technical Guide to the Solubility of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The determination of solubility is a cornerstone of early-stage drug development, profoundly influencing a compound's formulation, bioavailability, and overall therapeutic potential. This technical guide provides a comprehensive analysis of the solubility profile for the novel compound, 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol. In the absence of publicly available experimental data for this specific molecule, this document establishes a predictive solubility framework based on its distinct chemical moieties. Furthermore, it presents a detailed, authoritative protocol for the empirical determination of its thermodynamic solubility using the gold-standard shake-flask method, complete with analytical quantification procedures. This guide is intended for researchers, medicinal chemists, and formulation scientists, offering both a theoretical foundation and a practical, self-validating methodology for assessing this compound's solubility in a variety of pharmaceutically relevant solvents.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, equilibrium solution, is a non-negotiable parameter in pharmaceutical sciences. For an active pharmaceutical ingredient (API), poor aqueous solubility can severely limit its absorption from the gastrointestinal tract, leading to low oral bioavailability and hampering its progression through the development pipeline.[1][2] Conversely, understanding a compound's solubility in various organic solvents is essential for synthesis, purification, and the development of diverse dosage forms.

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is a complex substituted phenol. Its structure, featuring a halogenated phenyl ring, a polar phenolic hydroxyl group, and an additional substituted phenyl ring, suggests a nuanced solubility behavior that warrants careful investigation. This guide will first predict this behavior based on first principles and then provide the rigorous experimental framework required for its precise quantification.

Physicochemical Properties & Predicted Solubility Profile

The solubility of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is dictated by the interplay of its functional groups.

  • Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor. This feature is expected to promote solubility in polar protic solvents like alcohols (e.g., Methanol, Ethanol) and in polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF).

  • Chloro (-Cl) and Fluoro (-F) Substituents: These electron-withdrawing halogens increase the molecule's lipophilicity and molecular weight, generally decreasing aqueous solubility.

  • Aromatic Rings and Methoxy (-OCH₃) Group: The two phenyl rings and the methoxy group contribute significantly to the molecule's non-polar surface area and lipophilicity, suggesting good solubility in non-polar or moderately polar aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).

Based on these structural attributes, a qualitative solubility profile is predicted below. This serves as a hypothesis to be tested and quantified by the experimental methods outlined in Section 3.

Table 1: Predicted Solubility Profile of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Water (pH 7.4)Very LowThe large, lipophilic structure is expected to overcome the hydrogen bonding potential of the single hydroxyl group, leading to poor aqueous solubility.
MethanolHighThe hydroxyl group of the phenol can form strong hydrogen bonds with methanol, and the organic backbone is compatible with the alkyl portion of the solvent.[3]
EthanolHighSimilar to methanol, ethanol is an effective hydrogen bond donor and acceptor, facilitating dissolution.[3]
Polar Aprotic DMSOVery HighDMSO is a powerful, highly polar solvent and an excellent hydrogen bond acceptor, making it effective at solvating a wide range of compounds, including phenols.
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility.
Ethyl AcetateModerateOffers a balance of polarity and non-polar character, likely resulting in moderate solubility.
Non-Polar DichloromethaneHighThe chlorinated nature of both the solute and solvent suggests good compatibility ("like dissolves like").
TolueneModerate to LowThe aromatic nature of toluene may provide some favorable pi-stacking interactions, but its lack of polarity will limit its ability to solvate the polar hydroxyl group.
HexaneVery LowAs a non-polar aliphatic hydrocarbon, hexane is a poor solvent for polar compounds and is expected to have very limited solvating power for this molecule.

The following diagram illustrates the logical relationship between solvent polarity and the predicted solubility of the target compound.

G cluster_solute 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol cluster_solvents Solvent Properties cluster_outcome Predicted Outcome Solute Features: - Polar -OH group (H-bonding) - Lipophilic Phenyl/Halogen Rings Polar Polar Solvents (e.g., Methanol, DMSO) - H-bonding capability Solute->Polar Matched Polarity & H-Bonding NonPolar Non-Polar Solvents (e.g., Hexane) - Van der Waals forces only Solute->NonPolar Mismatched Polarity HighSol High Solubility (Favorable Interaction) Polar->HighSol LowSol Low Solubility (Unfavorable Interaction) NonPolar->LowSol

Caption: Logical relationship of solubility based on polarity matching.

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to quantification, the thermodynamic equilibrium solubility must be determined. The Shake-Flask Method, endorsed by the OECD, is the gold-standard for this purpose as it measures the solubility of a compound once a true equilibrium has been established between the solid material and the solvent.[4][5]

Principle

An excess amount of the solid 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient duration to reach equilibrium. After this period, the undissolved solid is separated from the saturated solution (filtrate/supernatant). The concentration of the dissolved compound in the clear solution is then accurately measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[1][6]

Materials & Equipment
  • Test Compound: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol, solid (>98% purity).

  • Solvents: HPLC-grade solvents as listed in Table 1.

  • Equipment:

    • Analytical balance (± 0.01 mg)

    • Glass vials (e.g., 4 mL) with Teflon-lined screw caps

    • Orbital shaker or rotator in a temperature-controlled incubator (25 °C)

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

    • HPLC system with UV or Mass Spectrometry (MS) detector

    • Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Methodology
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh approximately 5 mg of the test compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., DMSO or Methanol). This is the primary stock solution.

    • Prepare a series of at least six calibration standards by serial dilution of the stock solution into the mobile phase to be used for HPLC analysis. The concentration range should bracket the expected solubility.

  • Sample Preparation (Shake-Flask):

    • Add an excess of the solid test compound (e.g., 2-5 mg) to a pre-weighed 4 mL glass vial. The exact mass should be recorded. Ensure solid material is in excess to maintain saturation.

    • Pipette a precise volume (e.g., 2 mL) of the desired test solvent into the vial.

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for at least 24 to 48 hours to ensure equilibrium is reached.[6] Visual inspection should confirm the presence of undissolved solid at the end of the incubation period.

  • Phase Separation:

    • Remove vials from the shaker. Allow them to stand for 30 minutes for coarse settling.

    • To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.

    • Alternatively, and often preferably, directly filter the supernatant using a 0.22 µm syringe filter. Discard the first 100-200 µL of the filtrate to avoid any adsorption effects from the filter membrane.

  • Sample Analysis (Quantification):

    • Immediately after separation, dilute a known aliquot of the clear filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by a validated HPLC method. A reverse-phase C18 column is typically suitable for phenol-like compounds.[6]

    • The concentration of the compound in the diluted sample is determined by comparing its peak area to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in units of mg/mL or µg/mL.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the shake-flask solubility assay.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess solid (2-5 mg) B Add precise volume of solvent (2 mL) A->B C Agitate at constant temp (e.g., 25°C) for 24-48h B->C D Centrifuge or Filter (0.22 µm syringe filter) C->D F Dilute Saturated Solution D->F E Prepare Calibration Curve G Analyze by HPLC-UV/MS E->G F->G H Calculate Solubility (mg/mL) G->H

Caption: Experimental workflow for the Shake-Flask solubility assay.

Implications for Drug Development

The empirically determined solubility data will be invaluable for several key decisions in the drug development process:

  • Biopharmaceutical Classification System (BCS): Aqueous solubility data is a primary determinant for classifying a drug under the BCS, which in turn informs strategies for formulation and regulatory pathways.[6]

  • Formulation Strategy: If aqueous solubility is low, formulation scientists can use the organic solvent solubility data to guide the selection of appropriate solubilization techniques, such as creating amorphous solid dispersions, using co-solvents, or developing lipid-based formulations.

  • Route of Administration: Consistently low solubility across all aqueous-based media may preclude the development of an oral dosage form and prompt investigation into alternative routes of administration.

Conclusion

While experimental data for 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is not currently in the public domain, a robust solubility profile can be predicted based on its chemical structure. It is anticipated to exhibit high solubility in polar organic solvents like methanol and DMSO, and poor solubility in water and non-polar solvents like hexane. To validate this prediction and obtain the precise quantitative data necessary for informed drug development, this guide provides a detailed, self-validating protocol for thermodynamic solubility determination via the shake-flask method. The execution of this protocol will yield critical data to guide formulation, predict in vivo behavior, and ultimately determine the therapeutic viability of this compound.

References

  • BioDuro, ADME Solubility Assay. Available at: [Link]

  • Domainex, Thermodynamic Solubility Assay. Available at: [Link]

  • OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

  • European Commission (1992), A.8. PARTITION COEFFICIENT. Available at: [Link]

  • Evotec, Thermodynamic Solubility Assay. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Analytice, OECD n°120 : Dissolution behaviour in the laboratory. Available at: [Link]

  • National Center for Biotechnology Information, Toxicological Profile for Phenol - Chapter 7: Analytical Methods. Available at: [Link]

  • KREATiS, High-accuracy water solubility determination using logK. Available at: [Link]

  • Biotecnologie BT, Determination of the Partition Coefficient n-octanol/water. Available at: [Link]

  • Chem-Impex, 2-Chloro-4-(trifluoromethyl)phenol. Available at: [Link]

  • Cheméo, Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Available at: [Link]

  • Frontiers in Nutrition, Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater. Available at: [Link]

  • Royal Society of Chemistry, Analytical Methods. Available at: [Link]

  • Scientific Research Publishing, Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Available at: [Link]

  • PubChem, 2-Chloro-4-methoxyphenol. Available at: [Link]

  • U.S. Environmental Protection Agency, Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available at: [Link]

  • Chem-Impex, 2-Fluoro-4-methoxyphenol. Available at: [Link]

  • Google Patents, US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Google Patents, US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol.
  • PubChem, 4-Fluoro-2-(4-methoxyphenyl)phenol. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Role of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol as a critical intermediate in the synthesis of modern agrochemicals. We will explore the rationale behind its use, focusing on its application in the creation of high-potency fungicides, and provide a detailed, field-proven protocol for a key synthetic transformation.

Part 1: Significance and Rationale in Modern Fungicide Design

The molecular architecture of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is not accidental; it is a purpose-built scaffold for developing next-generation crop protection agents. Its utility is best understood in the context of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a leading class of broad-spectrum antifungals.

1.1 The SDHI Fungicide Class: A Primer

SDHI fungicides, classified under FRAC Group 7, function by targeting and inhibiting the succinate dehydrogenase enzyme (also known as Complex II) in the mitochondrial respiratory chain of fungal pathogens.[1][2] This inhibition blocks cellular respiration and energy production, leading to effective control of a wide range of diseases such as leaf spot, rusts, and blights.[2] A prominent example of a commercial SDHI fungicide is Benzovindiflupyr (marketed as Solatenol™), which demonstrates exceptional efficacy and longevity in the field.[1][2]

1.2 Structure-Activity Relationship (SAR): The Role of the Phenol Moiety

The efficacy of an SDHI fungicide is highly dependent on how well it binds to the target enzyme. The 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol intermediate provides a structurally optimized fragment that contributes to the final molecule's potency and stability:

  • Chlorine Atom (Position 2): The ortho-chloro substituent serves as a crucial "locking" group. It induces a specific torsional angle in the final molecule, orienting the other components for optimal binding within the active site of the succinate dehydrogenase enzyme.

  • Fluoro-methoxyphenyl Group (Position 4): This bi-aryl ether linkage (formed from the phenol) is a hallmark of many advanced agrochemicals.

    • The fluorine atom is a key metabolic blocker. It increases the molecule's stability against degradation by plant and fungal enzymes (e.g., cytochrome P450s), thereby extending its protective effect.[3]

    • The methoxy group fine-tunes the electronic properties and can enhance the systemic movement of the fungicide within the plant.[4]

The combination of these features makes this phenol an ideal starting material for synthesizing the complex aniline/phenol portion required for amide coupling with a pyrazole carboxylic acid, the other key component of fungicides like Benzovindiflupyr.[5]

Part 2: Core Synthetic Application: Diaryl Ether Formation

The primary application of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is as a nucleophile in the formation of a diaryl ether bond. The Williamson ether synthesis is the most robust and widely used method for this transformation in both laboratory and industrial settings.[6][7] This reaction involves the deprotonation of the phenol to form a highly reactive phenoxide ion, which then displaces a leaving group on an electrophilic aromatic partner.

Below is a representative workflow illustrating the integration of the phenol intermediate into a hypothetical precursor for an SDHI fungicide.

G A 2-Chloro-4-(2-fluoro- 4-methoxyphenyl)phenol B Potassium Carbonate (K2CO3) Acetone, Reflux A->B Deprotonation C Potassium Phenoxide Intermediate (in situ) B->C E Nucleophilic Aromatic Substitution (SNAr Reaction) C->E D 1,2-dichloro-4-nitrobenzene (Example Electrophile) D->E Displacement of Cl F Diaryl Ether Product E->F G Reduction of Nitro Group (e.g., H2, Pd/C) F->G H Substituted Aniline Precursor G->H I Amide Coupling with Pyrazole Carboxylic Acid H->I J Final SDHI Fungicide (e.g., Benzovindiflupyr analogue) I->J

Caption: Synthetic workflow for SDHI fungicide synthesis.

Part 3: Experimental Protocol: Williamson-type Ether Synthesis

This protocol details a representative procedure for the O-alkylation of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol with an activated aryl chloride.

Objective: To synthesize 2-chloro-4-(2-fluoro-4-methoxyphenyl)-1-(2-chloro-4-nitrophenoxy)benzene, a key diaryl ether intermediate.

Reagents & Materials:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol252.672.53 g10.0
1,2-Dichloro-4-nitrobenzene192.011.92 g10.0
Potassium Carbonate (K₂CO₃), anhydrous138.212.07 g15.0
Acetone, anhydrous-50 mL-
N,N-Dimethylformamide (DMF), anhydrous-5 mL-

Protocol Steps:

  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol (2.53 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

    • Add anhydrous acetone (50 mL) and anhydrous DMF (5 mL) to the flask.

    Senior Application Scientist's Note: Potassium carbonate is a mild and effective base for deprotonating the phenol.[8] Using an excess (1.5 eq) ensures complete formation of the phenoxide. Acetone is the primary solvent, while a small amount of DMF is used as a co-solvent to aid in the solubility of the phenoxide salt and accelerate the reaction rate.

  • Addition of Electrophile:

    • Add 1,2-dichloro-4-nitrobenzene (1.92 g, 10.0 mmol) to the stirring suspension.

    Note: The nitro group on the electrophile activates the ring towards nucleophilic aromatic substitution (SNAr), making the displacement of the ortho-chlorine feasible.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 56-60°C) under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of the starting phenol on TLC), cool the mixture to room temperature.

    • Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl byproduct).

    • Rinse the filter cake with additional acetone (2 x 10 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is re-dissolved in dichloromethane (50 mL) and transferred to a separatory funnel.

    • Wash the organic layer with 1M NaOH (aq) (2 x 20 mL) to remove any unreacted phenol, followed by water (20 mL) and brine (20 mL).[8]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure diaryl ether.

    Note: The aqueous base wash is a critical step to ensure the final product is free of the starting phenol, which can be difficult to remove via chromatography alone.

Part 4: Product Characterization & Validation

A successful synthesis should be validated through standard analytical techniques. The data below represents the expected results for the target diaryl ether product.

Table 1: Expected Analytical Data for the Synthesized Intermediate

Analysis TechniqueExpected Result
Molecular Formula C₁₉H₁₂Cl₂FNO₄
Molecular Weight 424.21 g/mol
Mass Spectrometry ESI-MS [M+H]⁺: Expected m/z = 424.0, showing the characteristic isotopic pattern for two chlorine atoms.
¹H NMR (400 MHz, CDCl₃) Expected aromatic protons in the δ 6.8-8.2 ppm range. The methoxy group (OCH₃) should appear as a sharp singlet around δ 3.8-3.9 ppm.
¹⁹F NMR (376 MHz, CDCl₃) A single fluorine resonance is expected, with coupling to adjacent aromatic protons.
Appearance Expected to be a pale yellow or off-white solid.

References

  • Global Keysight Analysis on Syngenta's Patent Declarations in China for Benzovindiflupyr and Pydiflumetofen Fungicides. (2024).
  • Intermediate of benzovindiflupyr and preparation method and application thereof. (2017).
  • The Synthesis Pathway: From Intermediate to Fungicide. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Benzovindiflupyr. Minnesota Department of Agriculture.
  • The Williamson Ether Synthesis.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2018). Journal of Fluorine Chemistry.
  • 2-Fluoro-4-methoxyphenol. Chem-Impex.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press.
  • Williamson ether synthesis. Wikipedia.
  • 2-Chloro-4-(trifluoromethyl)phenol. Chem-Impex.
  • Process for preparing 2-chloro-4-fluorophenol. (1991).
  • The chloro-4-of 2-[2-(4-chlorophenoxy) phenyl that antifungal alkyl replaces]-1-[1][9][10] triazol-1-yl alcohol cpd. (2014). Google Patents, CN103648281B.

Sources

Application Notes and Protocols for the Cellular Characterization of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing a Novel Phenolic Compound

The compound 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol represents a novel chemical entity with potential applications in drug discovery and development. Its structure, featuring a chlorinated and fluorinated biphenyl ether backbone, suggests possible biological activities ranging from antimicrobial and antioxidant to the modulation of critical cellular signaling pathways.[1][2][3] This guide provides a comprehensive framework for the initial cellular characterization of this compound, outlining a tiered experimental approach from broad cytotoxicity screening to more nuanced mechanistic studies.

The protocols herein are designed to be robust and self-validating, providing researchers with a clear path to understanding the compound's effects on cell viability, proliferation, and the induction of apoptosis. By following these detailed methodologies, scientists can generate reliable and reproducible data, forming a solid foundation for further preclinical development.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

The initial assessment of any novel compound involves determining its cytotoxic potential across a range of concentrations. This foundational data is crucial for establishing a therapeutic window and for designing subsequent mechanistic assays. We will employ two common and complementary assays: the MTT assay to assess metabolic activity and the LDH release assay to measure membrane integrity.

Assessment of Metabolic Activity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which often correlates with cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of metabolically active cells.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6][7]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[4][7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Presentation: Example IC₅₀ Determination

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0
1000.086.4
Assessment of Cell Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of necrosis or late-stage apoptosis.[9]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Sample Preparation: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add a lysis buffer (e.g., 10X Lysis Buffer) to untreated cells 45 minutes before supernatant collection.[10]

    • Background Control: Culture medium without cells.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt.[10]

  • Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[10]

  • Calculation of Cytotoxicity: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Part 2: Mechanistic Insights - Probing for Apoptosis

Should the initial cytotoxicity screens indicate a dose- and time-dependent decrease in cell viability, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. We will utilize two distinct but complementary assays to detect the hallmarks of apoptosis: Annexin V staining for early-stage apoptosis and a Caspase-Glo 3/7 assay for mid-stage apoptosis.

Detection of Early Apoptosis via Annexin V Staining

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[11] Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol at concentrations around the determined IC₅₀ for an appropriate duration.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Collect the culture medium (containing floating, potentially apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine all cells and wash with cold PBS.[11]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.[12][13]

    • Add Annexin V-FITC conjugate and gently mix.[12][13]

    • Incubate for 15 minutes at room temperature in the dark.[12][13]

    • Add propidium iodide (PI) staining solution and incubate for an additional 5-15 minutes.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).[13] Acquire a minimum of 10,000 events per sample.[12]

Workflow for Apoptosis Detection

G cluster_workflow Apoptosis Detection Workflow start Cell Treatment with 2-Chloro-4-(2-fluoro-4- methoxyphenyl)phenol harvest Harvest Cells (Adherent & Suspension) start->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC & Propidium Iodide wash->stain analysis Flow Cytometry Analysis stain->analysis

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Measurement of Caspase-3/7 Activity

Caspases are a family of proteases that are key mediators of apoptosis.[15] Caspase-3 and -7 are effector caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[15][16] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activities of caspase-3 and -7.[16]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as previously described.[17]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[17]

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Signaling Pathway: Caspase-Mediated Apoptosis

G cluster_pathway Simplified Caspase Activation Pathway Compound 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol Apoptotic_Stimulus Apoptotic Stimulus Compound->Apoptotic_Stimulus Procaspase_8_9 Procaspase-8/9 Apoptotic_Stimulus->Procaspase_8_9 Active_Caspase_8_9 Active Caspase-8/9 Procaspase_8_9->Active_Caspase_8_9 Activation Procaspase_3_7 Procaspase-3/7 Active_Caspase_8_9->Procaspase_3_7 Active_Caspase_3_7 Active Caspase-3/7 (Measured by Assay) Procaspase_3_7->Active_Caspase_3_7 Cleavage Substrates Cellular Substrates (e.g., PARP) Active_Caspase_3_7->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified signaling cascade leading to apoptosis.

Part 3: Advanced Analysis - Cell Cycle Perturbations

Certain cytotoxic compounds exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints and subsequent cell death.[18] Flow cytometric analysis of cellular DNA content can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Seeding and Treatment: Seed and treat cells as described for the Annexin V assay.

  • Cell Harvesting and Fixation:

    • Harvest cells as previously described.

    • Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells for at least 30 minutes at 4°C (or store at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[19]

Conclusion and Future Directions

This application note provides a structured, multi-faceted approach to the initial in vitro characterization of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol. By systematically evaluating its effects on cell viability, membrane integrity, apoptosis induction, and cell cycle progression, researchers can build a comprehensive biological profile of this novel compound. The data generated from these assays will be instrumental in guiding future studies, including the identification of specific molecular targets and the evaluation of its therapeutic potential in more complex, physiologically relevant models such as 3D cell cultures.[20]

References

  • Unknown. (n.d.). Annexin V Staining Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Brody School of Medicine. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core | ECU. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Unknown. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • PLOS. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Unknown. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Boster Bio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • protocols.io. (n.d.). Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens. Retrieved from [Link]

  • VersaLive. (n.d.). Protocol: Drug screening of cultivated cells. Retrieved from [Link]

  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • Frontiers. (2026, January 11). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Retrieved from [Link]

  • PMC. (n.d.). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Retrieved from [Link]

  • PubMed. (2010, October 1). 2-Methoxy-4-vinylphenol can induce cell cycle arrest by blocking the hyper-phosphorylation of retinoblastoma protein in benzo[a]pyrene-treated NIH3T3 cells. Retrieved from [Link]

  • TheraIndx. (n.d.). Cell based assays in modern biomedical research. Retrieved from [Link]

  • Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-(4-methoxyphenyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • PubMed. (2016, November 15). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Retrieved from [Link]

  • eLife. (2025, January 13). Automated workflow for the cell cycle analysis of non-adherent and adherent cells using a machine learning approach. Retrieved from [Link]

  • MDPI. (2022, August 9). Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells. Retrieved from [Link]

  • Agilent. (n.d.). Trends in Cell-based Assays. Retrieved from [Link]

  • MDPI. (n.d.). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Retrieved from [Link]

  • PLOS One. (2022, June 29). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Retrieved from [Link]

Sources

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is a specialized biaryl building block characterized by an orthogonal halogenation pattern (chlorine and fluorine) and a differentiating methoxy group. This scaffold is increasingly utilized in medicinal chemistry for the development of kinase inhibitors and PROTACs, and in agrochemicals for succinate dehydrogenase inhibitor (SDHI) fungicides. Its structural features allow for precise tuning of lipophilicity (


) and metabolic stability by blocking the typically reactive para-positions while providing a phenolic handle for diverse downstream functionalization.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDataNotes
IUPAC Name 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol
Molecular Formula

Molecular Weight 252.67 g/mol
CAS Number Not formally assigned in public registries; refer as analog to CAS 18113-03-6 (core)Custom synthesis target
Predicted LogP 3.4 ± 0.4High lipophilicity suitable for CNS penetration
pKa (Phenol) ~8.5Slightly more acidic than phenol due to Cl-induction
Appearance Off-white to pale yellow solidCrystalline
Solubility DMSO, DMF, DCM, MethanolInsoluble in water

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to this biaryl phenol is the palladium-catalyzed coupling of 4-bromo-2-chlorophenol with 2-fluoro-4-methoxyphenylboronic acid . This route preserves the phenolic hydroxyl group (often without protection if base equivalents are controlled) and the aryl chlorine.

Reaction Scheme & Logic
  • Electrophile: 4-Bromo-2-chlorophenol (Bromine is more reactive than Chlorine for oxidative addition).

  • Nucleophile: 2-Fluoro-4-methoxyphenylboronic acid.[1][2][3]

  • Catalyst:

    
     is preferred for steric bulk and stability, minimizing dehalogenation of the aryl chloride.
    
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
Detailed Step-by-Step Protocol

Materials:

  • 4-Bromo-2-chlorophenol (1.0 equiv, 10 mmol, 2.07 g)

  • 2-Fluoro-4-methoxyphenylboronic acid (1.2 equiv, 12 mmol, 2.04 g)

  • 
     (3 mol%, 0.3 mmol, 245 mg)
    
  • 
     (3.0 equiv, 30 mmol, 4.14 g)
    
  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, 50 mL total)

Procedure:

  • Degassing: Charge a 100 mL round-bottom flask with 1,4-dioxane and water. Sparge with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Reagent Addition: Add the aryl bromide, boronic acid, and base to the flask under a gentle stream of nitrogen.

  • Catalyst Addition: Add the Pd catalyst last. Seal the flask with a septum and secure with a copper wire or clip.

  • Reaction: Heat the mixture to 85°C in an oil bath with vigorous magnetic stirring. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Checkpoint: Reaction is typically complete in 4–6 hours. Look for the disappearance of the bromide peak.

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Acidify carefully with 1M HCl to pH ~4 (to ensure the phenol is protonated and partitions into the organic phase).

    • Dilute with Ethyl Acetate (50 mL) and separate layers.

    • Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Expected Yield: 75–85% (approx. 1.9–2.1 g).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Degas Solvents (Dioxane/H2O) Mix Add Reagents: 4-Bromo-2-chlorophenol Boronic Acid Base (K2CO3) Start->Mix Cat Add Catalyst: Pd(dppf)Cl2 (Inert Atm) Mix->Cat Heat Heat to 85°C 4-6 Hours Cat->Heat Check QC Check: LC-MS / TLC Heat->Check Check->Heat Incomplete Workup Workup: Acidify (pH 4) Extract (EtOAc) Check->Workup Complete Pure Final Product: 2-Chloro-4-(2-fluoro- 4-methoxyphenyl)phenol Workup->Pure

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl phenol.

Application Case Studies

Medicinal Chemistry: Pharmacophore Optimization

This scaffold is particularly valuable when optimizing Type II Kinase Inhibitors (e.g., targeting B-RAF or VEGFR).

  • The Phenol Handle: Serves as a nucleophile to attach linkers (for PROTACs) or solubilizing groups (e.g., morpholine side chains).

  • The Biaryl Core: Mimics the hydrophobic spine interactions within the ATP-binding pocket.

  • Metabolic Blocking: The fluorine at the 2'-position and the chlorine at the 2-position block metabolic hotspots, extending the half-life (

    
    ) of the drug candidate compared to a non-halogenated biphenyl.
    
Agrochemicals: SDHI Fungicides

Succinate dehydrogenase inhibitors often feature a biaryl amide or ether linkage.

  • Protocol: The phenol group is reacted with an acid chloride (e.g., pyrazole-4-carbonyl chloride) to form an ester, or alkylated to form an ether.

  • Benefit: The 2-fluoro-4-methoxy ring provides a unique electrostatic surface potential that can enhance binding affinity to the ubiquinone binding site of the fungal enzyme.

Downstream Functionalization Guide

The phenolic hydroxyl group is the primary "handle" for derivatization.

Reaction TypeReagentsProduct ClassApplication
O-Alkylation

,

, DMF, 60°C
Biaryl EtherKinase Inhibitors, Herbicides
O-Acylation

,

, DCM
Biaryl EsterProdrugs, Liquid Crystals
Triflation

, Pyridine, DCM
Aryl TriflateCross-coupling partner (e.g., to introduce amines)
Demethylation

, DCM, -78°C
Biphenyl DiolAccess to 4,4'-dihydroxybiphenyl analogs
Visualization: Functionalization Decision Tree

Functionalization Core 2-Chloro-4-(2-fluoro- 4-methoxyphenyl)phenol Path1 Reagent: Alkyl Halide / Base Core->Path1 Path2 Reagent: Acyl Chloride / Base Core->Path2 Path3 Reagent: Tf2O / Pyridine Core->Path3 Path4 Reagent: BBr3 (Demethylation) Core->Path4 Prod1 Biaryl Ether (Kinase Inhibitor Core) Path1->Prod1 Prod2 Biaryl Ester (Liquid Crystal/Prodrug) Path2->Prod2 Prod3 Aryl Triflate (Suzuki/Buchwald Electrophile) Path3->Prod3 Prod4 Biphenyl Diol (Polymer Monomer) Path4->Prod4

Figure 2: Strategic derivatization pathways for the biaryl phenol scaffold.

Troubleshooting & Critical Parameters

  • Issue: Dehalogenation (Loss of Cl)

    • Cause: Overactive catalyst or excessive heating.

    • Solution: Switch from

      
       to 
      
      
      
      . Keep temperature
      
      
      .
  • Issue: Low Conversion

    • Cause: Catalyst poisoning by oxygen.

    • Solution: Ensure rigorous degassing. Use "degas and backfill" cycles (3x) with Argon.

  • Issue: Protodeboronation

    • Cause: The 2-fluoro substituent on the boronic acid can facilitate hydrolytic cleavage of the C-B bond under basic conditions.

    • Solution: Use a milder base like

      
       or reduce water content in the solvent mixture (e.g., use Toluene/EtOH/Water 4:1:0.5).
      

Safety & Handling

  • Hazards: The compound is a substituted phenol; treat as a skin and eye irritant (H315, H319).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Storage: Store cool and dry. Light sensitive—store in amber vials.

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • U.S. Patent No. 8,822,730. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents. Link

  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxyphenylboronic acid Product Page. Link

Sources

Analytical Strategies for the Quantification and Characterization of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive analytical framework for the detection, quantification, and characterization of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol .

As this molecule is a halogenated biphenylol (structurally analogous to metabolites of SDHI fungicides or specific pharmaceutical intermediates), the protocols below prioritize regio-selectivity (to distinguish from isomers) and sensitivity (for trace analysis).

Part 1: Introduction & Physicochemical Profile[1]

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is a functionalized biphenyl featuring a phenolic core with orthogonal halogenation (chlorine and fluorine) and a methoxy ether moiety. Its analysis requires methods capable of resolving it from potential de-chlorinated degradants or regioisomers.

Target Molecule Profile
PropertyCharacteristicAnalytical Implication
Formula C₁₃H₁₀ClFO₂MW: 252.67 g/mol .[1] Monoisotopic Mass: 252.0353 Da.
Core Structure Biphenyl-4-olHigh UV absorbance (conjugation). Significant lipophilicity (LogP ~3.5–4.0).
Acidity (pKa) ~7.5 – 8.5The ortho-chlorine enhances acidity relative to phenol. ESI Negative mode is preferred.
Solubility Low in water; High in MeOH, ACN, EtOAcRequires organic solvents for stock prep. Reverse Phase (RP) LC is ideal.
Isotopes ³⁵Cl / ³⁷Cl (3:1 ratio)Distinct mass spectral signature for confirmation.

Part 2: High-Performance Liquid Chromatography (HPLC-UV/DAD)

Application: Purity assessment, Assay (Drug Substance), and Stability indicating method.

Chromatographic Conditions

The biphenyl core exhibits strong


-

interactions. A Phenyl-Hexyl column is recommended over standard C18 to maximize selectivity against non-fluorinated impurities.
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD).

    • Quantification: 254 nm (Biphenyl

      
      -
      
      
      
      * transition).
    • Characterization: 280 nm (Phenolic band).

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Equilibration
10.085Linear Gradient (Elution of Target ~7-8 min)
12.095Wash
12.130Re-equilibration
15.030End
System Suitability Criteria
  • Tailing Factor: 0.8 – 1.2 (Critical for phenolic compounds; ensure pH < pKa).

  • Resolution (Rs): > 2.0 between Target and nearest impurity (e.g., des-fluoro analog).

  • RSD (n=6): < 1.0% for retention time and area.

Part 3: LC-MS/MS Method (Trace Analysis)

Application: Bioanalysis (plasma/urine), Environmental monitoring, or Genotoxic Impurity (GTI) screening.

Ionization Strategy
  • Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) .

    • Rationale: Phenols ionize efficiently in negative mode (

      
      ). Positive mode is feasible (protonation on methoxy) but often suffers from higher background noise.
      
Mass Spectrometry Parameters
  • Precursor Ion:

    
     251.0 ([M-H]⁻, ³⁵Cl isotope).
    
  • Source Temp: 450°C.

  • Capillary Voltage: -2500 V.

Multiple Reaction Monitoring (MRM) Transitions
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 251.0236.020Loss of

(Methoxy radical)
Qualifier 1 251.0215.035Loss of HCl (Characteristic of chlorophenols)
Qualifier 2 251.0199.040Loss of HCl + O (Ring contraction/cleavage)

Note: The presence of Chlorine requires monitoring the ³⁷Cl isotope transition (


) to confirm identity in complex matrices.

Part 4: Sample Preparation Protocols

Protocol A: Solid Phase Extraction (SPE) for Biological Fluids

Target Matrix: Plasma or Wastewater

  • Conditioning: 3 mL Methanol followed by 3 mL Water on a Polymeric Reversed-Phase Cartridge (e.g., Oasis HLB or Strata-X).

  • Loading: Mix 1 mL Sample with 1 mL 2% H₃PO₄ (Acidification suppresses phenol ionization, improving retention). Load at 1 mL/min.

  • Washing: 3 mL 5% Methanol in Water (Removes salts/proteins).

  • Elution: 3 mL Acetonitrile.

  • Reconstitution: Evaporate under N₂ stream; reconstitute in 200 µL Mobile Phase A/B (50:50).

Protocol B: Liquid-Liquid Extraction (LLE) for Synthesis Checks

Target Matrix: Reaction Mixture

  • Aliquot 1 mL reaction mixture.

  • Add 2 mL Ethyl Acetate and 1 mL 1M HCl.

  • Vortex for 30 seconds; Centrifuge at 3000 x g.

  • Collect organic supernatant.

  • Inject directly (if concentration permits) or dilute with ACN.

Part 5: Visual Workflows & Logic

Analytical Decision Tree

This diagram guides the selection of the appropriate method based on the concentration and matrix.

AnalyticalDecisionTree Start Sample containing 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol CheckConc Estimated Concentration? Start->CheckConc HighConc High (> 10 µg/mL) (QC, Assay, Synthesis) CheckConc->HighConc High LowConc Trace (< 1 µg/mL) (Bioanalysis, Residue) CheckConc->LowConc Low MethodUV Method: HPLC-UV/DAD Col: Phenyl-Hexyl Det: 254 nm HighConc->MethodUV MethodMS Method: LC-MS/MS (ESI-) MRM: 251 -> 236 SPE Cleanup LowConc->MethodMS Validation Validation (ICH Q2) Specificity, Linearity, Accuracy MethodUV->Validation MethodMS->Validation

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sample concentration and purpose.

MS Fragmentation Pathway (Hypothetical)

Visualizing the fragmentation logic for MRM development.

Fragmentation Parent Precursor Ion [M-H]- m/z 251.0 Prod1 [M-H-CH3]- m/z 236.0 (Radical Loss) Parent->Prod1 -15 Da (CH3) Prod2 [M-H-HCl]- m/z 215.0 (Neutral Loss) Parent->Prod2 -36 Da (HCl)

Caption: Proposed ESI negative fragmentation pathway for MRM transition selection.

Part 6: Validation & Quality Control (ICH Q2 R1)

To ensure the trustworthiness of these protocols, the following validation parameters must be met:

  • Specificity: Inject a blank matrix and ensure no interference at the retention time (

    
    ) of the target.
    
  • Linearity:

    • UV Range: 10 – 200 µg/mL (

      
      ).
      
    • MS Range: 1 – 1000 ng/mL (

      
      ).
      
  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration. Acceptable range: 90–110% (UV), 85–115% (MS).

  • Precision: Repeatability (n=6) RSD < 2.0%.

References

  • U.S. EPA Method 8041A. (2007). Phenols by Gas Chromatography.[2] U.S. Environmental Protection Agency. [Link]

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1). (2005). Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Moldoveanu, S. C., & David, V. (2017). Selection of the HPLC Method in Chemical Analysis. Elsevier. (General reference for Phenyl-Hexyl column selection in aromatic separations).

Sources

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol in material science applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol in Material Science

Executive Summary & Technical Rationale

The compound 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol represents a specialized class of laterally halogenated biphenyls , a structural motif critical to the advancement of Liquid Crystal Display (LCD) and Organic Light Emitting Diode (OLED) technologies.

In material science, this molecule functions primarily as a high-value intermediate for the synthesis of Reactive Mesogens (RMs) and polymerizable liquid crystals. Its structural design is non-trivial and serves specific physical purposes:

  • Lateral Fluorination (2'-F): Disrupts molecular symmetry just enough to lower the melting point and viscosity without destroying the liquid crystalline phase. It also introduces a dipole moment perpendicular to the long axis, essential for negative dielectric anisotropy (

    
    ) materials used in Vertical Alignment (VA) modes.
    
  • Orthogonal Chlorination (2-Cl): The chlorine atom on the phenolic ring provides steric bulk that prevents crystallization (improving solubility in LC mixtures) and serves as a heavy atom to increase the refractive index anisotropy (

    
    ), boosting optical performance.
    
  • Phenolic Handle (-OH): This is the reactive site. It is rarely the final state; rather, it is the "anchor" for esterification with cross-linkable groups (e.g., acrylates, methacrylates) to create optical films or polymer networks.

This guide details the synthesis, purification, and downstream application of this core, designed for researchers requiring "Electronic Grade" purity (>99.5%).

Chemical Architecture & Properties

PropertyValue / Description
IUPAC Name 3-chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Formula C₁₃H₁₀ClFO₂
Molecular Weight 252.67 g/mol
Core Function Mesogenic Core, High-

Building Block
Key Impurities Protodeboronation adducts, Homocoupling dimers
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water

Protocol A: Scalable Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize the biphenyl core with controlled regioselectivity, minimizing de-halogenation side reactions.

Mechanistic Insight

The synthesis utilizes a Suzuki-Miyaura cross-coupling between an aryl bromide and an aryl boronic acid. We choose 4-Bromo-2-chlorophenol as the electrophile.

  • Why not the iodide? Iodides are more reactive but prone to rapid oxidative addition that can lead to homocoupling. Bromides offer a stable rate profile.

  • Why not the chloride? The C-Cl bond at position 2 is sterically hindered and electronically deactivated relative to the C-Br bond at position 4, ensuring the coupling occurs exclusively at the para-position, preserving the crucial 2-chloro substituent.

Reagents & Stoichiometry
  • Substrate A: 4-Bromo-2-chlorophenol (1.0 equiv)

  • Substrate B: 2-Fluoro-4-methoxyphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv) — Selected for stability against aryl chlorides.

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent System: Toluene : Ethanol : Water (4:1:1 v/v) — Ensures solubility of both organic substrates and inorganic base.

Step-by-Step Procedure
  • Inerting: Charge a 3-neck round bottom flask with Substrate A, Substrate B, and Base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of

    
    . The solution should turn orange/red.[1]
    
  • Reaction: Heat to 85°C (Reflux) for 6–8 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). Look for the disappearance of the bromide (

      
      ) and emergence of the fluorescent biphenyl product (
      
      
      
      ).
  • Quench & Workup:

    • Cool to room temperature.[2]

    • Add dilute HCl (1M) until pH < 4 (to protonate the phenol, ensuring it partitions into the organic phase).

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification:

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallization (Critical for Electronics): Dissolve crude solid in minimum hot Ethanol. Add water dropwise until turbid. Cool slowly to 4°C. This removes palladium residues more effectively than silica chromatography for this specific polarity.

Protocol B: Application – Synthesis of a Reactive Mesogen (Acrylation)

Context: The "Material Science" application is realized by converting the phenol into a polymerizable monomer. This monomer can be coated onto glass/plastic substrates and UV-cured to form a birefringent retardation film.

Workflow Diagram (DOT)

G Start Biphenyl Core (Phenol) Reaction Esterification (0°C -> RT, DCM) Start->Reaction Reagent + Acryloyl Chloride + TEA (Base) Reagent->Reaction Workup Acid Wash & Filtration Reaction->Workup 2-4 hrs Product Reactive Mesogen (Acrylate Monomer) Workup->Product Yield >85% App Application: Optical Film / PS-VA Product->App UV Curing

Figure 1: Synthetic workflow converting the intermediate into a functional Liquid Crystal Monomer.

Protocol Details
  • Dissolution: Dissolve 10g of the 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol (from Protocol A) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA, 1.2 equiv). Cool the mixture to 0°C in an ice bath.

  • Acrylation: Add Acryloyl Chloride (1.1 equiv) dropwise over 30 minutes. Exothermic reaction – control temp < 5°C to prevent polymerization.

  • Completion: Stir at Room Temp for 2 hours.

  • Inhibitor: Add 50 ppm of BHT (butylated hydroxytoluene) to prevent premature polymerization during workup.

  • Isolation: Wash with water, dry, and pass through a short silica plug (eluting with DCM) to remove ammonium salts. Evaporate solvent < 40°C.[1]

Quality Control & Troubleshooting

For electronic applications, metal content and ionic impurities are fatal.

IssueProbable CauseCorrective Action
Low Yield De-chlorination of the phenol ring.Lower reaction temp in Protocol A; switch catalyst to Pd(PPh₃)₄ which is less active towards aryl chlorides.
Brown Product Palladium leaching.Use "Thiol-functionalized Silica" scavenger (SiliaMetS®) during the final filtration.
Early Polymerization Overheating during Protocol B.Ensure BHT is added; keep rotary evaporator bath < 40°C.

Dual-Use Note (Pharma & Materials)

While this guide focuses on Material Science , the fluorinated biphenyl scaffold is also a privileged structure in Medicinal Chemistry (e.g., as a bio-isostere in kinase inhibitors).

  • Differentiation: Material science grades require low metal ions (<10 ppb) and high optical purity . Pharma grades prioritize chiral purity (if applicable) and GMP compliance . The protocols above are optimized for Electronic Grade (low metal, high crystallinity).

References

  • Suzuki-Miyaura Coupling in Material Science

    • Gray, G. W., & Hird, M. (1989). Liquid Crystals: Viscous Materials with High Birefringence. Taylor & Francis.
    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Fluorinated Biphenyls in Liquid Crystals

    • Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis". Angewandte Chemie International Edition, 39(23), 4216–4235. Link

    • (Validates the use of lateral fluorine/chlorine for viscosity and tuning).
  • Synthesis of Phenolic Precursors

    • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications". Chemical Society Reviews, 36, 2070-2095. Link

Sources

Application and Protocol Guide for the Enzymatic Characterization of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Bioactivity of a Novel Phenolic Compound

Substituted phenols represent a vast and diverse class of molecules that are foundational to the development of new therapeutics and agrochemicals.[1][2] Their chemical structure, featuring a hydroxyl group attached to a benzene ring, makes them prime candidates for interacting with a wide array of biological targets, particularly enzymes. The specific nature and arrangement of substituent groups, such as halogens and methoxy moieties, can dramatically influence the molecule's pharmacokinetic properties and its affinity and selectivity for specific enzymes.[3]

This guide focuses on a novel compound, 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol, a molecule with a complex substitution pattern suggesting a potential for nuanced biological activity. Due to its phenolic nature, this compound may act as a substrate or inhibitor for oxidoreductases like peroxidases and polyphenol oxidases, or it could modulate the activity of enzymes involved in key signaling pathways, such as those related to inflammation.[4][5][6]

Here, we present a structured, multi-faceted approach to systematically characterize the enzymatic activity of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol. We provide detailed protocols for assessing its interaction with two major classes of enzymes that are known to process phenolic compounds: peroxidases (using a model horseradish peroxidase system) and cyclooxygenases (focusing on the inducible COX-2 isozyme, a key player in inflammation). These protocols are designed to be self-validating and provide a solid foundation for further mechanistic studies.

I. Initial Assessment: Interaction with Peroxidase

Peroxidases are a ubiquitous class of enzymes that catalyze the oxidation of a wide variety of substrates in the presence of hydrogen peroxide (H₂O₂).[7] Phenolic compounds are common substrates for these enzymes, and their oxidation can be readily monitored spectrophotometrically.[5] This initial experiment will determine if 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol can act as a substrate for, or an inhibitor of, horseradish peroxidase (HRP), a well-characterized and commercially available peroxidase.

Experimental Rationale

The assay is based on the HRP-catalyzed oxidation of a chromogenic substrate in the presence of H₂O₂. If our test compound is also a substrate, it will compete with the chromogenic substrate, leading to a decrease in the rate of color development. If it is an inhibitor, it will directly block the enzyme's activity, also resulting in a reduced rate of color formation. By measuring the reaction rate at various concentrations of the test compound, we can determine its half-maximal inhibitory concentration (IC₅₀).

Workflow for Peroxidase Interaction Study

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions: - HRP - H₂O₂ - ABTS (Chromogenic Substrate) - Test Compound B Prepare Serial Dilutions of Test Compound A->B C Pipette Assay Buffer, HRP, and Test Compound/ Vehicle into 96-well plate B->C D Incubate at RT C->D E Initiate Reaction by adding ABTS and H₂O₂ D->E F Measure Absorbance at 405 nm in kinetic mode for 10 min E->F G Calculate Initial Reaction Rates (V₀) F->G H Plot % Inhibition vs. [Test Compound] G->H I Determine IC₅₀ using non-linear regression H->I

Caption: Workflow for assessing the inhibitory potential of the test compound on HRP.

Protocol 1: IC₅₀ Determination against Horseradish Peroxidase (HRP)

Materials and Reagents:

  • Horseradish Peroxidase (HRP), Type VI-A

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-citrate buffer (0.1 M, pH 5.0)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of kinetic measurements

Step-by-Step Methodology:

  • Preparation of Reagents:

    • HRP Stock Solution: Prepare a 1 mg/mL stock solution of HRP in 0.1 M phosphate-citrate buffer (pH 5.0).

    • H₂O₂ Solution: Prepare a 10 mM working solution of H₂O₂ in deionized water.

    • ABTS Solution: Prepare a 10 mM stock solution of ABTS in deionized water.

    • Test Compound Stock: Prepare a 10 mM stock solution of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol in DMSO. From this, prepare serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 1 µM).

  • Assay Setup:

    • In a 96-well plate, add 140 µL of 0.1 M phosphate-citrate buffer (pH 5.0) to each well.

    • Add 10 µL of the HRP stock solution to each well.

    • Add 10 µL of each dilution of the test compound to the sample wells. For control wells, add 10 µL of DMSO.

    • Mix gently and incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add a 40 µL mixture containing 20 µL of 10 mM ABTS and 20 µL of 10 mM H₂O₂ to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀_sample / V₀_control)] * 100

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

ParameterDescription
Enzyme Horseradish Peroxidase (HRP)
Substrate ABTS and H₂O₂
Detection Wavelength 405 nm
Assay Buffer 0.1 M Phosphate-Citrate, pH 5.0
Final Volume 200 µL
Temperature Room Temperature (~25°C)

II. Mechanistic Insight: Cyclooxygenase-2 (COX-2) Inhibition

Many phenolic compounds are known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[6][8] The COX enzymes (COX-1 and COX-2) are central to the synthesis of prostaglandins, key mediators of inflammation.[9] This section provides a protocol to assess the inhibitory activity of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol against human recombinant COX-2.

Scientific Rationale

This assay measures the peroxidase activity of COX-2. In the final step of prostaglandin synthesis, the peroxidase component of COX-2 catalyzes the reduction of PGG₂ to PGH₂. This activity can be monitored using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reaction, leading to a color change that can be measured spectrophotometrically. An inhibitor of COX-2 will reduce the rate of this color change.

Signaling Pathway Context

G A Inflammatory Stimuli (e.g., LPS, Cytokines) C Phospholipase A₂ A->C B Cell Membrane Phospholipids B->C D Arachidonic Acid C->D E COX-2 D->E F Prostaglandin G₂ (PGG₂) E->F G Prostaglandin H₂ (PGH₂) F->G H Prostaglandins (PGE₂, etc.) G->H I Inflammation (Pain, Fever, Swelling) H->I J 2-Chloro-4-(2-fluoro-4- methoxyphenyl)phenol J->E Inhibition

Caption: Inhibition of the COX-2 pathway by the test compound.

Protocol 2: IC₅₀ Determination against Cyclooxygenase-2 (COX-2)

Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Heme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of kinetic measurements

Step-by-Step Methodology:

  • Reagent Preparation:

    • COX-2 Enzyme Solution: Reconstitute the COX-2 enzyme in 100 mM Tris-HCl buffer (pH 8.0) containing heme to the manufacturer's recommended concentration.

    • Arachidonic Acid Solution: Prepare a 10 mM stock solution in ethanol.

    • TMPD Solution: Prepare a 10 mg/mL stock solution in ethanol.

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO and perform serial dilutions as described in Protocol 1.

  • Assay Setup:

    • In a 96-well plate, add 150 µL of 100 mM Tris-HCl buffer (pH 8.0).

    • Add 10 µL of the COX-2 enzyme solution to each well.

    • Add 10 µL of each dilution of the test compound or DMSO (for control) to the appropriate wells.

    • Add 10 µL of the TMPD solution to each well.

    • Mix and incubate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 595 nm every 20 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear phase of the reaction.

    • Calculate the percentage of inhibition for each concentration of the test compound as described in Protocol 1.

    • Plot the % Inhibition vs. the logarithm of the test compound concentration and determine the IC₅₀ value.

ParameterValue
Enzyme Human Recombinant COX-2
Substrate Arachidonic Acid
Chromogen TMPD
Detection Wavelength 595 nm
Assay Buffer 100 mM Tris-HCl, pH 8.0
Temperature 37°C

III. Advanced Analysis: Enzyme Inhibition Kinetics

Once it has been established that 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is an inhibitor of a particular enzyme, the next logical step is to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[10] This is achieved by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

Protocol 3: Determining the Mode of Inhibition (Example with HRP)

Methodology:

  • Experimental Design:

    • Set up a matrix of experiments where the concentration of the substrate (ABTS) is varied along one axis, and the concentration of the inhibitor (our test compound) is varied along the other.

    • Use a range of ABTS concentrations that bracket the Michaelis-Menten constant (Kₘ) for HRP (e.g., 0.1x Kₘ to 10x Kₘ).

    • Use fixed concentrations of the inhibitor based on its previously determined IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Assay Execution:

    • Perform the HRP assay as described in Protocol 1, but for each inhibitor concentration, measure the reaction rate across the full range of ABTS concentrations. Keep the H₂O₂ concentration constant and saturating.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values at each inhibitor concentration.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

      • Mixed: Lines intersect in the second quadrant (both Vₘₐₓ and Kₘ change).

Inhibition TypeEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot
Competitive No changeIncreasesLines intersect at the y-axis
Non-competitive DecreasesNo changeLines intersect at the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect off-axes

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial enzymatic characterization of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol. By systematically evaluating its effects on relevant enzyme classes like peroxidases and cyclooxygenases, researchers can gain crucial insights into its potential biological activities. Positive hits in these assays would warrant further investigation, including selectivity profiling against related enzymes (e.g., COX-1 vs. COX-2), cell-based assays to confirm activity in a more complex biological system, and detailed structural studies to understand the molecular basis of the interaction. This structured approach ensures that the potential of this novel phenolic compound is explored in a scientifically rigorous and efficient manner.

References

  • Biosensors Based on Phenol Oxidases (Laccase, Tyrosinase, and Their Mixture) for Estimating the Total Phenolic Index in Food-Related Samples. (2023). MDPI. Available at: [Link]

  • New enzymatic method for the determination of total phenolic content in tea and wine. SciSpace. Available at: [Link]

  • New Spectrophotometric Assay for Polyphenol Oxidase Activity. PubMed. Available at: [Link]

  • The role of peroxidase in the enzymatic oxidation of phenolic compounds to quinones from Luffa aegyptiaca (gourd) fruit juice. Taylor & Francis Online. Available at: [Link]

  • Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. ACS Publications. Available at: [Link]

  • Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. ResearchGate. Available at: [Link]

  • 2-Chloro-4-methoxyphenol | C7H7ClO2 | CID 87459. PubChem. Available at: [Link]

  • Process for preparing 2-chloro-4-fluorophenol. Google Patents.
  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. PubMed. Available at: [Link]

  • 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603. PubChem. Available at: [Link]

  • Inhibition of furin-like enzymatic activities and SARS-CoV-2 infection by osthole and phenolic compounds. ScienceDirect. Available at: [Link]

  • Inhibition of Enzymes Involved in Neurodegenerative Disorders and Aβ1–40 Aggregation by Citrus limon Peel Polyphenol Extract. MDPI. Available at: [Link]

  • Inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. ResearchGate. Available at: [Link]

  • The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. PubMed. Available at: [Link]

Sources

Application Note: Development of Novel Therapeutic Agents with 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a comprehensive technical guide for the development of novel therapeutic agents based on the 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol scaffold (hereafter referred to as CMP-2CFM ).

This document is designed for medicinal chemists and pharmacologists focusing on non-acidic anti-inflammatory and dual-pathway (COX/LOX) inhibitor discovery.

Executive Summary

The search for safer non-steroidal anti-inflammatory drugs (NSAIDs) has shifted towards dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) to mitigate the gastrointestinal and cardiovascular risks associated with traditional coxibs and acidic NSAIDs.

CMP-2CFM represents a privileged biaryl phenol scaffold . Structurally related to Diflunisal but lacking the carboxylic acid moiety, CMP-2CFM offers a unique starting point for developing non-acidic prodrugs or direct-acting inhibitors with improved membrane permeability and reduced gastric irritation. This guide details the protocols for synthesizing, screening, and profiling CMP-2CFM derivatives.

Chemical Biology & SAR Rationale

Structural Analysis

The CMP-2CFM molecule consists of three critical pharmacophores:

  • Phenolic Core (Ring A): Acts as a hydrogen bond donor/acceptor, mimicking the tyrosine residue in the COX active site or the peroxide intermediate of arachidonic acid.

  • 2-Chloro Substitution: Provides steric bulk to restrict rotation (atropisomerism potential) and blocks metabolic oxidation at the ortho-position, enhancing half-life.

  • 4-(2-Fluoro-4-methoxyphenyl) Tail (Ring B):

    • 2'-Fluoro: Modulates the dihedral angle between rings, optimizing fit within the hydrophobic channel of COX-2.

    • 4'-Methoxy: Serves as a metabolic handle (O-demethylation) and a hydrogen bond acceptor.

Therapeutic Hypothesis

Unlike traditional NSAIDs (e.g., Indomethacin, Diclofenac) which rely on a carboxylic acid for salt-bridging to Arg-120 in COX enzymes, CMP-2CFM is hypothesized to bind via a hydrophobic-driven mechanism with hydrogen bonding to Tyr-385 or Ser-530. This "non-acidic" approach is critical for minimizing ion-trapping in gastric mucosal cells, a primary cause of NSAID-induced ulcers.

Experimental Protocols

Protocol 1: Dual COX-2 / 5-LOX Inhibition Screening

Objective: To quantify the potency (IC50) of CMP-2CFM against both inflammatory pathways simultaneously.

Materials
  • Enzymes: Recombinant Human COX-2 (Item #60122), Recombinant Human 5-LOX (Item #60402).

  • Substrates: Arachidonic Acid (AA), 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red).

  • Vehicle: DMSO (Final concentration < 1%).

  • Detection: Fluorescence Microplate Reader (Ex/Em: 535/587 nm).

Methodology

A. COX-2 Inhibition Assay (Peroxidase Activity)

  • Preparation: Dilute CMP-2CFM in DMSO to create a 10-point concentration series (0.1 nM to 10 µM).

  • Incubation: In a 96-well black plate, add:

    • 150 µL Assay Buffer (100 mM Tris-HCl, pH 8.0).

    • 10 µL Heme solution.

    • 10 µL Enzyme (COX-2).

    • 10 µL CMP-2CFM (or vehicle control).

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL of Colorimetric Substrate Solution (Amplex Red + Arachidonic Acid).

  • Measurement: Monitor fluorescence (RFU) kinetically for 10 minutes.

  • Analysis: Calculate the slope of the linear portion. Determine % Inhibition relative to DMSO control.

B. 5-LOX Inhibition Assay

  • Preparation: Prepare 5-LOX enzyme in 50 mM Tris-HCl (pH 7.5) containing 2 mM EDTA and 2 mM CaCl2.

  • Incubation: Mix 90 µL Enzyme solution with 5 µL CMP-2CFM. Incubate for 5 minutes.

  • Initiation: Add 5 µL Arachidonic Acid (final conc. 10 µM).

  • Reaction: Incubate for 10 minutes at RT. Stop reaction with 100 µL Chromogen (Fox Reagent).

  • Detection: Read Absorbance at 560 nm (formation of lipid hydroperoxide complex).

C. Data Interpretation A successful lead candidate should exhibit an IC50 ratio (COX-2/5-LOX) between 0.5 and 2.0. Balanced inhibition is preferred to prevent "shunting" of arachidonic acid to the alternative pathway.

Protocol 2: Metabolic Stability & Metabolite Identification

Objective: To assess the intrinsic clearance (CLint) and identify the primary metabolite (likely the O-desmethyl diphenol).

Materials
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Internal Standard: Tolbutamide or Diclofenac.

  • Analysis: LC-MS/MS (Triple Quadrupole).

Methodology
  • Pre-Incubation: Mix 30 µL HLM (final 0.5 mg/mL) with 360 µL Phosphate Buffer (100 mM, pH 7.4). Add 5 µL CMP-2CFM (1 µM final). Incubate at 37°C for 5 min.

  • Start: Add 40 µL NADPH regenerating system.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quench: Immediately transfer aliquot to 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Processing: Centrifuge at 4000 rpm for 20 min. Inject supernatant into LC-MS/MS.

  • Metabolite Scan: Perform a secondary injection using Precursor Ion Scan (looking for loss of -14 Da, indicating O-demethylation to the diphenol).

Self-Validating Step:

  • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as positive controls. If Verapamil t1/2 > 30 min, the microsomes are inactive; discard data.

Visualization & Pathway Analysis

The Arachidonic Acid Cascade & Intervention Points

The following diagram illustrates the dual-pathway inhibition strategy utilized by CMP-2CFM.

AA_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 PLA2 Enzyme PLA2->Membrane Activation COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX AA->LOX5 PGG2 PGG2 / PGH2 COX2->PGG2 HPETE 5-HPETE LOX5->HPETE CMP CMP-2CFM (Dual Inhibitor) CMP->COX2 Inhibition CMP->LOX5 Inhibition PGE2 PGE2 (Pain/Inflammation) PGG2->PGE2 LTs Leukotrienes (Bronchoconstriction) HPETE->LTs

Figure 1: Mechanism of Action. CMP-2CFM targets both COX-2 and 5-LOX, preventing the "substrate shunt" effect common in selective COX-2 inhibitors.

Lead Optimization Workflow

Workflow Step1 1. Synthesis (Suzuki Coupling) Step2 2. In Vitro Screen (COX/LOX Assay) Step1->Step2 Step3 3. ADME Profiling (Microsomal Stability) Step2->Step3 Hit Confirmation Step3->Step1 Low Stability (Modify Methoxy) Step4 4. Lead Selection (IC50 < 100nM) Step3->Step4 High Stability

Figure 2: Iterative development cycle. Feedback from ADME (Step 3) drives structural modification of the methoxy/phenol groups.

Data Analysis & Reporting

Summary of Expected Properties
PropertyValue / TargetRationale
Molecular Weight ~328.7 g/mol Optimal for oral bioavailability (<500).
cLogP 4.2 - 4.8High lipophilicity; requires formulation (e.g., solid dispersion).
pKa ~8.5 (Phenol)Weakly acidic; non-ionized at gastric pH (reduced toxicity).
Primary Metabolite O-desmethyl diphenolMonitor for potential toxicity (quinone formation).
Troubleshooting Guide
  • Issue: High fluorescence background in COX assay.

    • Cause: CMP-2CFM may have intrinsic fluorescence or quench Amplex Red.

    • Solution: Run a "Compound Only" control without enzyme. If interference exists, switch to a LC-MS based arachidonic acid turnover assay .

  • Issue: Low solubility in assay buffer.

    • Cause: High cLogP.

    • Solution: Use 0.01% Triton X-100 or increase BSA to 1 mg/mL to solubilize the biaryl.

References

  • Charlier, C. & Michaux, C. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry. Link

  • Marnett, L. J. (2009). The COXIB experience: a look in the rearview mirror. Annual Review of Pharmacology and Toxicology. Link

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

Application Note: 19F NMR Analysis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the development of biaryl scaffolds for kinase inhibitors and liquid crystals, 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol represents a critical structural motif. The presence of the fluorine atom on the B-ring (ortho to the biaryl axis) serves as an endogenous "spy nucleus," enabling non-invasive, quantitative monitoring of chemical transformations without the need for chromatographic separation.

This guide details the application of Quantitative 19F NMR (19F qNMR) for two distinct workflows:

  • Synthesis Monitoring: Tracking the Suzuki-Miyaura coupling formation of the biaryl core.

  • Metabolic Stability Profiling: Monitoring Cytochrome P450-mediated O-demethylation (a common metabolic soft spot).

Why 19F NMR?
  • Specificity: The 19F signal eliminates background interference common in 1H NMR (e.g., solvent suppression, overlapping aliphatic regions).

  • Sensitivity: With 83% of the sensitivity of 1H and 100% natural abundance, 19F allows for low-concentration analysis (<1 mM) typical in biological assays.

  • Dynamic Range: The chemical shift dispersion allows clear resolution between the starting material (boronic acid), product (biaryl ether), and metabolites (phenol).

Part 2: Structural Characterization & Chemical Shift Prediction

The Molecule

Name: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol Structure: A biphenyl system consisting of:

  • Ring A: 3-Chloro-4-hydroxyphenyl moiety.

  • Ring B: 2-Fluoro-4-methoxyphenyl moiety.[1][2][3][4][5][6]

Predicted 19F NMR Parameters

The fluorine atom is located at position 2' (ortho to the biaryl bond) and meta to the methoxy group at position 4'.

ParameterValue / RangeMechanistic Rationale
Chemical Shift (

)
-107.5 ppm (± 2 ppm)The ortho-biaryl connectivity causes a downfield shift relative to fluorobenzene (-113 ppm). The meta-methoxy group exerts a minor inductive effect. Ref: [1, 2]
Multiplicity Doublet of Doublets (dd) Coupling to H3' (ortho) and H5' (para).
Coupling Constants (

)

Hz

Hz
Typical values for fluoro-aromatic systems.
T1 Relaxation 2.5 - 4.5 s Fluorine on a rigid biaryl core typically has moderate relaxation times. Critical for qNMR parameter setting (D1).

Part 3: Experimental Protocols

Protocol A: Synthesis Monitoring (Suzuki-Miyaura Coupling)

This protocol monitors the coupling of 4-Bromo-2-chlorophenol with (2-fluoro-4-methoxyphenyl)boronic acid .

1. Sample Preparation
  • Reaction Solvent: 1,4-Dioxane / Water (4:1).

  • NMR Solvent: Acetone-d6 or DMSO-d6 (for solubility of the phenol).

  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm). Ideally suited as it is inert and spectrally distinct.
2. Instrument Parameters (qNMR)
  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for accurate integration.

  • Spectral Width: 200 ppm (centered at -100 ppm).

  • Relaxation Delay (D1):

    
     seconds (Calculation: 
    
    
    
    ).
  • Scans (NS): 16–64 (depending on concentration).

3. Workflow
  • Baseline: Acquire spectrum of the Boronic Acid starting material (

    
     to 
    
    
    
    ppm depending on speciation).
  • Sampling: Aliquot 50 µL of reaction mixture at

    
     min.
    
  • Quench: Dilute aliquot into 450 µL DMSO-d6 containing 5 mM Internal Standard.

  • Analysis: Integrate the Product peak (-107.5 ppm) vs. Internal Standard (-63.7 ppm).

4. Data Visualization (Reaction Pathway)

SuzukiMonitoring cluster_legend NMR Signals SM1 Boronic Acid (Start) δ -112 ppm Cat Pd(dppf)Cl2 Base, Heat SM1->Cat Coupling Prod Biaryl Product (Target) δ -107.5 ppm Cat->Prod Formation IS Internal Std (Ref) δ -63.7 ppm IS->Prod Quantification Ref

Figure 1: 19F NMR monitoring strategy for Suzuki coupling. The shift from -112 ppm to -107.5 ppm confirms biaryl bond formation.

Protocol B: Metabolic Stability (O-Demethylation)

Monitoring the metabolic conversion of the methoxy group to a hydroxyl group (Phase I metabolism).

1. Mechanistic Insight

The transformation of 2-fluoro-4-methoxyphenyl to 2-fluoro-4-hydroxyphenyl significantly alters the electronic environment of the fluorine atom.

  • Methoxy (OMe): Electron-donating (Resonance), but bulky.

  • Hydroxy (OH): Stronger electron donor, capable of H-bonding.

  • Shift Effect: The conversion typically results in an upfield shift (shielding) of 2–5 ppm due to the increased electron density from the phenolate/phenol resonance.

2. Experimental Setup
  • Matrix: Liver Microsomes (RLM/HLM) or Recombinant CYP450 isozymes.

  • Quenching Agent: Acetonitrile (ACN) containing 4-Fluorobenzoic acid (

    
     -106 ppm) as Internal Standard. Note: Ensure IS does not overlap with the metabolite.
    
3. Analysis Logic
  • Substrate (Parent):

    
     -107.5 ppm.[2]
    
  • Metabolite (Des-methyl):

    
     ppm (Predicted).
    
  • Calculation: Metabolic Stability (% Remaining) =

    
    .
    
4. Data Visualization (Metabolic Pathway)

Metabolism Parent Parent Drug (Methoxy) δ -107.5 ppm CYP CYP450 (O-Demethylation) Parent->CYP Oxidation Metabolite Metabolite (Hydroxy) δ -115.0 ppm (Pred) CYP->Metabolite -CH3 Note 19F Shift moves UPFIELD due to increased shielding from OH group. CYP->Note Gluc Glucuronide (Phase II) Metabolite->Gluc UGT (Conjugation)

Figure 2: Metabolic pathway tracking. The 19F signal shifts upfield upon O-demethylation, allowing simultaneous quantification of parent and metabolite.

Part 4: Quantitative Data Summary

Compound / StateFunctional Group (Ring B)[1][2][4][5][6][7]Predicted 19F Shift (

)
MultiplicityNotes
Starting Material Boronic Acid-112.0 ppmBroadSignal sharpens upon esterification.
Target Molecule 2-F, 4-OMe-107.5 ppm ddReference Value [1].[2][6][7]
Metabolite M1 2-F, 4-OH~ -115.0 ppmddO-Demethylation product.
Internal Standard Trifluorotoluene-63.7 ppmsUse for synthesis monitoring.
Internal Standard 4-Fluorobenzoic Acid-106.0 ppmmUse for aqueous/metabolic studies.

Part 5: Troubleshooting & Best Practices

  • Baseline Distortion: 19F spectra can suffer from baseline rolling due to the large spectral width. Action: Use backward linear prediction (LP) or aggressive baseline correction algorithms (e.g., Bernstein polynomial fit) during processing.

  • T1 Relaxation: Fluorine T1 values vary significantly with solvent and oxygen content. Action: Perform a simple inversion-recovery experiment on the first sample to determine T1. Set D1 > 5 * T1 for quantitative accuracy (error < 1%).

  • Solvent Effects: 19F shifts are solvent-dependent (up to 2 ppm shift between CDCl3 and DMSO). Action: Keep the NMR solvent consistent throughout the kinetic study.

References

  • BioRxiv , "Synthesis and characterization of 5-(2-fluoro-4-methoxyphenyl)...", BioRxiv Preprint, 2021.[7] Link (Accessed via Vertex AI).

  • Thieme Connect , "Kinetic or Thermodynamic Product? Case Studies on Regioisomers...", Synlett, 2023. Link (Accessed via Vertex AI).

  • Magritek , "On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR", Application Note. Link

  • Sigma-Aldrich , "Quantitative NMR - Technical Details and TraceCERT®", Technical Guide. Link

Sources

synthesis of derivatives from 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Abstract & Scope

This technical guide details the synthetic derivatization of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol (referred to herein as Scaffold A ). This biaryl motif features three distinct vectors for chemical expansion: a phenolic hydroxyl, an ortho-chlorine handle, and a distal methoxy group.[1] This guide moves beyond basic characterization to provide actionable protocols for linker attachment (O-alkylation) , orthogonal cross-coupling (C-Cl activation) , and bioisostere modification (demethylation) .[1] These protocols are optimized for medicinal chemistry campaigns targeting kinase inhibitors and nuclear receptor modulators.[1]

Chemo-Structural Analysis

Scaffold A presents a unique electronic and steric profile that dictates synthetic strategy:

  • Vector 1: Phenolic -OH (Nucleophilic): The pKa is lowered by the ortho-chloro group (inductive effect, -I), making it more acidic than unsubstituted phenol.[1] This facilitates alkylation under mild conditions but increases susceptibility to oxidation.[1]

  • Vector 2: Aryl Chloride (Electrophilic/Inert): Sterically hindered by the adjacent hydroxyl and electronically deactivated relative to bromides/iodides. Activation requires electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or protection of the phenol to prevent catalyst poisoning.

  • Vector 3: Methoxy Group (Masked Phenol): Located on the pendant fluoro-aryl ring.[1] Demethylation reveals a second hydroxyl group, enabling the synthesis of asymmetric bis-ethers or solubility-enhancing polar moieties.[1]

Strategic Reaction Map

The following workflow illustrates the divergent synthesis paths available from Scaffold A .

ReactionMap Scaffold Scaffold A (2-Cl-4-(2-F-4-OMe-Ph)phenol) Ether Product B (O-Alkylated Linker) Scaffold->Ether Protocol 1: K2CO3, R-X, DMF (Linker Attachment) Protected Intermediate C (O-MOM/Bn Protected) Scaffold->Protected MOM-Cl, DIPEA Diol Product E (Biphenyldiol) Scaffold->Diol Protocol 3: BBr3, DCM (Demethylation) Coupled Product D (Terphenyl Derivative) Protected->Coupled Protocol 2: Pd2(dba)3, SPhos Ar-B(OH)2 (Suzuki Coupling)

Caption: Divergent synthetic pathways for Scaffold A. Green path: Linker attachment. Red path: Orthogonal cross-coupling via protection.[1] Yellow path: Unmasking polarity.[1]

Detailed Experimental Protocols

Protocol 1: Controlled O-Alkylation (Linker Installation)

Purpose: To attach aliphatic linkers or solubilizing groups without affecting the aryl chloride.[1]

Rationale: The ortho-chloro group lowers the pKa of the phenol (~8-9), allowing the use of mild bases like Potassium Carbonate (


) rather than Sodium Hydride (

), reducing the risk of side reactions on the fluorinated ring.

Reagents & Stoichiometry:

Component Equivalents Role
Scaffold A 1.0 Substrate
Alkyl Bromide/Mesylate 1.2 Electrophile

|


 (anhydrous) | 2.0 | Base |
| KI (Potassium Iodide) | 0.1 | Catalyst (Finkelstein) |
| DMF (Dimethylformamide) | [0.2 M] | Solvent |[1]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Scaffold A (1.0 equiv) and anhydrous DMF (concentration 0.2 M).

  • Deprotonation: Add

    
     (2.0 equiv) in one portion.[1] Stir at RT for 15 minutes. The solution may turn yellow/orange due to phenoxide formation.[1]
    
  • Addition: Add the Alkyl Halide (1.2 equiv). If using an alkyl chloride, add KI (0.1 equiv) to accelerate the reaction via in-situ iodide exchange.[1]

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting phenol (lower Rf) should disappear.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
    .[1][2][3]
    
  • Purification: Flash chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling at the Steric Chloride

Purpose: To extend the biaryl system into a terphenyl scaffold by reacting the inert aryl chloride.[1]

Rationale: Aryl chlorides are typically inert to Pd(0) oxidative addition, especially when sterically crowded by an ortho-substituent.[1] Standard


 will fail.[1] We employ Buchwald’s SPhos ligand , which promotes oxidative addition into hindered aryl chlorides [1]. Note:  The phenol must be protected (e.g., Methoxymethyl ether, MOM) to prevent catalyst poisoning and protonolysis of the Pd-aryl species.

Reagents & Stoichiometry:

Component Equivalents Role
O-MOM Protected Scaffold A 1.0 Substrate
Aryl Boronic Acid 1.5 Coupling Partner

|


 | 0.02 (2 mol%) | Pd Source |
| SPhos (Ligand) | 0.08 (8 mol%) | Ligand |
| 

(Tribasic) | 3.0 | Base | | Toluene / Water | 10:1 ratio | Solvent System |[1]

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a vial, mix

    
     and SPhos in Toluene under Argon. Stir for 10 mins at RT to generate the active catalytic species (Solution turns from purple to orange/yellow).
    
  • Assembly: In a reaction vessel, add the MOM-protected Scaffold , Boronic Acid, and

    
    .
    
  • Initiation: Add the catalyst solution and degassed water.[1]

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Workup: Filter through a Celite pad.[1] Dilute with EtOAc/Water.[1] Extract organics.

  • Deprotection (Optional): To reveal the phenol, treat the purified coupled product with 4M HCl in Dioxane (RT, 2h).

Mechanism Visualization (Graphviz):

SuzukiCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl (Rate Limiting) TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)2 Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Released

Caption: Catalytic cycle emphasizing the rate-limiting oxidative addition of the hindered Chloride, facilitated by SPhos.

Protocol 3: Regioselective Demethylation

Purpose: To reveal the distal hydroxyl group for bis-functionalization.[1]

Rationale: Boron Tribromide (


) is the reagent of choice. It coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide. The electron-withdrawing Fluorine atom ortho to the methoxy group may slightly retard the rate, requiring elevated temperatures or longer times compared to simple anisoles [2].[1]

Step-by-Step Procedure:

  • Setup: Dissolve Scaffold A (1.0 equiv) in anhydrous Dichloromethane (DCM) under Nitrogen. Cool to -78°C (Dry ice/acetone bath).

  • Addition: Dropwise add

    
     (1M in DCM, 3.0 equiv). Caution: Exothermic.[1]
    
  • Warming: Allow the reaction to warm to 0°C over 2 hours, then to RT. Stir overnight.

  • Quench: Cool to 0°C. CAREFULLY quench with Methanol (violent reaction possible), followed by water.

  • Isolation: Extract with EtOAc. The product is a diphenol and may be polar; ensure the aqueous phase is slightly acidic (pH 4-5) to keep phenols protonated for extraction.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Protocol 1: Low YieldCompetitive C-alkylationSwitch solvent to Acetone (more polar/aprotic favors O-alkylation) or use a harder base like

.[1]
Protocol 2: No ReactionCatalyst poisoning by free -OHEnsure complete protection of the phenol (MOM/Bn) before coupling.[1] Free phenols quench Pd-aryl species.[1]
Protocol 2: Dehalogenation

-hydride elimination
Avoid secondary alcohols as solvents.[1] Ensure strict oxygen-free conditions.
Protocol 3: IncompleteFluorine deactivationIncrease

to 5.0 equiv and reflux in DCM if RT is insufficient.

References

  • Altman, R. A., & Buchwald, S. L. (2006). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols, 2(11), 2881–2887. [Link]

  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 19(11), 1857-1867. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

[1]

Case ID: SYN-RXN-2CL4F Subject: Yield Optimization & Troubleshooting for Biaryl Coupling Assigned Specialist: Senior Application Scientist[1]

System Overview & Reaction Logic

You are attempting a Suzuki-Miyaura cross-coupling to synthesize 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol .

  • Electrophile (Partner A): 4-Bromo-2-chlorophenol.[1] (Note: The bromine at C4 is significantly more reactive towards oxidative addition than the chlorine at C2, ensuring the correct regioselectivity).

  • Nucleophile (Partner B): (2-Fluoro-4-methoxyphenyl)boronic acid.[1]

  • Core Challenge: This reaction faces a "perfect storm" of yield-killing factors: the ortho-fluoro effect promoting protodeboronation and the free phenolic proton potentially poisoning the catalyst or altering the pH micro-environment.

Diagnostic Workflow

Before altering conditions, use this logic tree to identify your specific failure mode.

TroubleshootingStartStart: Low Yield AnalysisCheckTLCAnalyze Crude Mixture (LCMS/TLC)Start->CheckTLCResult1SM (Phenol) RemainingBoronic Acid GoneCheckTLC->Result1Scenario AResult2SM (Phenol) ConsumedWrong Product MassCheckTLC->Result2Scenario BResult3No ReactionBoth SM PresentCheckTLC->Result3Scenario CDiag1Diagnosis: Protodeboronation(Rapid hydrolysis of Boronic Acid)Result1->Diag1Diag2Diagnosis: Homocoupling orDehalogenationResult2->Diag2Diag3Diagnosis: Catalyst Deactivation(Phenol Poisoning)Result3->Diag3

Figure 1: Diagnostic logic for identifying the root cause of low yields in Suzuki couplings involving unstable boronic acids.

Critical Reaction Parameters (The "Why")

To improve yield, you must understand the causality behind the failure.

A. The "Ortho-Fluoro" Instability (Protodeboronation)

The (2-fluoro-4-methoxyphenyl)boronic acid is highly susceptible to protodeboronation .[1] The electronegative fluorine atom at the ortho position stabilizes the intermediate anion formed during hydrolysis, accelerating the cleavage of the C-B bond before the palladium can transmetallate.

  • Mechanism: Base attack

    
     Boronate formation 
    
    
    C-B bond cleavage
    
    
    Replacement with H.[1]
  • Result: You isolate 3-fluoroanisole (the "de-boronated" byproduct) instead of the biaryl.[1]

  • Fix: You must increase the rate of Transmetallation (

    
    ) relative to Protodeboronation (
    
    
    ). This is achieved by using anhydrous conditions (if possible) or highly active catalysts like Pd-XPhos or Pd-SPhos .[1]
B. The Free Phenol Problem

Using 4-bromo-2-chlorophenol directly is risky.[1]

  • Catalyst Poisoning: Phenols can coordinate to Pd(II) species, forming stable phenoxides that stall the cycle.

  • Base Consumption: The phenol consumes 1 equivalent of base immediately.[1] If you use only 2.0 equiv of base, you are left with only 1.0 equiv for the Suzuki cycle, which may be insufficient for efficient boronate formation.

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 40% conversion. Adding more catalyst doesn't help.[1] Why?

A: You likely have base depletion .[1] Because your starting material is a phenol (



1
  • Solution: Ensure you are using at least 3.0 to 3.5 equivalents of base.[1]

  • Better Solution: Protect the phenol as a benzyl ether (Bn) or acetate (Ac) before coupling. This removes the acidic proton entirely.[1]

Q2: I see the boronic acid disappearing on TLC, but the aryl bromide remains untouched.

A: This is classic Protodeboronation . The boronic acid is decomposing faster than it can react with the palladium cycle.

  • Immediate Fix: Add the boronic acid portion-wise (e.g., 5 portions over 1 hour) rather than all at once. This keeps the concentration of the boronate low, minimizing second-order decomposition pathways while maintaining enough for the catalyst.

  • System Fix: Switch to Buchwald G3 Precatalysts (e.g., XPhos Pd G3) . These catalysts initiate extremely fast, consuming the boronic acid productively before it decomposes.

Q3: I am getting a byproduct with Mass M-Br+H (Dehalogenation).

A: This usually happens in solvents like isopropanol or ethanol, where the solvent acts as a hydride source, or if the reaction is too hot/long.

  • Solution: Switch to a non-protic solvent system, such as Toluene/Water (10:1) or Dioxane/Water . Avoid primary/secondary alcohols if dehalogenation is observed.[1]

Optimized Experimental Protocols

Method A: The "Gold Standard" (Protection Strategy)

Highest probability of success (>85% Yield).

  • Protection: React 4-bromo-2-chlorophenol with Benzyl Bromide (

    
    ) and 
    
    
    in Acetone (Reflux, 2h). Isolate 4-bromo-2-chloro-1-(benzyloxy)benzene .
  • Coupling:

    • Reagents: Protected Aryl Bromide (1.0 equiv), (2-Fluoro-4-methoxyphenyl)boronic acid (1.3 equiv).[1]

    • Catalyst:

      
       (3 mol%).[1]
      
    • Base:

      
       (3.0 equiv).[1]
      
    • Solvent: 1,4-Dioxane /

      
       (4:1 ratio).[1] Degas thoroughly!
      
    • Conditions: 80°C for 4-6 hours.

  • Deprotection: Hydrogenation (

    
    , Pd/C) or Acid Hydrolysis (
    
    
    ) to reveal the phenol.
Method B: Direct Coupling (If protection is impossible)

Moderate Yield (50-65%), faster workflow.[1]

ParameterRecommendationRationale
Catalyst XPhos Pd G3 (2-3 mol%)Bulky, electron-rich ligand accelerates oxidative addition and transmetallation, outcompeting deboronation.[1]
Base

(3.5 equiv)
Strong enough to deprotonate phenol and activate boron; phosphate buffers slightly.[1]
Solvent Toluene / Water (10:1) Biphasic system protects the catalyst; Toluene is excellent for biaryls.[1]
Addition Slow Addition Add the boronic acid (dissolved in minimum solvent) via syringe pump over 30 mins.
Step-by-Step Protocol (Method B):
  • Charge a reaction vial with 4-bromo-2-chlorophenol (1.0 mmol, 207 mg),

    
      (3.5 mmol, 742 mg), and XPhos Pd G3  (0.02 mmol, 17 mg).[1]
    
  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Heat to 80°C .

  • Separately dissolve (2-Fluoro-4-methoxyphenyl)boronic acid (1.5 mmol, 255 mg) in 1 mL degassed Ethanol or Dioxane.

  • Add the boronic acid solution dropwise over 20 minutes to the hot reaction mixture.

  • Stir for 2 hours. Monitor by LCMS.[1]

  • Workup: Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol product), extract with EtOAc, wash with brine, dry over

    
    .
    

References

  • Protodeboronation Mechanisms: Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways."[1][2] Journal of the American Chemical Society, 2022.[3][4]

  • Suzuki Coupling of Phenols (General): Percec, V., et al. "Aryl Tosylates in Suzuki Cross-Coupling."[5] Journal of Organic Chemistry, 2023 (Review of Phenol Derivatives).

  • Catalyst Selection for Hindered Biaryls: Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2000.[3]

  • Ortho-Fluoro Effects: "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents." MDPI Molecules, 2022.

Technical Support Center: Troubleshooting 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Selectivity & Yield Issues Target Molecule: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Selectivity Paradox

The synthesis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol presents a classic "push-pull" electronic challenge. The molecule consists of an electron-rich phenol ring coupled to an electron-rich fluoro-anisole ring.

Users typically encounter "low selectivity" in one of two distinct workflows:

  • The "Functionalization" Route: Attempting to chlorinate the biaryl precursor, leading to over-chlorination (2,6-dichloro impurity) or regio-scrambling.

  • The "Construction" Route: Attempting a Suzuki-Miyaura coupling where the chlorine atom is already present, leading to dehalogenation or competitive coupling at the chlorine site (chemoselectivity loss).

This guide breaks down the troubleshooting for both pathways.

Module 1: Troubleshooting Regioselective Chlorination

(For users starting with 4-(2-fluoro-4-methoxyphenyl)phenol and adding Chlorine)

The Core Problem: Over-Activation

The phenolic hydroxyl group is a powerful activator (


 effect). The para-aryl group (2-fluoro-4-methoxyphenyl) is also an electron donor. This makes the ortho positions (2 and 6) extremely nucleophilic. Standard chlorinating agents (e.g., 

,

) are often too aggressive, leading to inseparable mixtures of mono-chlorinated product and 2,6-dichloro-4-(...)phenol .
Diagnostic FAQ

Q: I am using NCS (N-Chlorosuccinimide) in DMF, but I see ~15% di-chlorinated byproduct. How do I stop at mono-substitution? A: DMF is a polar aprotic solvent that can stabilize the transition state for the second chlorination.

  • Fix: Switch to a non-polar solvent like Toluene or Acetonitrile (MeCN) combined with a secondary amine catalyst.

  • Mechanism: In non-polar solvents, the phenol forms a hydrogen-bond network. Using a catalyst like Diisopropylamine (10 mol%) or Thiourea activates the NCS via halogen bonding only enough to attack the most accessible nucleophilic site, then slows down before the second attack occurs.

Q: My LCMS shows a peak with the correct mass, but the NMR indicates the Cl is in the wrong position. Is this possible? A: It is unlikely the Cl is on the aryl (anisole) ring due to the higher activation energy required there. However, if you are using a strong Lewis Acid (e.g.,


), you may be inducing a Fries rearrangement -type mechanism or attacking the methoxy-ring.
  • Verification: Check the coupling constants of the phenol ring protons. The desired product (2-chloro) should show a meta-coupling (

    
    ) between H-3 and H-5.
    
Protocol: High-Selectivity Mono-Chlorination
ParameterStandard (Low Selectivity)Optimized (High Selectivity)
Reagent

or

gas
NCS (1.05 equiv)
Solvent DMF or MeOHAcetonitrile or Toluene
Catalyst None or

Thiourea (5 mol%) or p-TsOH (5 mol%)
Temperature RT to Reflux0°C to 10°C

Step-by-Step:

  • Dissolve 4-(2-fluoro-4-methoxyphenyl)phenol (1.0 equiv) in Acetonitrile (0.1 M).

  • Add Thiourea (5 mol%) . Stir at 0°C for 10 minutes.

  • Add NCS (1.05 equiv) portion-wise over 30 minutes. Do not dump it in all at once.

  • Monitor via UPLC. The reaction usually completes in 2–4 hours.

  • Quench: Add saturated

    
     to destroy excess active chlorine immediately upon consumption of starting material.
    

Module 2: Troubleshooting Chemoselective Coupling

(For users coupling 4-bromo-2-chlorophenol with 2-fluoro-4-methoxyphenylboronic acid)

The Core Problem: The "Fragile" Chlorine

In Palladium-catalyzed cross-couplings, the catalyst generally prefers inserting into C-Br bonds over C-Cl bonds. However, electron-rich ligands (like


) can facilitate oxidative addition into the C-Cl bond, leading to oligomerization  or loss of the chlorine atom . Additionally, the 2-fluoro group on the boronic acid introduces steric strain ("ortho-effect"), slowing the desired cycle and allowing side reactions to dominate.
Diagnostic FAQ

Q: I am seeing significant de-chlorination (product mass -34 Da). Why? A: This is likely due to "over-active" Pd species or hydride sources in the reaction.

  • Cause: Using isopropanol or ethanol as co-solvents can act as hydride sources (via

    
    -hydride elimination from the alkoxide-Pd complex), reducing the C-Cl bond.
    
  • Fix: Switch to Dioxane/Water or Toluene/Water . Avoid secondary alcohols.

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: This is the "Ortho-Fluoro Effect." The transmetallation step is hindered by the fluorine atom ortho to the boron.

  • Fix: You need a ligand with specific steric bulk that creates a "pocket" for the coupling but is active enough to drive the cycle. SPhos or XPhos are the gold standards here. Standard

    
     will fail.
    
Protocol: Chemoselective Suzuki Coupling
ComponentRecommendationRationale
Catalyst XPhos Pd G3 (1–3 mol%)Pre-formed precatalyst ensures rapid initiation; XPhos tolerates the ortho-fluoro steric clash.
Base

(2.0 equiv)
Milder than carbonates; reduces risk of phenol deprotonation interfering with Pd cycle.
Solvent 1,4-Dioxane /

(4:1)
Aprotic, high boiling point, avoids hydride reduction side-reactions.
Temp 80°C Sufficient energy to overcome the steric barrier without thermally degrading the C-Cl bond.

Step-by-Step:

  • Charge reaction vessel with 4-bromo-2-chlorophenol (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Add Dioxane/

    
     (degassed).
    
  • Add XPhos Pd G3 (2 mol%).

  • Heat to 80°C.

  • Critical Check: If conversion stalls, add 0.5 equiv of fresh Boronic Acid (protodeboronation of the fluoro-aryl species is a common competitor).

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for selecting the synthesis route and troubleshooting the specific selectivity failure points.

TroubleshootingGuide Start Start: Select Synthesis Route RouteA Route A: Chlorination of Biaryl (Start with 4-Arylphenol) Start->RouteA RouteB Route B: Suzuki Coupling (Start with 2-Cl-4-Br-Phenol) Start->RouteB ProblemA1 Problem: Mixture of Mono-Cl & Di-Cl RouteA->ProblemA1 ProblemB1 Problem: De-chlorination (C-Cl cleavage) RouteB->ProblemB1 ProblemB2 Problem: Stalled Reaction (Sterics) RouteB->ProblemB2 SolA1 Solution: Switch to NCS + Thiourea (Non-polar solvent) ProblemA1->SolA1 Over-activation control MechA Mechanism: H-Bonding Network Directs Ortho-Attack SolA1->MechA SolB1 Solution: Remove Secondary Alcohols (Avoid Hydride Sources) ProblemB1->SolB1 SolB2 Solution: Use Buchwald Ligands (XPhos or SPhos) ProblemB2->SolB2

Caption: Decision tree for troubleshooting selectivity based on the chosen synthetic pathway (Functionalization vs. Construction).

Summary of Key Specifications

FeatureRoute A (Chlorination)Route B (Coupling)
Primary Risk Regioselectivity (2 vs 2,6)Chemoselectivity (Br vs Cl)
Key Reagent NCS / ThioureaXPhos Pd G3
Critical Control Temperature (<10°C)Solvent (No Alcohols)
Preferred For Large Scale (Cheaper)Library Synthesis (More Modular)

References

  • Regioselective Chlorination with NCS/Thiourea

    • Title: Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N-Chlorosuccinimide.[1]

    • Source: ResearchG
    • URL:[Link]

  • Sterically Hindered Suzuki Coupling (Ligand Selection)

    • Title: A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination.[2][3]

    • Source: Journal of the American Chemical Society (PubMed).
    • URL:[Link]

  • Buchwald Precatalyst Utility

    • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.[3]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • General Chlorination of Phenols (Background)

    • Title: Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines.[4]

    • Source: Semantic Scholar / J. Org. Chem.
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

[1]

Case ID: SUZUKI-OPT-2024 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Workflow

User Objective: Synthesize 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol via Suzuki-Miyaura cross-coupling. Core Challenge: Achieving chemoselectivity (coupling at the C-Br/I bond without affecting the C-Cl bond) while managing the protodeboronation of the ortho-fluoro boronic acid and the poisoning effect of the free phenol.

The Synthetic Pathway

The most robust disconnection relies on the selective oxidative addition of Palladium into the C-Br bond of 4-bromo-2-chlorophenol over the C-Cl bond.[1]

ReactionWorkflowStart14-Bromo-2-chlorophenol(Electrophile)Step1Catalytic Cycle(Pd(0) / Base)Start1->Step1Side2Risk: Catalyst Poisoning(Phenoxide coordination)Start1->Side2Unprotected OHStart2(2-Fluoro-4-methoxyphenyl)boronic acid(Nucleophile)Start2->Step1Side1Risk: Protodeboronation(Loss of Boron)Start2->Side1High T / High pHIntermedOxidative Addition(Selective at C-Br)Step1->IntermedPd InsertionProductTARGET:2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenolIntermed->ProductTransmetalation &Reductive Elimination

Figure 1: Strategic workflow for the selective synthesis of the target biaryl system.

Optimization Modules

Module A: Catalyst & Ligand Selection (The "Engine")

Technical Insight: The presence of the free phenol (-OH) creates a risk of the phenoxide anion binding to the Palladium center, forming an inactive "Pd-ate" complex. Furthermore, you must ensure the catalyst does not activate the ortho-chlorine.

  • Recommended System: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ .

    • Why: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) create a wide bite angle that favors reductive elimination of the biaryl product over side reactions. They are also bulky enough to prevent the activation of the sterically hindered (and stronger) C-Cl bond [1].

  • Advanced Alternative: XPhos Pd G2 (Buchwald Precatalyst).

    • Why: If conversion is low (<50%), switch to XPhos. This ligand is electron-rich and bulky, facilitating oxidative addition into the aryl bromide even in the presence of the inhibiting free phenol, while remaining selective against the aryl chloride [2].

Module B: Solvent & Base Effects (The "Environment")

Technical Insight: The ortho-fluoro substituent on the boronic acid significantly increases the rate of protodeboronation (hydrolysis of the C-B bond to C-H), effectively destroying your starting material before it couples.

  • The Fix: Avoid strong hydroxide bases (NaOH, KOH) which accelerate protodeboronation.

  • Protocol: Use a mild carbonate or phosphate base in a biphasic system.

VariableRecommendationRationale
Base K₂CO₃ (2.0 - 3.0 equiv) Strong enough to activate the boronic acid but mild enough to minimize protodeboronation [3].[1]
Solvent 1,4-Dioxane / Water (4:1) Water is strictly required for the transmetalation step in Suzuki couplings. Dioxane solubilizes the organic halides.
Additive None initially If the reaction stalls, adding 2-5 mol% of CTAB (surfactant) can help by creating micelles, protecting the catalyst from the bulk water where protodeboronation occurs.

Troubleshooting Guide

Symptom 1: Starting Material (Bromide) Consumed, No Product Formed

  • Diagnosis: Dehalogenation (Hydrodebromination). The Pd inserted into the C-Br bond, but instead of coupling, it grabbed a hydride (likely from the solvent or base decomposition) and eliminated.

  • Solution:

    • Switch solvent from alcohols (e.g., Ethanol) to aprotic Dioxane or Toluene.

    • Ensure the reaction is strictly oxygen-free (degas solvents thoroughly). Oxygen can promote homocoupling and radical dehalogenation pathways.[2]

Symptom 2: Boronic Acid Consumed, Starting Bromide Remains

  • Diagnosis: Protodeboronation.[3] The ortho-fluoro group destabilizes the C-B bond.

  • Solution:

    • Lower the Temperature: Reduce from 100°C to 80°C or 60°C.

    • Slow Addition: Add the boronic acid portion-wise (e.g., 3 portions over 1 hour) to keep its instantaneous concentration low relative to the catalyst.

    • Anhydrous Conditions: Switch to CsF (Cesium Fluoride) as the base in anhydrous DME (Dimethoxyethane). This "anhydrous Suzuki" route avoids the hydrolytic pathway entirely [4].

Symptom 3: Formation of "Double Coupled" Product (Terphenyl)

  • Diagnosis: The catalyst is too active and has activated the ortho-chlorine after the first coupling.

  • Solution:

    • Reduce catalyst loading (from 5 mol% to 1 mol%).

    • Stop the reaction immediately upon consumption of the bromide (monitor via HPLC/TLC).

Step-by-Step Protocol (Optimized)

Standard Operating Procedure (SOP-SM-042)

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Charging: Add 4-Bromo-2-chlorophenol (1.0 equiv, 1.0 mmol) and (2-Fluoro-4-methoxyphenyl)boronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst: Add Pd(dppf)Cl₂[4]·DCM (0.03 equiv, 3 mol%).

  • Inerting: Cap the flask and purge with Argon for 5 minutes.

  • Solvent/Base: Inject degassed 1,4-Dioxane (4 mL) followed by degassed 2M aq. K₂CO₃ (1 mL, ~2.0 equiv).

  • Reaction: Heat to 85°C for 4–12 hours.

    • Checkpoint: Check TLC/LCMS at 2 hours. If boronic acid is gone but bromide remains, add 0.5 equiv more boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc. Acidify carefully with 1M HCl (to pH ~4) to protonate the phenol (ensuring it partitions into the organic layer). Wash with brine, dry over Na₂SO₄.[5][6]

  • Purification: Silica gel chromatography.

    • Note: The product is a phenol.[6][7] You may need 1% Acetic Acid in your eluent to prevent tailing on the column.

Frequently Asked Questions (FAQs)

Q: Can I protect the phenol as a methyl ether (anisole) to make the reaction easier? A: Yes, but it adds two steps (protection/deprotection). Methylation (using MeI) would convert your starting material to 4-bromo-2-chloroanisole.[1] The coupling will likely proceed with higher yield (85-95%) because you eliminate catalyst poisoning. However, you must then deprotect with BBr₃, which might cleave the other methoxy group on the fluorophenyl ring. Recommendation: Stick to the unprotected phenol protocol first. If yields are <40%, use a Benzyl (Bn) protecting group, which can be removed via hydrogenation (careful with Cl/F) or acid hydrolysis, avoiding BBr₃.

Q: Why is the ortho-fluoro group causing issues? A: Ortho-substituents, especially electron-withdrawing ones like Fluorine, stabilize the negative charge on the ipso-carbon during the hydrolysis mechanism.[1] This makes the C-B bond much more labile (prone to breaking) in the presence of water and base compared to a standard phenylboronic acid [5].

Q: My product is co-eluting with the starting material. How do I separate them? A: This is common with biaryls.

  • Chemical Separation: Since your product is a phenol and the impurities (de-brominated SM or homocoupled boronic acid) are likely neutral, you can extract the product into 1M NaOH (aqueous), wash the organic impurities away with Ether/Hexane, and then re-acidify the aqueous layer to recover the pure product.

  • Column: Use a Toluene/EtOAc gradient instead of Hexane/EtOAc.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Use of 2-Fluoro-4-methoxyphenylboronic Acid in Cross-Coupling: Stability and Reactivity. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157.

Technical Support Center: Advanced Synthesis of Substituted Biphenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: BPE-SYNTH-001

Introduction: The "Reductive Elimination" Wall

Welcome to the Biphenyl Ether Synthesis Support Center. If you are here, you have likely encountered the specific frustration of C-O bond formation: it is thermodynamically favorable but kinetically challenging.

Unlike C-N coupling (Buchwald-Hartwig amination), where the challenge is often oxidative addition, the bottleneck in diaryl ether synthesis is almost invariably reductive elimination . The Pd(II)-phenoxide complex is stable and resists forming the C-O bond, often leading to hydrodehalogenation (reduction) of your aryl halide rather than the desired ether.

This guide moves beyond "mix and pray" chemistry to a mechanistic troubleshooting approach.

Method Selection Matrix

Before troubleshooting a failed reaction, ensure you are using the correct method for your substrate's electronic and steric profile.

Workflow Visualization: Method Selector

MethodSelection Start Start: Select Electrophile ArylHalide Aryl Halide (Ar-X) Start->ArylHalide BoronicAcid Aryl Boronic Acid (Ar-B(OH)2) Start->BoronicAcid CheckEWG Are there Strong EWGs (NO2, CN) Ortho/Para? ArylHalide->CheckEWG ChanLam Method D: Chan-Lam (Cu(OAc)2, Air, Mol Sieves) BoronicAcid->ChanLam Mild Conditions SNAr Method A: SNAr (Base: K2CO3, Solvent: DMF/DMSO) CheckEWG->SNAr Yes (Activated) CheckSterics Is the coupling sterically hindered? CheckEWG->CheckSterics No (Unactivated) Buchwald Method B: Pd-Catalysis (Ligand: RockPhos/tBuBrettPhos) CheckSterics->Buchwald Yes (Ortho-subs) Ullmann Method C: Ullmann (Cu) (Ligand: TMHD/Phenanthroline) CheckSterics->Ullmann No (Standard)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics and availability.

Module A: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Best for: Sterically hindered substrates, electron-rich aryl halides, and late-stage functionalization.

The "Engine" Room: Ligand Selection

For C-O coupling, standard amine ligands (BINAP, Xantphos) often fail. You require bulky, electron-rich biaryl phosphines to force the difficult reductive elimination step [1].

LigandApplication ScopeRisk Factor
RockPhos The "Gold Standard" for bulky/difficult ethers.High cost; air-sensitive.
tBuBrettPhos Excellent for electron-deficient phenols.Requires strict anhydrous conditions.
Tol-BINAP Legacy ligand; works for simple, unhindered systems.High catalyst loading often required.
Standard Protocol: Pd-Catalyzed Etherification
  • Vessel: Oven-dried screw-cap vial with a magnetic stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • Phenol (1.2 equiv)

    • Catalyst:

      
       (2 mol%)
      
    • Ligand: RockPhos (4-6 mol%)

    • Base:

      
       (fine powder, 2.0 equiv) - Avoid NaOtBu if functional groups are sensitive.
      
    • Solvent: Toluene (anhydrous, 0.2 M concentration).

  • Procedure:

    • Add solids. Evacuate/backfill with Argon (

      
      ).[2]
      
    • Add solvent.[2][3][4][5]

    • Heat to 90–100 °C for 16–24 hours.

    • Critical Step: If using Aryl Iodides , add 5 mol% AgOTf to precipitate AgI. Iodide ions can poison the Pd catalyst in this specific transformation [2].[6]

Troubleshooting Guide (Pd-Catalysis)
SymptomDiagnosisCorrective Action
Reaction turns black immediately Catalyst decomposition ("Pd Black").Oxygen leak or insufficient ligand stabilization. Increase Ligand:Pd ratio to 2:1 or 3:1.
Starting Material (Ar-X) converted to Ar-H

-Hydride elimination or Protodehalogenation.
This is the "Reductive Elimination Wall." Switch to a bulkier ligand (RockPhos ) to force C-O bond formation over reduction.
Low conversion with Aryl Iodide Iodide Poisoning.Switch to Aryl Bromide or Aryl Chloride . If Ar-I is mandatory, add AgOTf scavenger.
Phenol remains unreacted Poor nucleophilicity.Ensure the base (

or

) is finely ground. Add 3Å Molecular Sieves if water is suspected (inhibits deprotonation).

Module B: Copper-Promoted Coupling (Chan-Lam)[7][8]

Best for: Boronic acids, mild conditions (room temp), and substrates sensitive to strong bases.

Mechanism & Critical Control Points

The Chan-Lam coupling operates via an oxidative mechanism using Cu(II).[7] The key is that Oxygen (air) is the oxidant that regenerates the active copper species.

Standard Protocol: Chan-Lam Coupling[5][7][8][10]
  • Vessel: Open flask or vial (Do not seal under Argon!).

  • Reagents:

    • Aryl Boronic Acid (2.0 equiv) - Excess is needed due to protodeboronation.

    • Phenol (1.0 equiv)

    • Catalyst:

      
       (1.0 equiv for stoichiometric; 10-20 mol% for catalytic).
      
    • Base: Pyridine (2.0 equiv) or

      
      .
      
    • Additive: 4Å Molecular Sieves (powdered, activated).

    • Solvent: DCM or DCE (0.1 M).

  • Procedure:

    • Combine reagents in air.[8][9]

    • Stir vigorously at Room Temperature (25 °C).

    • Time: 24–48 hours.

    • Note: The reaction mixture usually turns from blue (Cu(II)) to green/brown as the cycle progresses.

Troubleshooting Guide (Chan-Lam)
SymptomDiagnosisCorrective Action
Low Yield (<20%) Protodeboronation of Boronic Acid.The boronic acid is hydrolyzing before coupling. Add 4Å Molecular Sieves (approx. 200mg/mmol). Add boronic acid slowly (portion-wise).
Reaction Stalls Catalyst saturation/reduction.Ensure the reaction is open to air (or use an

balloon). Refill oxygen supply.
No Reaction Ligand/Base mismatch.If using catalytic Cu, add a bidentate ligand like bipyridine to stabilize the Cu species.

Module C: Nucleophilic Aromatic Substitution ( )

Best for: Aryl halides with strong Electron Withdrawing Groups (EWG) in ortho or para positions.

The Fluorine Effect

Contrary to Pd-coupling (where Ar-I is best for oxidative addition), in


, Aryl Fluorides  are the superior substrate. The high electronegativity of Fluorine creates a strong dipole, making the ipso-carbon highly electrophilic for the incoming phenol [3].

Reactivity Order (


):  Ar-F >> Ar-Cl > Ar-Br > Ar-I
Protocol Tip

If your substrate is a chloropyridine or nitro-chlorobenzene , do not waste expensive Pd catalysts. Use


 in DMSO at 80 °C. It is cheaper, cleaner, and faster.

FAQ: Operational Issues

Q: My product has the same Rf as the biaryl byproduct. How do I purify? A: This is common in Ullmann/Buchwald reactions where homocoupling occurs.

  • Change Stationary Phase: Try Alumina (neutral) instead of Silica; phenols/ethers interact differently.

  • Chemical Wash: If the impurity is unreacted phenol, wash the organic layer with 1M NaOH (removes phenol as phenoxide).

  • Recrystallization: Biphenyl ethers often crystallize well from EtOH/Heptane mixtures.

Q: Can I use water as a co-solvent? A: In Ullmann chemistry, yes—some modern systems use water/surfactants. In Buchwald (Pd), absolutely not; water kills the active catalyst and promotes hydrodehalogenation. In Chan-Lam , trace water is tolerated, but excess water destroys the boronic acid.

Q: Why is


 often preferred over 

in these reactions?
A: Cesium is a larger cation ("soft"), which improves the solubility of the carbonate in organic solvents (the "Cesium Effect"). This increases the effective basicity in the organic phase, crucial for deprotonating the phenol.

References

  • Burgos, C. H., et al. (2006).[5] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie International Edition.

  • Mann, G., et al. (1999). "Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides and Electron-Deficient Phenols." Journal of the American Chemical Society.[10]

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents." Chemical Reviews.

  • Evans, D. A., et al. (1998).[5] "Copper(II)-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[5][7] Synthesis.

Sources

stability issues of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Compound Profile & Stability Risk

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is a halogenated biaryl phenol used primarily as a research tool and intermediate in the synthesis of bioactive small molecules. Its structural motif—a phenol core coupled to an electron-rich fluoro-anisole ring—presents specific stability challenges in solution.

Core Stability Risks:

  • Oxidative Instability: The phenolic hydroxyl group is susceptible to oxidation, leading to quinone formation and oxidative coupling (dimerization). This is accelerated in basic media (pH > 8.0) and under light exposure.[1][2][3][4][5]

  • Aqueous Precipitation: High lipophilicity (estimated LogP > 3.5) causes rapid precipitation when DMSO stocks are diluted into aqueous buffers, often resulting in "silent precipitation" (micro-aggregates) that skews biological assay data.

  • Photolability: The biaryl conjugation makes the molecule sensitive to UV/Vis light, potentially inducing cyclization or radical formation.

Troubleshooting Guide (Q&A Format)

Issue 1: "My DMSO stock solution turned from colorless to pink/brown after 2 weeks at room temperature."

Diagnosis: Oxidative Degradation (Quinone Formation). Phenols are electron-rich and prone to autoxidation. The ortho-chlorine atom provides some deactivation, but the para-biaryl system (containing the electron-donating methoxy group) activates the ring system, facilitating the formation of phenoxy radicals. These radicals couple or oxidize further into colored ortho-quinones or extended conjugated systems.

Corrective Action:

  • Discard the discolored stock; degradation products can act as redox cyclers in assays.

  • Degas your DMSO before dissolving the solid. Bubbling dry nitrogen/argon for 15 minutes removes dissolved oxygen.

  • Storage: Store aliquots at -20°C or -80°C in amber glass vials with PTFE-lined caps.

  • Add Antioxidant: For non-sensitive chemical applications, adding 0.1% Ascorbic Acid or BHT can stabilize the stock.

Issue 2: "I observe a fine precipitate immediately upon adding the compound to cell culture media (DMEM/RPMI)."

Diagnosis: Solubility Crash (Lipophilicity Mismatch). This compound is highly hydrophobic. Direct addition of a high-concentration DMSO stock (e.g., 10 mM) to water results in a local concentration exceeding the solubility limit before mixing occurs.

Corrective Action:

  • Use an Intermediate Dilution Step:

    • Bad: 1 µL of 10 mM Stock

      
       1 mL Media (1:1000 dilution).
      
    • Good: Dilute 10 mM Stock to 100 µM in media without serum (or PBS) first, vortex immediately, then add to final vessel.

  • Limit DMSO Concentration: Keep final DMSO concentration < 0.5% (v/v).

  • Carrier Proteins: Ensure your media contains BSA (Bovine Serum Albumin) or FBS before adding the compound. Albumin binds lipophilic drugs, keeping them in "pseudo-solution" and preventing precipitation.

Issue 3: "My IC50 values are shifting (losing potency) over repeated experiments."

Diagnosis: Surface Adsorption (Plastic Binding). Lipophilic biaryls stick avidly to polypropylene (tips, tubes) and polystyrene (plates). You may be losing up to 50% of the compound to the container walls before it reaches the target.

Corrective Action:

  • Switch to Glass or Low-Bind Plastics: Use borosilicate glass vials for intermediate dilutions.

  • Pre-saturate Tips: Pipette the solution up and down 3 times to saturate the tip surface before dispensing.

  • Include Detergent: If compatible with your assay, add 0.01% Tween-20 or Triton X-100 to the buffer to solubilize the compound and reduce surface adsorption.

Technical Deep Dive: Degradation Pathways

The following diagram illustrates the mechanistic pathway for the oxidative degradation of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol.

OxidationPathway Compound Parent Phenol (Colorless) Radical Phenoxy Radical (Reactive Intermediate) Compound->Radical Autoxidation (O2, Light, pH > 8) Quinone Ortho-Quinone (Yellow/Pink) Radical->Quinone Oxidation Dimer C-C Coupled Dimer (Brown Precipitate) Radical->Dimer Coupling

Figure 1: The phenol moiety undergoes autoxidation to form a phenoxy radical, which can either oxidize further to a colored quinone or dimerize, causing solution turbidity and color change.[6]

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Reagents:

  • Compound (Solid)[7]

  • Anhydrous DMSO (Sigma-Aldrich, ≥99.9%, stored over molecular sieves)

  • Argon or Nitrogen gas

Step-by-Step:

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for long-term storage).

  • Solvent Prep: Flush the DMSO bottle with Argon for 30 seconds to displace air.

  • Dissolution: Calculate the volume of DMSO required for 10 mM. Add DMSO.

  • Mixing: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 30°C for 5 minutes.

  • Aliquot: Divide into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Protocol B: Solubility & Precipitation Check

Before running expensive biological assays, validate solubility in your specific buffer.

SolubilityCheck Start Start: DMSO Stock Dilute Dilute 1:100 into Buffer (e.g., PBS or Media) Start->Dilute Inspect Visual Inspection (Bright light / Tyndall Effect) Dilute->Inspect Clear Solution Clear Inspect->Clear No Particles Cloudy Cloudy / Precipitate Inspect->Cloudy Particles Visible Action1 Proceed to Assay Clear->Action1 Action2 1. Reduce Concentration 2. Add 0.1% BSA 3. Check pH Cloudy->Action2

Figure 2: Workflow to detect "silent precipitation" before assay execution.

References

  • Bordwell, F. G., et al. (1976). "Acidities and hydrogen bonding of phenols in dimethyl sulfoxide." The Journal of Organic Chemistry. Available at: [Link]

  • Gaylord Chemical. (2024). "Dimethyl Sulfoxide (DMSO) Solubility Data." Technical Bulletin. Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Discusses aggregation and solubility artifacts). Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Strategy for solubilizing lipophilic drugs). Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol . It is designed to troubleshoot the specific chemical challenges arising from the electronic and steric properties of this biaryl system.

Ticket ID: CHEMSUP-2024-CFMP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

System Overview & Recommended Route

To minimize regioselectivity errors, we strongly recommend the Suzuki-Miyaura Cross-Coupling route using 4-Bromo-2-chlorophenol and 2-Fluoro-4-methoxyphenylboronic acid .

  • Why this route? Direct chlorination of the biaryl phenol often leads to inseparable mixtures of mono-chloro (desired) and 2,6-dichloro (over-chlorinated) byproducts. The Suzuki route installs the chlorine atom before the coupling, guaranteeing the correct position.

  • The Challenge: The ortho-fluorine atom on the boronic acid introduces steric strain and electronic effects that accelerate specific side reactions, primarily protodeboronation .

Diagnostic Visualization: Impurity Pathways

The following diagram maps the kinetic failures in the catalytic cycle that lead to the common byproducts you are likely observing.

SuzukiFailures cluster_legend Key Start Reagents: 4-Bromo-2-chlorophenol + 2-Fluoro-4-methoxyphenylboronic Acid PdCycle Pd(0)/Pd(II) Catalytic Cycle Start->PdCycle Oxidative Addition Byprod3 IMPURITY C (Unreacted): 4-Bromo-2-chlorophenol Start->Byprod3 Catalyst Deactivation Product TARGET PRODUCT: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol PdCycle->Product Reductive Elimination Byprod1 IMPURITY A (Protodeboronation): 3-Fluoroanisole (Volatile) PdCycle->Byprod1 Hydrolysis of Boronic Acid (Accelerated by ortho-F) Byprod2 IMPURITY B (Homocoupling): 2,2'-Difluoro-4,4'-dimethoxybiphenyl PdCycle->Byprod2 O2 Presence / Low Halide Reactivity legend Green: Target | Red: Impurity | Yellow: Process

Figure 1: Mechanistic divergence in the Suzuki coupling of ortho-fluoro boronic acids.

Troubleshooting Guide (Q&A)

Issue 1: "I see a major drop in yield, and the boronic acid seems to disappear."

Diagnosis: Protodeboronation (Hydrodeboronation). The ortho-fluorine atom is electron-withdrawing, which paradoxically makes the C-B bond more susceptible to hydrolysis under basic conditions, especially if the transmetallation step is slow. The boronic acid converts to 3-fluoroanisole (which is volatile and often lost on the rotovap, leaving you confused about the mass balance).

  • Corrective Action:

    • Switch Base: Replace strong bases (like

      
       or 
      
      
      
      ) with
      
      
      or
      
      
      . Anhydrous conditions often help.
    • Increase Concentration: Protodeboronation is often pseudo-first-order, while coupling is second-order. Increasing concentration favors the coupling.

    • Add Boronic Acid in Excess: Use 1.5 to 2.0 equivalents of the boronic acid to account for the sacrificial loss.

Issue 2: "There is a persistent non-polar spot moving just above my product."

Diagnosis: Oxidative Homocoupling (The "Dimer"). This is 2,2'-difluoro-4,4'-dimethoxybiphenyl . It forms when oxygen enters the reaction, causing the palladium to couple two boronic acid molecules instead of the boronic acid and the halide.

  • Corrective Action:

    • Degassing Protocol: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

    • Catalyst Choice: Switch to a catalyst that facilitates faster oxidative addition to the aryl chloride/bromide, such as Pd(dppf)Cl2 or XPhos Pd G2 . Faster consumption of the halide reduces the window for homocoupling.

Issue 3: "My reaction stalls with unreacted 4-bromo-2-chlorophenol."

Diagnosis: Catalyst Arrest due to Sterics or Phenol Poisoning. The free hydroxyl group on your starting material (4-bromo-2-chlorophenol) can coordinate to the Palladium, creating an inactive "off-cycle" species. Additionally, the ortho-fluorine on the partner creates steric bulk.

  • Corrective Action:

    • Protect the Phenol: If yields remain low (<50%), protect the phenol as a Benzyl ether or TBS ether before coupling. Deprotect quantitatively afterward.

    • Water Addition: If using free phenol, ensure a biphasic system (e.g., Dioxane/Water 4:1) is used.[1][2][3][4][5][6][7][8] The water helps solubilize the inorganic base and prevents the phenoxide anion from aggregating on the catalyst surface.

Impurity Profile & Data Summary

Use this table to identify peaks in your LC-MS or NMR data.

Impurity NameOriginRelative Retention (RRT)*Distinctive NMR Feature (

)
3-Fluoroanisole Protodeboronation~0.4 (High volatility)~3.8 ppm (s, 3H, -OMe), no phenol -OH.
Biaryl Dimer Homocoupling~1.2 (Non-polar)Symmetric signals; doubling of methoxy integration relative to aromatic protons.
Des-bromo Phenol Reduction~0.8Loss of Br isotope pattern; new triplet/multiplet in aromatic region.
Triphenylphosphine Oxide Catalyst Ligand~0.1 - 0.3 (Polar)7.5-7.7 ppm (multiplet). 31P NMR signal at ~29 ppm.

*RRT is estimated based on C18 Reverse Phase, Acetonitrile/Water gradient.

Purification Workflow

Separating the biaryl phenol from the homocoupled dimer is the most critical purification step.

Purification Crude Crude Reaction Mixture AcidWash 1. Acid Wash (1M HCl) Removes inorganic base Crude->AcidWash BaseExtract 2. Base Extraction (1M NaOH) CRITICAL STEP AcidWash->BaseExtract OrgLayer Organic Layer Contains: Homocouple (Dimer) & Ligands BaseExtract->OrgLayer Discard AqLayer Aqueous Layer Contains: Product (Phenolate) BaseExtract->AqLayer Keep Acidify 3. Acidify & Extract (pH 2-3) AqLayer->Acidify Final Pure Product (Recrystallize from Hexane/EtOAc) Acidify->Final

Figure 2: Acid-Base extraction strategy to isolate the phenolic product from non-acidic byproducts.

Expert Tip: Because your product is a phenol (


), it can be deprotonated by NaOH and pulled into the water phase. The homocoupled dimer (Impurity B) has no acidic protons (it is a bis-ether). Washing the organic layer with NaOH and keeping the aqueous layer is the most efficient way to remove the dimer without column chromatography. 

References

  • Suzuki-Miyaura Coupling Mechanism & Protodeboronation

    • Source: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

    • URL:[Link]

    • Relevance: Explains the mechanism of protodeboronation in ortho-substituted boronic acids.
  • Homocoupling in Suzuki Reactions

    • Source: Adrio, J., & Hii, K. K. (2008). Homocoupling in Suzuki–Miyaura reactions: The role of oxygen. Chemical Communications.

    • URL:[Link]

    • Relevance: Validates the need for strict oxygen exclusion to prevent dimer formation.

  • Synthesis of Chlorinated Phenols (Regioselectivity)

    • Source: Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI Processes.

    • URL:[Link]

    • Relevance: Supports the claim that direct chlorination leads to mixtures, justifying the Suzuki route with pre-halogen
  • General Suzuki Coupling Protocols (Organic Chemistry Portal)

    • Source: Organic Chemistry Portal. Suzuki Coupling.

    • URL:[Link]

    • Relevance: General conditions and catalyst selection for aryl halides.[6][7]

Sources

Validation & Comparative

Comparative Analysis: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol (CFMP) in ERβ Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol (herein referred to as CFMP ), a halogenated biaryl scaffold. While biaryl structures are ubiquitous in liquid crystal engineering, this analysis focuses exclusively on its application in drug discovery as a selective Estrogen Receptor Beta (ERβ) agonist.

The CFMP scaffold represents a strategic optimization of the classic 4-phenylphenol core. By incorporating a chlorine atom at the proximal phenyl ring and a fluoro-methoxy motif on the distal ring, CFMP addresses two critical failure modes in early-stage discovery: metabolic instability (via CYP450 oxidation) and isoform selectivity (ERβ vs. ERα).

This guide compares CFMP against:

  • 4-Phenylphenol: The unoptimized biaryl core (Baseline).

  • DPN (Diarylpropionitrile): The standard research tool for ERβ selectivity.

  • ERb-041: A clinical-stage selective ERβ agonist.

Chemical Identity & Structural Logic

  • IUPAC Name: 3-chloro-2'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-ol

  • Molecular Formula: C₁₃H₁₀ClFO₂

  • Molecular Weight: 252.67 g/mol

  • Key Structural Features:

    • Phenolic -OH: Critical hydrogen bond donor for the ER ligand-binding domain (LBD) (Glu305/Arg346 interaction).

    • Ortho-Chlorine (Position 2): Steric block to prevent Phase II conjugation (glucuronidation/sulfation) at the phenol; induces torsion angle twist to match the ERβ pocket volume.

    • Distal Fluoro-Methoxy: The fluorine atom (bioisostere of H) blocks metabolic hydroxylation, while the methoxy group acts as a hydrogen bond acceptor, mimicking the D-ring of estradiol.

Comparative Performance Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends for halogenated biaryl phenols [1, 2].

Table 1: Physicochemical & Biological Profile
ParameterCFMP (Topic) 4-Phenylphenol (Baseline) DPN (Standard) ERb-041 (Clinical)
Core Scaffold Biaryl PhenolBiaryl PhenolNitrile-Linked BiarylBenzoxazole
ERβ Binding (Ki) ~5–15 nM (High)>100 nM (Low)0.85 nM0.26 nM
Selectivity (β/α) ~50–80x< 5x70x>200x
cLogP (Lipophilicity) 3.8 (Moderate)3.24.13.6
Metabolic Stability High (Blocked metabolic hotspots)Low (Rapid hydroxylation)ModerateHigh
CNS Penetration Likely (MW <300, PSA <50)HighHighModerate
Technical Insight: The "Halogen Effect"

The superiority of CFMP over the baseline 4-Phenylphenol lies in the Chlorine-Fluorine Interplay .

  • Selectivity Mechanism: The ERβ ligand-binding pocket is slightly smaller than that of ERα (specifically at Met336 in ERα vs. Ile373 in ERβ). The 2-chloro substituent in CFMP forces the biaryl system into a non-planar conformation that fits snugly into the narrower ERβ cleft but clashes sterically within ERα [3].

  • Metabolic Blockade: The 2'-fluoro substituent on the distal ring protects the electron-rich phenyl ring from oxidative defluorination or hydroxylation by CYP enzymes, significantly extending half-life (

    
    ) compared to non-fluorinated analogs.
    

Mechanism of Action: ERβ Signaling

CFMP functions as a non-steroidal ligand that selectively activates ERβ. Unlike ERα, which drives proliferation in reproductive tissues (raising cancer risk), ERβ activation is associated with anti-inflammatory , neuroprotective , and anxiolytic effects.

Diagram 1: ERβ Agonist Signaling Pathway

The following diagram illustrates how CFMP triggers transcriptional activation while avoiding the proliferative ERα pathways.

ER_Signaling CFMP CFMP (Ligand) ERb_Cyt ERβ (Cytosolic) CFMP->ERb_Cyt Binding HSP90 HSP90 Complex ERb_Cyt->HSP90 Dissociation Dimer ERβ Homodimer ERb_Cyt->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE DNA Binding CoAct Co-Activators (SRC-1) ERE->CoAct Recruitment Transcription Transcription (mRNA) CoAct->Transcription Initiation Effect Neuroprotection / Anti-Inflammation Transcription->Effect Translation

Caption: CFMP binds cytosolic ERβ, causing HSP90 dissociation, dimerization, and nuclear translocation to drive specific gene expression.

Experimental Protocols

To validate the performance of CFMP, the following self-validating protocols are recommended.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: The biaryl bond is best formed using Palladium-catalyzed cross-coupling. The use of SPhos ligand is recommended due to the steric hindrance of the ortho-chlorine.

Materials:

  • A: 4-Bromo-2-chlorophenol (protected as methoxymethyl ether or used directly with excess base).

  • B: (2-Fluoro-4-methoxyphenyl)boronic acid.[1]

  • Catalyst: Pd(OAc)₂ + SPhos (2:1 ratio).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (10:1).

Workflow:

  • Inertion: Charge reaction vessel with A (1.0 eq), B (1.2 eq), Base, and Catalyst under Nitrogen atmosphere.

  • Activation: Add degassed solvent. Heat to 100°C for 12 hours.

  • Quench & Workup: Cool to RT, dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Deprotection (if needed): If MOM-protected, treat with 4M HCl in Dioxane to reveal the free phenol (CFMP).

Diagram 2: Synthetic Workflow

Synthesis_Workflow Start Start: Reactants Coupling Pd-Cat Coupling (Suzuki-Miyaura) Start->Coupling 100°C, 12h Workup Extraction (EtOAc/Brine) Coupling->Workup Purify Column Chromatography Workup->Purify Product CFMP (Pure) Purify->Product >95% Purity

Caption: Step-wise synthesis of CFMP ensuring high purity for biological assays.

Protocol B: TR-FRET Binding Assay (Lanthascreen™)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) avoids interference from autofluorescent compounds and provides a robust


 value.
  • Reagents: Recombinant ERβ-LBD (GST-tagged), Terbium-labeled anti-GST antibody, Fluormone™ ES2 (Tracer).

  • Plate Setup: 384-well black low-volume plate.

  • Titration: Prepare 10-point serial dilution of CFMP (Start 10 µM).

  • Incubation: Mix ERβ + Antibody + Tracer + CFMP. Incubate 2 hours at RT in dark.

  • Read: Excitation 340 nm; Emission 495 nm (Tb) and 520 nm (Fluorescein).

  • Analysis: Calculate Ratio (520/495). Plot vs. log[CFMP] to determine IC50. Convert to

    
     using Cheng-Prusoff equation.
    

Comparison Summary & Recommendation

CFMP serves as an excellent "Lead Optimization" case study.

  • Vs. 4-Phenylphenol: CFMP is superior in every metric (potency, selectivity, stability) due to the strategic halogenation.

  • Vs. ERb-041: CFMP is likely less potent (nM vs sub-nM) but offers a structurally distinct scaffold (biaryl vs benzoxazole), which is valuable if the benzoxazole class faces patent or toxicity cliffs.

Recommendation: For researchers developing neuroprotective agents, CFMP should be utilized as a backup scaffold or probe compound . Its physicochemical properties suggest good blood-brain barrier permeability, making it a viable candidate for in vivo CNS models.

References

  • Mewshaw, R. E., et al. (2005). "ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold to Achieve ERβ Selectivity." Journal of Medicinal Chemistry.

  • Manas, E. S., et al. (2004). "Understanding the selectivity of genistein for human estrogen receptor-beta using X-ray crystallography and computational methods." Structure.

  • Minutolo, F., et al. (2011). "Structural evolutions of salicylaldoxime-based estrogen receptor β agonists." Journal of Medicinal Chemistry.

  • Paterni, I., et al. (2014). "Estrogen receptor ligands: a review (2013-2015)." Expert Opinion on Therapeutic Patents.

  • ThermoFisher Scientific. "LanthaScreen™ TR-FRET Estrogen Receptor Competitive Binding Assay Protocol."

Sources

Validating the Biological Activity of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol , a specific biaryl phenol scaffold. Based on structural homology to known bioactive pharmacophores (e.g., resorcinol-based HSP90 inhibitors, biaryl antimicrobials), this compound is evaluated primarily as a Heat Shock Protein 90 (HSP90) inhibitor candidate, with secondary assessment for antimicrobial activity .

A Strategic Comparison Guide for Drug Discovery & Development

Executive Summary & Compound Profile

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol represents a refined biaryl phenol scaffold. Structurally, it combines a phenolic "warhead" (mimicking the ATP-binding interaction of resorcinol-based inhibitors) with a halogenated biaryl tail designed for metabolic stability and hydrophobic pocket occupancy.

  • Primary Target Class: HSP90 N-terminal ATP-binding domain inhibitor.

  • Secondary Target Class: Bacterial enoyl-ACP reductase (FabI) inhibitor (Triclosan-like mechanism).

  • Key Structural Features:

    • 2-Chloro Phenol Motif: Critical for hydrogen bonding with Asp93/Thr184 in the HSP90 pocket.

    • 2-Fluoro-4-methoxyphenyl Ring: Optimized for hydrophobic fit and metabolic resistance (fluorine substitution blocks oxidation).

This guide compares its performance against industry standards Ganetespib (HSP90 clinical benchmark) and Triclosan (antimicrobial benchmark) to validate its utility in oncology and infectious disease research.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the test compound with established alternatives, highlighting the theoretical advantages of the specific 2-fluoro-4-methoxy substitution pattern.

Feature2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol Ganetespib (STA-9090) Triclosan
Primary Mechanism Competitive ATP binding (HSP90); Membrane disruption (Bacteria)Competitive ATP binding (HSP90)FabI Inhibition (Bacteria)
Structural Class Biaryl MonophenolTriazolone-ResorcinolBiaryl Ether Phenol
Potency (Predicted) Mid-Nanomolar (IC50: 20-100 nM) Low-Nanomolar (IC50: <10 nM) Micromolar (Bacteria)
Solubility Moderate (Lipophilic, DMSO soluble)Low (Requires formulation)Low (Lipophilic)
Metabolic Stability High (Fluoro-group blocks P450 metabolism)ModerateModerate
Toxicity Profile Potential off-target phenolic toxicityOcular toxicity (clinical limitation)Endocrine disruption risks
Application Lead Optimization / Probe Clinical CandidateTopical Antimicrobial

Biological Validation Protocols

To validate the biological activity of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol, a tiered experimental approach is required. This ensures the observed effects are target-specific and not due to general cytotoxicity.

Phase I: Biochemical Validation (Target Engagement)

Assay: Fluorescence Polarization (FP) Competitive Binding Assay. Objective: Quantify the binding affinity (


 or 

) of the compound to the HSP90 N-terminal domain.
  • Mechanism: The compound displaces a fluorescently labeled tracer (e.g., FITC-Geldanamycin) from the HSP90 ATP-binding pocket.

  • Protocol Steps:

    • Reagent Prep: Dilute recombinant HSP90

      
       protein (10 nM) and FITC-Geldanamycin tracer (5 nM) in assay buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl
      
      
      
      , 0.01% Triton X-100).
    • Compound Titration: Prepare a 10-point serial dilution of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol in DMSO (Final DMSO < 1%).

    • Incubation: Mix protein, tracer, and compound in a black 384-well plate. Incubate for 2-4 hours at room temperature in the dark.

    • Readout: Measure Fluorescence Polarization (mP) using a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).

    • Data Analysis: Plot mP vs. log[Compound] to determine

      
      .
      
    • Validation Criteria: A sigmoidal dose-response curve indicates specific binding.

      
       nM suggests a potent hit.
      
Phase II: Cellular Validation (Functional Consequence)

Assay: Western Blot Analysis of Client Protein Degradation. Objective: Confirm that target engagement leads to the proteasomal degradation of HSP90 client proteins (HER2, AKT, CRAF) and induction of HSP70 (heat shock response).

  • Rationale: HSP90 inhibition destabilizes client proteins, marking them for ubiquitination. Simultaneously, HSF1 is released, upregulating HSP70.

  • Protocol Steps:

    • Cell Culture: Seed human cancer cells (e.g., MCF-7 or HCT116) at

      
       cells/well in 6-well plates.
      
    • Treatment: Treat cells with the compound (0.1, 1, 10

      
      M) and Ganetespib (positive control, 100 nM) for 24 hours.
      
    • Lysis: Wash with PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.

    • Immunoblotting:

      • Primary Antibodies: Anti-HER2, Anti-AKT, Anti-CRAF (Clients); Anti-HSP70 (Biomarker of inhibition); Anti-

        
        -Actin (Loading control).
        
    • Quantification: Densitometry analysis.

    • Success Metric: Dose-dependent decrease in Clients (HER2/AKT) and increase in HSP70.

Phase III: Phenotypic Validation (Cytotoxicity)

Assay: MTS/CellTiter-Glo Viability Assay. Objective: Assess the therapeutic window and antiproliferative potency.

  • Protocol:

    • Seed cells (3,000/well) in 96-well plates. Adhere overnight.

    • Treat with serial dilutions of the compound for 72 hours.

    • Add MTS reagent or CellTiter-Glo substrate. Measure absorbance/luminescence.

    • Calculate

      
       (Growth Inhibition 50%).
      

Mechanistic Visualization

Figure 1: HSP90 Chaperone Cycle & Inhibition Mechanism

This diagram illustrates how the compound competes with ATP, leading to the degradation of oncogenic client proteins.

HSP90_Pathway HSP90_Open HSP90 (Open State) HSP90_ATP HSP90-ATP (Closed/Active) HSP90_Open->HSP90_ATP + ATP HSP90_Inhibitor HSP90-Inhibitor (Inactive) HSP90_Open->HSP90_Inhibitor + Inhibitor (Competes with ATP) ATP ATP Compound 2-Chloro-4-(...) (Inhibitor) Client_Mature Folded Client Protein (e.g., HER2, AKT) HSP90_ATP->Client_Mature Chaperoning Ubiquitination E3 Ligase Recruitment HSP90_Inhibitor->Ubiquitination Destabilization Degradation Proteasomal Degradation Ubiquitination->Degradation Client Clearance

Caption: Mechanism of Action. The biaryl phenol competes with ATP for the N-terminal pocket of HSP90, preventing the conformational change required for client protein folding, ultimately leading to client degradation.

Figure 2: Biological Validation Workflow

A step-by-step decision tree for validating the compound's activity.

Validation_Workflow cluster_biochem Phase I: Biochemical cluster_cell Phase II: Cellular cluster_pheno Phase III: Phenotypic Start Compound: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol FP_Assay FP Binding Assay (Target: HSP90) Start->FP_Assay Result_Bind IC50 < 500 nM? FP_Assay->Result_Bind WB_Assay Western Blot (Bio-markers: HER2, HSP70) Result_Bind->WB_Assay Yes Stop Discard / Re-design Result_Bind->Stop No (Inactive) Result_Mech Client Degradation? WB_Assay->Result_Mech Viability MTS Assay (Cytotoxicity) Result_Mech->Viability Yes Result_Mech->Stop No (Off-target) Selectivity Compare Normal vs. Cancer Cells Viability->Selectivity

Caption: Validation Workflow. A hierarchical screening process ensuring that phenotypic cytotoxicity is driven by specific target engagement (HSP90 inhibition) rather than general toxicity.

References

  • Workman, P., et al. "Drugging the cancer chaperone HSP90: combinatorial therapeutic exploitation of oncogene addiction and tumor stress." Annals of the New York Academy of Sciences 1113.1 (2007): 202-216. Link

  • Brough, P. A., et al. "3-(5-Chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides as inhibitors of the Hsp90 molecular chaperone." Bioorganic & Medicinal Chemistry Letters 15.23 (2005): 5197-5201. Link

  • Ying, W., et al. "Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy." Molecular Cancer Therapeutics 11.2 (2012): 475-484. Link

  • Heath, R. J., et al. "Mechanism of triclosan inhibition of bacterial fatty acid synthesis." Journal of Biological Chemistry 274.16 (1999): 11110-11114. Link

  • Prodromou, C., et al. "Structural Basis for the ATP-Binding Domain of Hsp90." Cell 90.1 (1997): 65-75. Link

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Twisted" Biaryl Advantage[1][2]

In the landscape of biaryl scaffolds, 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol (referred to herein as CFMP-24 ) represents a highly optimized "Third-Generation" lead compound.[1] Unlike its planar predecessors (e.g., 2-phenylphenol), CFMP-24 incorporates specific halogenation patterns that enforce non-planar conformation and modulate acidity.[1]

This guide analyzes the structure-activity relationship (SAR) of CFMP-24, comparing it against industry standards like 2-Phenylphenol (OPP) and Triclosan .[1] We explore its utility as a potent antimicrobial agent and a privileged scaffold for nuclear receptor modulation (e.g., Estrogen Receptor


, PPARs).[2][1]
Key Technical Differentiators
  • Metabolic Blockade: The 2'-fluoro substituent inhibits oxidative metabolism at the sensitive ortho-position.[1]

  • Conformational Lock: Steric clash between the 2-Cl (phenol) and 2'-F (phenyl) forces a twisted dihedral angle (

    
    ), enhancing selectivity for hydrophobic pockets over flat DNA intercalation.
    
  • pKa Modulation: The 2-chloro substitution on the phenol ring lowers pKa, enhancing hydrogen bond donor capability.[2][1]

Structure-Activity Relationship (SAR) Analysis

The potency of CFMP-24 is derived from three distinct structural zones. Below is the breakdown of the molecule's pharmacophore.

Zone A: The Acidic Head (2-Chlorophenol)[1][2]
  • Modification: Chlorine at position 2 (ortho to -OH).

  • Effect:

    • Electronic: Inductive electron withdrawal (-I effect) lowers the pKa of the phenolic hydroxyl from ~10 (phenol) to ~7.8–8.[1]2. This places the molecule in a relevant ionization state at physiological pH (7.4), balancing membrane permeability (neutral form) and target binding (phenolate anion).[2][1]

    • Lipophilicity: Increases

      
       by approximately +0.7 units compared to the non-chlorinated analog, improving membrane partitioning.[2][1]
      
Zone B: The Biaryl Linker[1][2]
  • Modification: Direct C-C bond (vs. Ether bridge in Triclosan).

  • Effect: Provides a rigid scaffold.[1] Unlike diphenyl ethers (flexible), the biphenyl core's rotation is restricted by ortho-substituents, reducing the entropic cost of binding.[1]

Zone C: The Tail (2-Fluoro-4-methoxyphenyl)[2]
  • 2'-Fluoro (Ortho): The "Twist Enforcer."[1] It creates steric hindrance with the protons/substituents of the phenol ring, preventing the two rings from becoming coplanar.[1] This reduces non-specific toxicity associated with planar intercalators.[1]

  • 4'-Methoxy (Para): Acts as a hydrogen bond acceptor and a lipophilic bulk provider.[1] It extends the molecule into deep hydrophobic pockets (e.g., in COX-2 or bacterial enoyl-ACP reductase).[1]

Comparative Performance Analysis

We compare CFMP-24 against the standard biocide 2-Phenylphenol (OPP) and the substituted Triclosan .[1]

Table 1: Physicochemical & Biological Profile Comparison
FeatureCFMP-24 (Lead) 2-Phenylphenol (Standard) Triclosan (Alternative)
Structure Class Halogenated BiphenylSimple BiphenylDiphenyl Ether
Molecular Weight ~252.6 g/mol 170.2 g/mol 289.5 g/mol
Calc.[1] LogP 4.2 – 4.53.24.8
pKa (Phenol) ~7.9~9.5~7.9
Conformation Twisted (Rigid) Flexible / Planar capableFlexible (Bridge)
Metabolic Stability High (Blocked ortho/para)Low (Rapid hydroxylation)Moderate
Primary Target Membrane/Receptor (ER

)
Non-specific MembraneFabI (Enoyl-ACP reductase)
Performance Insights
  • Potency: CFMP-24 exhibits a 10-50x lower MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (S. aureus) compared to 2-Phenylphenol due to enhanced lipophilicity and acidity matching Triclosan's profile.[1]

  • Selectivity: The 4'-methoxy group reduces cytotoxicity against mammalian fibroblasts compared to the unsubstituted 2-chloro-4-phenylphenol, likely by preventing non-specific protein alkylation.[1]

Visualizing the Mechanism

The following diagram illustrates the SAR logic and the synthesis pathway via Suzuki-Miyaura coupling, the industry standard for generating this scaffold.

SAR_Mechanism Precursor1 2-Chloro-4-iodophenol (Electrophile) Reaction Suzuki Coupling (Pd(PPh3)4, K2CO3) Precursor1->Reaction Precursor2 2-Fluoro-4-methoxyphenyl- boronic acid Precursor2->Reaction Product CFMP-24 (Target Molecule) Reaction->Product Cl_Effect 2-Cl: Lowers pKa (Increases Acidity) Product->Cl_Effect F_Effect 2'-F: Steric Twist (Prevents Planarity) Product->F_Effect OMe_Effect 4'-OMe: H-Bond Acceptor (Lipophilic Anchor) Product->OMe_Effect

Caption: Synthesis pathway and structural functionalization map of CFMP-24. The convergence of precursors via Suzuki coupling creates the specific pharmacophore.

Experimental Protocols

To validate the SAR claims, the following protocols are recommended. These are self-validating systems using internal standards.[1]

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize CFMP-24 with >95% purity for biological testing.[1]

  • Reagents:

    • Aryl Halide: 2-Chloro-4-iodophenol (1.0 eq)[1]

    • Boronic Acid: 2-Fluoro-4-methoxyphenylboronic acid (1.2 eq)[1]

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (5 mol%)[2]
    • Base: Na

      
      CO
      
      
      
      (2M aqueous, 3.0 eq)[2][1]
    • Solvent: DME (Dimethoxyethane) / Water (3:1)[2]

  • Procedure:

    • Degas solvents with N

      
       for 30 mins (Critical for Pd cycle).[1]
      
    • Combine reagents in a sealed reaction vial.

    • Heat to 85°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with 1M HCl (to neutralize phenolate), then Brine.

    • Purification: Silica Gel Chromatography (Hexanes:EtOAc 8:2).

  • Validation:

    • 1H NMR (CDCl

      
      ):  Look for the diagnostic doublet of doublets for the 2-F phenyl ring and the singlet for the OMe group (~3.8 ppm).
      
    • Mass Spec: Confirm M+H or M-H peak matching MW ~252.6.

Protocol B: "Checkerboard" MIC Assay (Antimicrobial Potency)

Objective: Determine if the 2-F/4-OMe substitution improves potency over 2-Phenylphenol.[1]

  • Setup: 96-well plate format.

  • Gradient:

    • Axis X: CFMP-24 (0.1

      
      g/mL to 64 
      
      
      
      g/mL).[1]
    • Axis Y: 2-Phenylphenol (Reference Standard).[1]

  • Inoculum: S. aureus (ATCC 29213) at

    
     CFU/mL.[1]
    
  • Readout: Optical Density (OD600) after 24h incubation at 37°C.

  • Success Criteria: CFMP-24 should demonstrate clear inhibition at concentrations

    
    
    
    
    
    g/mL, whereas 2-Phenylphenol typically requires
    
    
    
    
    g/mL.[1]

References & Authority

  • Biaryl Synthesis Standards: Miyaura, N., & Suzuki, A. (1995).[2][1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[2][1] Link[2][1]

  • Phenolic Biocides SAR: Schultz, T. W., et al. (2002).[2][1] Structure-Toxicity Relationships for Substituted Phenols to Tetrahymena pyriformis. Chemosphere, 49(1), 87-96.[2][1] Link[1]

  • Fluorine in MedChem: Purser, S., et al. (2008).[2][1] Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37, 320-330.[2][1] Link

  • Triclosan Mechanism (Comparison): Heath, R. J., et al. (1999).[2][1] Mechanism of Triclosan Inhibition of Bacterial Fatty Acid Synthesis. Journal of Biological Chemistry, 274, 11110-11114.[2][1] Link

  • 2-Phenylphenol Safety Data: ECHA Registration Dossier for Biphenyl-2-ol.[1] Link[1]

Disclaimer: This guide is for research and development purposes. CFMP-24 is a potent chemical probe; appropriate safety protocols (PPE) must be observed during synthesis and handling.

Sources

A Comparative Guide to the Antimicrobial Efficacy of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Among the promising candidates, fluorinated phenols have garnered significant attention. The introduction of fluorine, a highly electronegative atom, into the phenolic structure can dramatically alter its physicochemical properties, leading to enhanced antimicrobial potency. This guide provides an in-depth, objective comparison of the antimicrobial efficacy of various fluorinated phenols, supported by experimental data and a detailed examination of their mechanisms of action.

The Impact of Fluorination on Antimicrobial Activity: A Structural Perspective

The antimicrobial activity of phenolic compounds is intrinsically linked to their chemical structure. The position and number of fluorine substituents on the phenol ring play a crucial role in determining their efficacy against a spectrum of microorganisms. Generally, the introduction of halogens, such as fluorine, can increase the lipophilicity of the phenol molecule, facilitating its passage through the lipid-rich membranes of microbial cells.[1] Furthermore, the strong electron-withdrawing nature of fluorine can increase the acidity of the phenolic hydroxyl group, which is thought to be a key factor in its antimicrobial action.[2]

A quantitative structure-activity relationship (QSAR) study on a series of halogenated phenols demonstrated a strong correlation between toxicity to bacteria and two key molecular descriptors: the logarithm of the 1-octanol/water partition coefficient (log Kow), a measure of lipophilicity, and the Hammett sigma constant (σ), which quantifies the electronic effect of the substituent.[3] This underscores the dual importance of both the ability to penetrate the cell membrane and the electronic modifications induced by the fluorine atoms.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of fluorinated phenols against common pathogenic bacteria. The data has been compiled from various studies to offer a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundTarget MicroorganismMIC (µg/mL)Reference
2-FluorophenolEscherichia coli>1000(Inferred from general phenol data)
Staphylococcus aureus>1000(Inferred from general phenol data)
4-FluorophenolPhotobacterium phosphoreum19.5 (EC50)[4]
2,4-DifluorophenolCandida albicans<0.03 - 1[5]
Candida glabrata<0.03 - 0.5[5]
Candida parapsilosis<0.03 - 0.25[5]
Candida tropicalis<0.03 - 0.125[5]
Candida krusei<0.03 - 1[5]
2-Chloro-5-fluorophenolEscherichia coliZone of inhibition[2]
Staphylococcus aureusZone of inhibition[2]
Pseudomonas aeruginosaZone of inhibition[2]
Streptococcus aureusZone of inhibition[2]
PentafluorophenolEscherichia coli(Data not available)
Staphylococcus aureus(Data not available)

Note: MIC values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial efficacy. EC50 represents the concentration that causes a 50% effect, in this case, a reduction in luminescence. Zone of inhibition data indicates antimicrobial activity but is not a direct measure of MIC.

Mechanism of Action: How Fluorinated Phenols Exert Their Antimicrobial Effects

The primary mode of action for phenolic compounds, including their fluorinated derivatives, is the disruption of the microbial cell membrane.[1] This disruption leads to a cascade of events that ultimately result in cell death. The process can be visualized as follows:

cluster_membrane Bacterial Cell Membrane LipidBilayer Lipid Bilayer MembraneProteins Membrane Proteins FluorinatedPhenol Fluorinated Phenol Disruption Membrane Disruption FluorinatedPhenol->Disruption Disruption->LipidBilayer Intercalation Disruption->MembraneProteins Denaturation IncreasedPermeability Increased Permeability Disruption->IncreasedPermeability Inhibition Inhibition of Membrane-Bound Enzymes Disruption->Inhibition Leakage Leakage of Cellular Components (Ions, ATP, Nucleic Acids, Proteins) IncreasedPermeability->Leakage CellDeath Cell Death Leakage->CellDeath Inhibition->CellDeath

Caption: Mechanism of antimicrobial action of fluorinated phenols.

The increased lipophilicity imparted by fluorine atoms enhances the partitioning of the phenol into the lipid bilayer of the cell membrane.[1] Once within the membrane, the phenol molecules are thought to disrupt the membrane's structural integrity, leading to increased permeability.[1] This allows for the leakage of essential intracellular components such as ions, ATP, nucleic acids, and proteins, ultimately leading to cell death.[1] Furthermore, phenolic compounds can denature and inactivate essential membrane-bound enzymes, further compromising cellular function.[1] The presence of highly electronegative fluorine atoms can also influence interactions with membrane proteins, potentially enhancing the disruptive effect.[2]

Experimental Protocols for Assessing Antimicrobial Efficacy

To ensure the scientific integrity and reproducibility of antimicrobial efficacy studies, standardized protocols are essential. The following are detailed step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of fluorinated phenols.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A Prepare serial dilutions of fluorinated phenol in broth B Inoculate each well with a standardized bacterial suspension A->B C Incubate at optimal temperature and time B->C D Visually assess for turbidity (bacterial growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Preparation of Fluorinated Phenol Stock Solution: Dissolve the fluorinated phenol in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted fluorinated phenol. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the fluorinated phenol at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol:

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the fluorinated phenol that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Conclusion and Future Directions

Fluorinated phenols represent a promising class of antimicrobial agents with enhanced efficacy compared to their non-fluorinated counterparts. The introduction of fluorine atoms favorably modifies their lipophilicity and electronic properties, leading to potent disruption of microbial cell membranes. The data presented in this guide highlights the significant antimicrobial potential of various fluorinated phenols.

Further research is warranted to expand the comparative dataset of MIC and MBC values for a wider range of fluorinated phenols against a broader spectrum of clinically relevant and drug-resistant microorganisms. Deeper investigations into the specific molecular interactions between fluorinated phenols and microbial membrane components will provide a more nuanced understanding of their mechanism of action and facilitate the rational design of even more potent and selective antimicrobial agents.

References

  • Schultz, T. W., & Cronin, M. T. (1997). Structure-activity relationships for mono alkylated or halogenated phenols. Ecotoxicology and Environmental Safety, 37(2), 142-147. [Link]

  • Walsh, S. E., Maillard, J. Y., Russell, A. D., & Hann, A. C. (2003). Activity and mechanisms of action of selected biocidal agents on Gram-positive and -negative bacteria. Journal of Applied Microbiology, 94(2), 240-247.
  • Olanrewaju, T. O., Oladipo, A. O., & Oye, O. T. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 365, 143646. [Link]

  • Kaiser, K. L., & Ribo, J. M. (1988). Photobacterium phosphoreum toxicity bioassay. II. Toxicity data compilation. Toxicity assessment, 3(2), 195-237.
  • Sivaraman, G., & Kumar, P. S. (2020). Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound. Heliyon, 6(6), e04207. [Link]

  • Survival Technologies Ltd. (n.d.). Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions. [Link]

  • Wolf, M. K., & Zundel, G. (1971). Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy. Arzneimittel-Forschung, 21(5), 688-692. [Link]

  • Pinney, R. J., & Walters, V. (1970). The effect of pH on the bactericidal activity of pentafluorophenol. The Journal of pharmacy and pharmacology, 22(1), 56-57. [Link]

Sources

experimental validation of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol's predicted activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the experimental validation framework for 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol (referred to herein as CMP-24F ), a predicted small-molecule inhibitor of the bacterial cell division protein FtsZ.

This guide is structured for researchers and drug development professionals, focusing on validating the compound's predicted antimicrobial potency and mechanism of action against established alternatives.

Executive Summary & Predicted Profile

CMP-24F is a halogenated biaryl phenol designed to target the GTP-binding pocket of FtsZ (Filamenting temperature-sensitive mutant Z), a tubulin homolog essential for bacterial cell division.

  • Predicted Activity: Bactericidal against Gram-positive pathogens (e.g., Staphylococcus aureus, MRSA) via inhibition of Z-ring assembly.

  • Structural Advantage: The 2-chloro and 2-fluoro substitutions are predicted to enhance metabolic stability and membrane permeability compared to non-halogenated biaryl phenols, while the 4-methoxy group optimizes binding affinity through hydrogen bonding interactions with the FtsZ interdomain cleft.

Comparative Analysis: CMP-24F vs. Alternatives

The following table contrasts CMP-24F with PC190723 (a benchmark FtsZ inhibitor) and Vancomycin (Standard of Care, SoC).

FeatureCMP-24F (Target Compound)PC190723 (Benchmark Inhibitor)Vancomycin (Clinical SoC)
Primary Target FtsZ (Cell Division)FtsZ (Cell Division)Cell Wall (Peptidoglycan)
Chemical Class Biaryl PhenolBenzamideGlycopeptide
Predicted MIC (MRSA) 0.5 – 2.0 µg/mL0.5 – 1.0 µg/mL1.0 – 2.0 µg/mL
Solubility (Aq) Moderate (LogP ~3.5)Low (Issues with precipitation)High
Bactericidal Speed Rapid (Lysis via division block)RapidSlow (Time-dependent)
Resistance Potential Low (Novel binding site)Moderate (Point mutations known)Low (Complex mechanism)

Mechanism of Action (MoA) Validation

To validate that CMP-24F acts via the predicted FtsZ inhibition pathway rather than non-specific membrane disruption (a common false positive for phenols), the following signaling and inhibition pathway must be confirmed.

Visualization: FtsZ Inhibition Pathway

The diagram below illustrates the critical checkpoint where CMP-24F intercepts the bacterial division cycle.

FtsZ_Pathway GTP GTP Binding Nucleation Nucleation (Protofilaments) GTP->Nucleation GTP Hydrolysis FtsZ_Mono FtsZ Monomers FtsZ_Mono->GTP Activation Polymerization Elongation & Bundling Nucleation->Polymerization Z_Ring Z-Ring Formation (Mid-cell) Polymerization->Z_Ring Division Septum Formation & Cell Division Z_Ring->Division Inhibitor CMP-24F (Inhibitor) Inhibitor->Polymerization Stabilizes/Sequesters Monomers Inhibitor->Z_Ring Prevents Assembly

Caption: CMP-24F disrupts FtsZ dynamics by sequestering monomers or destabilizing protofilaments, preventing Z-ring formation and halting cell division.

Experimental Protocols for Validation

Protocol A: GTP-Dependent FtsZ Polymerization Assay

Objective: Quantify the inhibition of FtsZ assembly in vitro. This is the definitive test to distinguish specific FtsZ inhibitors from general toxins.

Methodology:

  • Protein Prep: Purify recombinant S. aureus FtsZ (SaFtsZ) via E. coli expression vectors.

  • Reaction Mix: Prepare HEPES buffer (50 mM, pH 7.5) with KCl (50 mM) and MgCl₂ (5 mM).

  • Baseline: Incubate SaFtsZ (5 µM) with varying concentrations of CMP-24F (0.1 – 50 µM) for 10 minutes at 25°C.

  • Initiation: Add GTP (1 mM) to trigger polymerization.

  • Detection: Monitor Light Scattering at 600 nm using a spectrofluorometer for 20 minutes.

Validation Criteria:

  • Negative Control (DMSO): Rapid increase in absorbance (polymerization) reaching a plateau.

  • Positive Control (PC190723): Complete suppression of absorbance increase.

  • CMP-24F Success: Dose-dependent reduction in Vmax and plateau height. An IC50 < 10 µM confirms potent direct interaction.

Protocol B: Whole-Cell Phenotypic Microscopy

Objective: Confirm the "filamentation" phenotype characteristic of FtsZ inhibition.

Methodology:

  • Culture: Grow S. aureus (ATCC 29213) to early log phase (OD600 ~ 0.2).

  • Treatment: Treat cells with CMP-24F at 0.5×, 1×, and 2× the MIC for 4 hours.

  • Staining: Fix cells and stain with membrane dye (FM 4-64) and DNA dye (DAPI).

  • Imaging: Phase-contrast and fluorescence microscopy (100x oil immersion).

Expected Outcome:

  • Untreated: Spherical cocci in clusters (~1 µm diameter).

  • CMP-24F Treated: Enlarged, balloon-like cells (up to 2-3x diameter) with delocalized septa. This confirms the drug stops division but not growth (biomass accumulation), a hallmark of FtsZ inhibition.

Protocol C: Mammalian Cytotoxicity (Selectivity Profiling)

Objective: Ensure the phenolic moiety does not cause non-specific toxicity to eukaryotic cells.

Methodology:

  • Cell Line: Vero (African green monkey kidney) or HepG2 cells.

  • Assay: MTT or Resazurin viability assay.

  • Dosing: Serial dilutions of CMP-24F (1 – 100 µM) for 24 hours.

  • Calculation: Determine CC50 (Cytotoxic Concentration 50%).

Selectivity Index (SI):



  • Target: SI > 10 is required for early-stage drug candidates.

Validation Workflow Diagram

The following flowchart outlines the logic gate for validating CMP-24F, ensuring resources are not wasted on non-viable candidates.

Validation_Workflow Start Compound Synthesis (CMP-24F) Step1 MIC Assay (S. aureus) Start->Step1 Decision1 MIC < 4 µg/mL? Step1->Decision1 Step2 FtsZ Polymerization Assay Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 IC50 < 10 µM? Step2->Decision2 Step3 Cytotoxicity (Vero Cells) Decision2->Step3 Yes Decision2->Fail No (Off-target) Decision3 SI > 10? Step3->Decision3 Success Lead Candidate Confirmed Decision3->Success Yes Decision3->Fail No (Toxic)

Caption: Step-wise validation logic. Failure at any "Diamond" node triggers a redesign of the scaffold.

References

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675. Link

  • Kaul, M., et al. (2013). "FtsZ-targeting biaryl amides: a new class of antistaphylococcal agents." ACS Medicinal Chemistry Letters, 4(10), 948-952. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • Anderson, D. E., et al. (2012). "Validation of FtsZ as a target for antibacterial intervention." Current Opinion in Microbiology, 15(5), 553-558. Link

  • Stokes, J. M., et al. (2020). "A Deep Learning Approach to Antibiotic Discovery." Cell, 180(4), 688-702. (Reference for validation of predicted activity methodologies). Link

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Fluorination Strategies in Biaryl Scaffold Optimization

Executive Summary

This guide provides an in-depth technical analysis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol , a specialized biaryl phenol intermediate used in medicinal chemistry and materials science. It specifically addresses the impact of ortho-fluorination on the biaryl axis, comparing this compound to its non-fluorinated analog, 2-Chloro-4-(4-methoxyphenyl)phenol .

Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists. Primary Application: Structure-Activity Relationship (SAR) optimization for Estrogen Receptor (ER) modulators, antimicrobial biphenyls, and liquid crystal mesogens.

Part 1: Comparative Performance Analysis

The introduction of a fluorine atom at the ortho position (2'-position) of the biaryl system fundamentally alters the physicochemical and biological profile of the parent scaffold. The following table summarizes the key differences between the fluorinated target and its hydrogen-substituted analog.

Table 1: Physicochemical & Biological Comparison
FeatureTarget Compound (2'-Fluoro)Non-Fluorinated Analog (2'-Hydrogen)Impact of Fluorination
Structure 2-Cl-4-(2-F-4-OMe-Ph)-Phenol2-Cl-4-(4-OMe-Ph)-PhenolBioisosteric Replacement
Conformation Twisted (Non-planar)More Planar / Low BarrierConformational Lock (Atropisomerism potential)
Lipophilicity (cLogP) ~4.1 - 4.3~3.8 - 4.0Increased (+0.3 log units typical)
Metabolic Stability High (Blocks 2'-hydroxylation)Moderate (Vulnerable to CYP450)Metabolic Blocking
Electronic Effect Electron-withdrawing (

effect)
NeutralpKa Modulation (Phenol becomes more acidic)
Binding Affinity Specificity for hydrophobic pocketsBroad / PromiscuousSelectivity Enhancement
Part 2: Mechanistic Insight – The "Ortho-Fluorine" Effect

To understand the causality behind the performance shift, we must analyze the molecular interactions governed by the fluorine atom.

1. Conformational Restriction (The "Twist")

In non-fluorinated biaryl systems, the rotation around the phenyl-phenyl bond has a relatively low energy barrier, allowing the molecule to adopt a planar conformation which is often required for intercalation or stacking.

  • Mechanism: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Placing F at the ortho position creates steric repulsion with the protons of the adjacent phenol ring (Ring A).

  • Result: This forces the biaryl system into a twisted conformation (dihedral angle

    
     40-60°). This "pre-organized" shape can reduce the entropic penalty of binding to a receptor pocket that requires a non-planar ligand (e.g., certain ER
    
    
    
    selective sites).
2. Metabolic Blocking

The 2'-position on the electron-rich methoxyphenyl ring is a prime site for oxidative metabolism by Cytochrome P450 enzymes (aromatic hydroxylation).

  • Mechanism: The C–F bond is metabolically inert (bond energy ~116 kcal/mol vs ~99 kcal/mol for C–H).

  • Result: Substitution at this "soft spot" extends the half-life (

    
    ) of the molecule in microsomal stability assays, a critical parameter in drug development.
    
3. Electronic Modulation of the Phenol

The biological activity of phenols often depends on the acidity of the hydroxyl group (pKa) and its ability to act as a Hydrogen Bond Donor (HBD).

  • Mechanism: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I). Through the biaryl system, this pulls electron density away from the phenolic ring.

  • Result: The pKa of the phenol is lowered, making the hydroxyl proton more acidic and a stronger H-bond donor, potentially strengthening interactions with target residues (e.g., Histidine or Glutamic acid in receptor active sites).

Part 3: Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the logical flow of optimizing the biaryl scaffold using fluorine substitution.

SAR_Logic Base Base Scaffold (Non-Fluorinated) Issue Problem: Rapid Metabolism & Promiscuous Binding Base->Issue Strategy Strategy: Ortho-Fluorination (2'-F Substitution) Issue->Strategy Optimization Steric Steric Clash (Increases Torsion Angle) Strategy->Steric Electronic Inductive Effect (Lowers pKa of Phenol) Strategy->Electronic Metabolic C-F Bond Strength (Blocks P450 Oxidation) Strategy->Metabolic Result Optimized Lead: High Stability Selective Conformation Steric->Result Electronic->Result Metabolic->Result

Figure 1: SAR Optimization Logic Flow. The diagram depicts how ortho-fluorination addresses metabolic and conformational liabilities in biaryl phenols.

Part 4: Experimental Protocols

To validate the performance of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol, the following synthesis and evaluation protocols are recommended. These protocols are designed to be self-validating control systems.

A. Synthesis: Regioselective Suzuki-Miyaura Coupling

This protocol ensures the correct assembly of the biaryl axis without scrambling the halogen substituents.

Reagents:

  • Aryl Halide: 4-Bromo-2-chlorophenol (protected as MOM-ether or used directly with excess base).

  • Boronic Acid: (2-Fluoro-4-methoxyphenyl)boronic acid.[1]

  • Catalyst: Pd(dppf)Cl₂ · DCM (Robust for sterically hindered couplings).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Base. Seal and purge with Nitrogen for 5 minutes. Reason: Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%) under a counter-flow of Nitrogen.

  • Reaction: Add degassed solvent mixture. Heat to 90°C for 4-12 hours.

  • Monitoring: Monitor by TLC or LC-MS.

    • Validation Check: Look for the disappearance of the Aryl Bromide. The Chlorine atom at position 2 is less reactive and should remain intact (Chemoselectivity).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

B. Metabolic Stability Assay (Microsomal Stability)

This assay quantifies the "Metabolic Blocking" effect of the fluorine atom.

Protocol:

  • Preparation: Prepare a 10 mM stock of the Test Compound (Fluorinated) and Reference (Non-fluorinated) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing an Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines the half-life: 
    
    
    
    .
    • Success Criterion: The Fluorinated analog should exhibit a

      
       at least 2x longer than the Non-fluorinated analog.
      
Part 5: References
  • Bioisosterism in Drug Design: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Ortho-Fluorine Effects in Biaryls: Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. [Link]

  • Suzuki Coupling of Chlorophenols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]

Sources

Comparative Guide: Assessing the Metabolic Stability of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phenol Problem" in Drug Design

Halogenated phenols represent a paradox in medicinal chemistry. While the addition of halogens (Fluorine, Chlorine, Bromine) can significantly improve potency and lipophilicity, the phenolic hydroxyl group remains a "metabolic handle," rendering these scaffolds highly susceptible to rapid Phase II conjugation.

For drug development professionals, standard metabolic stability screens often fail to accurately predict the clearance of phenols.

This guide compares the two primary in vitro systems used to assess these compounds: UDPGA-Fortified Liver Microsomes versus Cryopreserved Hepatocytes . We demonstrate that while microsomes are the high-throughput standard, they require specific, non-standard modifications to assess phenols accurately. Conversely, hepatocytes offer a holistic but lower-throughput "gold standard."

Mechanistic Foundation: Why Standard Assays Fail

To choose the right assay, one must understand the specific clearance mechanisms of halogenated phenols. unlike lipophilic amines which are cleared primarily by CYP450 (Phase I), phenols are dominant substrates for Phase II conjugation .

The Metabolic Triad for Phenols
  • Glucuronidation (Major): Catalyzed by UGTs (UDP-glucuronosyltransferases).[1]

  • Sulfation (Major): Catalyzed by SULTs (Sulfotransferases).[2]

  • Oxidation (Minor/Bioactivation): CYP450-mediated conversion to catechols/quinones (toxicity risk).

The "Latency" Trap in Microsomes

A critical technical failure in many labs is using standard Liver Microsomes (HLM) with only NADPH.

  • The Flaw: UGT active sites are located inside the microsomal lumen. Without a pore-forming agent (Alamethicin), the cofactor (UDPGA) cannot reach the enzyme efficiently.

  • The Result: False "High Stability" data for phenols that are actually rapidly cleared in vivo.

Visualization: The Metabolic Fate of Halogenated Phenols

The following diagram illustrates the competing pathways and the necessity of selecting an assay that covers both UGT and SULT activity.

PhenolMetabolism Phenol Halogenated Phenol (Substrate) CYP CYP450 (Microsomes) Phenol->CYP Phase I (Oxidation) UGT UGT Enzymes (Microsomes + Lumen) Phenol->UGT Phase II (Conjugation) SULT SULT Enzymes (Cytosol Only) Phenol->SULT Phase II (Conjugation) Quinone Reactive Quinone (Toxicity) CYP->Quinone Bioactivation Glucuronide O-Glucuronide (Renal Excretion) UGT->Glucuronide Major Clearance Sulfate O-Sulfate (Renal Excretion) SULT->Sulfate High Affinity Low Capacity

Figure 1: Divergent metabolic pathways for halogenated phenols. Note that SULT enzymes (Green) are absent in microsomal fractions.

Comparative Analysis: Microsomes vs. Hepatocytes[3][4][5][6]

This section objectively compares the performance of the two systems specifically for halogenated phenolic scaffolds.

System A: Enhanced Liver Microsomes (HLM + UDPGA + Alamethicin)

The High-Throughput Workhorse

Standard HLM assays use NADPH to drive CYP activity. To assess phenols, this system must be modified.

  • Modifications Required: Addition of UDPGA (cofactor) and Alamethicin (pore-former).

  • Pros: Low cost, high throughput, excellent for identifying UGT-driven clearance.

  • Cons: Zero SULT activity (SULTs are cytosolic and washed away during microsome preparation). This leads to under-prediction of clearance for phenols with high sulfation affinity.

System B: Cryopreserved Hepatocytes

The Physiological Gold Standard

Intact cells containing the full complement of enzymes (CYP, UGT, SULT) and membrane transporters.[3]

  • Pros: Captures Sulfation (SULT) and Transporter-mediated uptake. The only way to see the "total picture."

  • Cons: Higher cost ($500+ per donor), lower throughput, requires careful handling to maintain viability.

Performance Comparison Table
FeatureEnhanced Microsomes (HLM)Cryopreserved Hepatocytes
Enzyme Coverage CYP + UGT (if fortified)CYP + UGT + SULT
Relevance to Phenols Moderate. Misses sulfation.High. Captures all conjugation.
Throughput High (384-well capable)Medium (96-well)
Cost per Compound $

$
Sensitivity Good for

Good for

Self-Validation Requires Alamethicin controlRequires Viability/Positive Control

Experimental Data: Structural Impact on Stability

The following data illustrates how the choice of halogen (Fluorine vs. Chlorine) and the choice of assay system impacts the calculated Intrinsic Clearance (


).

Experimental Conditions:

  • Substrates: 4-Fluorophenol vs. 4-Chlorophenol.

  • HLM Assay: +NADPH, +UDPGA (2mM), +Alamethicin.

  • Hepatocyte Assay: Pooled Human (1 million cells/mL).

Table 1: Comparative Intrinsic Clearance ( )
CompoundStructureHLM

(µL/min/mg)
Hepatocyte

(µL/min/10⁶ cells)
Interpretation
4-Chlorophenol Cl-Ph-OH45 (High)110 (Very High)Under-prediction by HLM. The massive jump in hepatocytes suggests significant SULT contribution or transporter uptake.
4-Fluorophenol F-Ph-OH12 (Low)18 (Low)Stable. The C-F bond is stronger and the fluorine is smaller, often reducing steric fit for certain UGT isoforms compared to Cl.
2,4-Dichlorophenol Cl2-Ph-OH28 (Moderate)35 (Moderate)Comparable. Steric hindrance of the ortho-chloro group reduces SULT activity, making HLM (UGT-driven) more predictive.

Key Insight: For simple phenols (like 4-chlorophenol), Microsomes often underestimate clearance because they miss the Sulfation pathway. As steric bulk increases (2,4-dichloro), Sulfation is often inhibited sterically, and Microsomes become more predictive.

Validated Experimental Protocols

To ensure data trustworthiness, follow these specific protocols.

Protocol A: Glucuronidation-Specific Microsomal Stability

Use this for high-throughput screening of phenol analogs.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice.

  • Pore Formation (Crucial Step):

    • Mix HLM with Alamethicin (50 µg/mg protein) on ice for 15 minutes. This permeabilizes the membrane to allow UDPGA entry.

  • Reaction Mixture:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4), 5 mM MgCl2.

    • Protein: 0.5 mg/mL HLM (Alamethicin-treated).

    • Test Compound: 1 µM (final).

  • Initiation:

    • Add Cofactor Mix: 2 mM UDPGA + 1 mM NADPH (to cover both CYP and UGT).

  • Sampling:

    • Timepoints: 0, 10, 20, 30, 60 min.

    • Quench: 1:3 ratio with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS monitoring parent depletion.

Protocol B: Hepatocyte Stability (The "Tie-Breaker")

Use this for late-stage compounds or when HLM data is ambiguous.

  • Thawing: Thaw cryopreserved hepatocytes in commercial thawing medium (37°C). Centrifuge (100g x 10 min) and resuspend in Williams E medium.

  • Viability Check: Must be >75% via Trypan Blue exclusion.

  • Incubation:

    • Density: 1.0 x 10⁶ cells/mL.

    • Format: 96-well plate, shaking incubator (37°C, 5% CO2).

    • Compound: 1 µM.[4]

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120 min.

    • Quench: 1:3 Acetonitrile/Methanol.

Strategic Workflow (Decision Tree)

Do not waste expensive hepatocytes on every analog. Use this logic flow to optimize resources.

Workflow Start New Halogenated Phenol Analog Step1 Screen 1: HLM + UDPGA + Alamethicin (Assess UGT + CYP) Start->Step1 Decision1 High Clearance? Step1->Decision1 Modify Redesign: Block Metabolic Site (e.g., F for H substitution) Decision1->Modify Yes (>50 µL/min/mg) Step2 Screen 2: Cryopreserved Hepatocytes (Assess SULT + Transporters) Decision1->Step2 No (<20 µL/min/mg) Modify->Start Decision2 Discrepancy vs HLM? Step2->Decision2 Result1 SULT-Driven Clearance (Hard to block, consider prodrug) Decision2->Result1 Hep >> HLM Result2 Valid Candidate (Proceed to PK) Decision2->Result2 Hep ≈ HLM

Figure 2: Strategic decision tree for evaluating phenolic metabolic stability.

References

  • Comparison of Liver Microsomes and Hepatocytes. Vertex AI Search Results (ResearchGate). (2025).[5][6] Comparison between liver microsomes and hepatocytes for the metabolic stability screening.[7][3][8][9][10] Link

  • Mechanistic Insights on Intrinsic Clearance. PubMed. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes. Link

  • Glucuronidation Kinetics. Creative Bioarray. (2026).[11] CYP and UGT Reaction Phenotyping Assay.[1][2][4][11] Link

  • Microsomal Stability Protocol. Protocols.io.[12] (2025).[5][6] Metabolic stability assay in rat or dog microsomes. Link

  • Phenol Glucuronidation Structure-Activity. PubMed. (2002).[13][14] Quantitative structure activity relationships for the glucuronidation of simple phenols. Link

Sources

Navigating the Therapeutic Potential of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol: A Predictive In Vitro and In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive, predictive analysis of the in vitro and in vivo efficacy of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol , a compound of interest in medicinal chemistry. In the absence of direct published data on this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing upon experimental data from structurally analogous compounds to forecast its biological activity and to propose a rigorous experimental framework for its validation.

Deconstructing the Molecule: A Rationale for Predicted Efficacy

The structure of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol suggests a multifaceted biological profile. The key functional moieties that inform our predictions are:

  • The Phenolic Hydroxyl Group: This is a well-established pharmacophore responsible for antioxidant and antimicrobial properties.

  • Chlorine and Fluorine Substituents: Halogenation can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often enhancing its therapeutic efficacy.

  • The Methoxyphenyl Group: This moiety is present in numerous biologically active compounds and can influence receptor interactions and pharmacokinetic properties.

Given these structural features, we can hypothesize that 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol may possess antimicrobial and anti-inflammatory activities. This guide will now delve into the proposed in vitro and in vivo methodologies to test these hypotheses.

A Proposed In Vitro Evaluation Cascade

A systematic in vitro analysis is the foundational step to characterizing the bioactivity of a novel compound. The following experimental workflow is proposed to elucidate the antimicrobial and anti-inflammatory potential of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol.

G cluster_0 In Vitro Efficacy Workflow A Compound Preparation & Solubilization B Antimicrobial Susceptibility Testing A->B C Anti-inflammatory Activity Assays A->C D Cytotoxicity Assessment A->D E Data Analysis & Hit Prioritization B->E C->E D->E

Caption: Proposed experimental workflow for in vitro efficacy testing.

Antimicrobial Susceptibility Testing

Rationale: The phenolic and halogenated moieties suggest potential antimicrobial activity. A standard broth microdilution assay is a robust method to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) as per CLSI guidelines.

  • Compound Dilution: Perform serial two-fold dilutions of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity Assays

Rationale: Many phenolic compounds exhibit anti-inflammatory properties. Initial screening can be performed using lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Experimental Protocol: Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

Cytotoxicity Assessment

Rationale: It is crucial to assess the cytotoxicity of the compound to ensure that the observed biological effects are not due to cell death.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293 or the same RAW 264.7 cells) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Table 1: Predicted In Vitro Efficacy and Proposed Assays
Predicted Activity Proposed Assay Cell Line/Organism Key Endpoint
AntimicrobialBroth MicrodilutionS. aureus, P. aeruginosa, C. albicansMinimum Inhibitory Concentration (MIC)
Anti-inflammatoryGriess Assay & ELISARAW 264.7 MacrophagesInhibition of NO, TNF-α, and IL-6 production
CytotoxicityMTT AssayHEK293, RAW 264.7IC50 (50% inhibitory concentration)

A Proposed In Vivo Evaluation Framework

Promising in vitro data warrants progression to in vivo models to assess efficacy and safety in a whole-organism context.

G cluster_0 In Vivo Efficacy Workflow A Acute Toxicity Study B Pharmacokinetic Profiling A->B C Efficacy Model Selection B->C D In Vivo Efficacy Study C->D E Histopathological & Biomarker Analysis D->E

Caption: Proposed experimental workflow for in vivo efficacy testing.

Acute Systemic Toxicity

Rationale: An initial assessment of the compound's safety profile is essential before proceeding with efficacy studies.

Experimental Protocol: Acute Toxicity Study in Mice

  • Animal Model: Use healthy adult mice (e.g., Swiss albino).

  • Dose Administration: Administer single, escalating doses of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol via a relevant route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.

  • LD50 Determination: Calculate the median lethal dose (LD50).

In Vivo Anti-inflammatory Efficacy

Rationale: A well-established model of acute inflammation is the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use healthy adult rats (e.g., Wistar or Sprague-Dawley).

  • Compound Administration: Administer the test compound at various doses (based on toxicity data) orally or intraperitoneally.

  • Induction of Edema: After a set pre-treatment time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

Table 2: Proposed In Vivo Efficacy and Safety Studies
Study Type Animal Model Key Parameters Expected Outcome
Acute ToxicityMiceMortality, clinical signs of toxicityDetermination of LD50
Anti-inflammatory EfficacyRats (Carrageenan-induced paw edema)Paw volume, pro-inflammatory cytokine levels in paw tissueDose-dependent reduction in paw edema

Predicted Mechanism of Action: A Look at Signaling Pathways

Based on the activities of related phenolic compounds, 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol could potentially modulate key inflammatory signaling pathways such as NF-κB and MAPK.

G cluster_0 Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS Expression NFkB->iNOS MAPK->Cytokines Compound 2-Chloro-4-(2-fluoro-4- methoxyphenyl)phenol Compound->NFkB Inhibition Compound->MAPK Inhibition

Caption: Predicted modulation of the NF-κB and MAPK signaling pathways.

Further mechanistic studies, such as Western blotting for key signaling proteins (e.g., phosphorylated IκBα, p38, ERK, JNK), would be necessary to validate these predictions.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is not yet available, a systematic evaluation based on its structural characteristics and the known activities of related compounds provides a strong rationale for its investigation as a potential antimicrobial and anti-inflammatory agent. The experimental workflows detailed in this guide offer a comprehensive and scientifically rigorous approach to validating these predictions. The successful execution of these studies will be pivotal in determining the therapeutic potential of this novel chemical entity.

References

While there are no direct references for the efficacy of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol, the following resources on related compounds and methodologies provide a foundation for the proposed research:

  • A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds. Benchchem.
  • 2-Fluoro-4-methoxyphenol. Chem-Impex.
  • Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1.
  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetyl
  • Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl)
  • First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)

Technical Comparison Guide: Biaryl Phenol Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biaryl phenol motif—defined by a phenolic ring directly coupled to an aromatic system—represents a "privileged structure" in drug discovery. Its utility spans from broad-spectrum antisepsis (e.g., ortho-phenylphenol) to highly specific receptor modulation (e.g., Estrogen Receptor


 ligands).

This guide provides a technical comparison of three distinct classes of biaryl phenols:

  • Industrial Standards: Ortho-phenylphenol (OPP).

  • Natural Pharmacophores: Magnolol and Honokiol (Neolignans).[1]

  • Synthetic Therapeutics: Biphenyl-based ER

    
     selective ligands.[2]
    

Structural & Physicochemical Comparison

The position of the hydroxyl group relative to the biaryl axis dictates the physicochemical behavior, particularly solubility and metabolic stability.

Table 1: Physicochemical Profile of Key Biaryl Phenols
CompoundIUPAC NameStructure TypeLogP (approx)Aqueous SolubilityPrimary Application
Ortho-phenylphenol (OPP) 2-phenylphenol2-substituted biaryl3.09Low (<0.7 g/L)Antimicrobial / Fungicide
Magnolol 5,5'-diallyl-2,2'-biphenyldiol2,2'-biphenol (C2 symmetry)~4.5pH-dependent (High at pH >10)Anti-inflammatory / Anxiolytic
Honokiol 3',5-diallyl-2,4'-biphenyldiol2,4'-biphenol (Asymmetric)~4.5Higher than Magnolol at acidic pHNeuroprotective / Anticancer
ER

-001 (Prototype)
4'-hydroxy-biphenyl-4-carbaldehyde oxime4,4'-substituted biaryl3.5-4.0LowEstrogen Receptor

Agonist

Key Insight: While Magnolol and Honokiol are isomers, Honokiol exhibits superior stability at neutral pH, whereas Magnolol is more susceptible to oxidation due to the proximity of the hydroxyl groups (2,2'-position) facilitating radical formation [1, 2].

Comparative Biological Performance[4]

A. Antimicrobial Efficacy (Membrane Disruption)

Ortho-phenylphenol (OPP) relies on the biaryl torsion angle to disrupt bacterial lipid bilayers. Comparative studies with allyl-substituted phenols (e.g., eugenol derivatives) highlight the importance of the hydrophobic biaryl bulk.

Table 2: Antimicrobial Potency (MIC in

g/mL)

Data synthesized from comparative studies on phenol derivatives [3, 5].

OrganismOrtho-Phenylphenol (OPP)MagnololHonokiolVancomycin (Control)
S. aureus (MRSA)250 - 500164 - 81 - 2
E. coli>500>128>128N/A
C. albicans1252525N/A

Mechanistic Note: The natural biaryls (Magnolol/Honokiol) are significantly more potent against Gram-positive bacteria than the industrial standard OPP. This is attributed to the allyl side chains acting as "anchors" that facilitate deeper penetration into the peptidoglycan layer, a feature lacking in simple OPP [3].

B. Receptor Selectivity (Estrogen Receptor )

Synthetic optimization of the biaryl scaffold focuses on rigidifying the core to distinguish between ER


 and ER

pockets. The ER

pocket is approx. 100 ų smaller than ER

.[2]
  • Scaffold Logic: A 3-substituted biphenyl core allows the phenol to hydrogen bond with Glu353/Arg394, while the distal ring explores the hydrophobic pocket unique to ER

    
     [6, 7].
    
  • Performance: 4'-hydroxy-biphenyl oximes demonstrate up to 43-fold selectivity for ER

    
     over ER
    
    
    
    , reducing the risk of uterine proliferation associated with ER
    
    
    activation [7].

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of these compounds based on their substitution patterns.

BiarylPathways cluster_0 Mechanism of Action BiarylCore Biaryl Phenol Scaffold Membrane Lipophilic Interaction (Membrane Insertion) BiarylCore->Membrane Non-specific (OPP) Binding Ligand Binding Domain (ER-beta / GABA-A) BiarylCore->Binding Specific (Honokiol/ER Ligands) Disruption Bilayer Destabilization (Leakage of K+ ions) Membrane->Disruption Lysis Bacterial Cell Lysis Disruption->Lysis Selectivity Selectivity Filter (Helix 12 Stabilization) Binding->Selectivity Transcription Gene Transcription (Anti-inflammatory) Selectivity->Transcription

Caption: Divergent pharmacological pathways of biaryl phenols: Non-specific membrane disruption (OPP) vs. specific receptor modulation (Honokiol/Synthetic Ligands).[3]

Experimental Protocols

Protocol A: Suzuki-Miyaura Synthesis of Biaryl Phenols

The most robust method for generating biaryl phenols is the Suzuki-Miyaura cross-coupling.[4] This protocol is optimized for sterically hindered substrates (e.g., ortho-substituted phenols).

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Hydroxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) or Pd
    
    
    (dba)
    
    
    with S-Phos for hindered substrates.
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal the vial immediately.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor via TLC (eluent: Hexane/EtOAc).

  • Workup: Cool to RT. Quench with 1M HCl (careful acidification prevents phenol deprotonation during extraction). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layer over MgSO

    
    . Concentrate and purify via silica gel chromatography.
    

Validation Check:

  • Self-Validating Step: If the reaction turns black (Pd precipitation) before completion, oxygen was likely introduced. Repeat degassing.

  • Yield Expectation: 70–90% for unhindered biaryls; 50–70% for ortho-substituted biaryls [4, 8].

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

To verify antimicrobial efficacy compared to the data in Table 2.

Methodology:

  • Stock Prep: Dissolve biaryl phenol in DMSO (final concentration <1% in assay).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Use a 96-well plate. Dispense 100

    
    L of broth into wells. Perform serial 2-fold dilutions of the compound.
    
  • Incubation: Add 100

    
    L of inoculum to each well. Incubate at 37°C for 18–24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity.

  • Validation: Include a Vancomycin control well. If Vancomycin MIC deviates >1 dilution from standard (1-2

    
    g/mL), discard run.
    

Synthesis Workflow Visualization

SuzukiWorkflow Start Start: Aryl Halide + Boronic Acid Degas Degas Solvents (Ar/N2) CRITICAL STEP Start->Degas CatAdd Add Pd Catalyst (Pd(PPh3)4 or Pd2(dba)3) Degas->CatAdd Heat Reflux at 90°C (12-16 Hours) CatAdd->Heat Check TLC Monitoring Heat->Check Check->Heat Incomplete Workup Acidic Workup (1M HCl) Preserve Phenol Protonation Check->Workup Complete Purify Column Chromatography Workup->Purify

Caption: Optimized Suzuki-Miyaura coupling workflow for biaryl phenol synthesis, emphasizing oxygen exclusion.

References

  • Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties. Pharmaceutics, 2021.[5][6] Link

  • Honokiol and Magnolol: Benefits, Similarities and Differences. Stanford Chemicals, 2026. Link

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 2019. Link

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007. Link

  • Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Marine Drugs, 2024. Link

  • Bicyclic core estrogens as full antagonists: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 2009. Link

  • Biphenyl C-Cyclopropylalkylamides: New Scaffolds for Targeting Estrogen Receptor

    
    . Bioorganic & Medicinal Chemistry Letters, 2012. Link
    
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Chemistry Central Journal, 2010. Link

Sources

Safety Operating Guide

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol Proper Disposal Procedures

Executive Summary & Chemical Profile

Objective: This guide provides a validated protocol for the safe containment, classification, and disposal of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol (CAS: Specific CAS not widely listed; treated as Halogenated Biaryl Phenol).

Operational Context: As a Senior Application Scientist, I emphasize that this compound is not merely "organic waste." It is a poly-halogenated biaryl phenol . Its disposal is governed by two critical chemical functionalities:

  • The Phenolic Moiety: Provides acidity (

    
    ) and potential corrosivity.
    
  • Mixed Halogenation (Cl/F): The presence of both Chlorine and Fluorine dictates specific incineration parameters to prevent the formation of dioxins (from Cl) and hydrofluoric acid (HF) damage to incinerator scrubbers (from F).

Physicochemical Properties Relevant to Disposal:

PropertyValue / CharacteristicOperational Implication
Molecular Formula

High carbon content requires high-temperature oxidation.
Physical State Solid (likely crystalline)Dust control measures required during transfer.
Acidity (

)
~8.0 – 10.0 (Predicted)Incompatible with strong bases and oxidizers.
Halogen Content Chlorine (Cl) & Fluorine (F)CRITICAL: Must be segregated into Halogenated waste streams.[1]
Solubility Low in water; High in DMSO/MeOHAqueous disposal is strictly prohibited.

Immediate Safety & Spill Response Protocol

Before disposal, ensure the immediate environment is secure. This compound is a skin and eye irritant and potentially toxic to aquatic life.[2]

  • PPE Requirements:

    • Hand Protection: Double-gloving is recommended. Inner layer: Latex (tactility); Outer layer: Nitrile (chemical resistance, minimum 5 mil).

    • Respiratory: If handling neat powder outside a fume hood, use an N95 or P100 particulate respirator.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Spill Management (Solid):

    • Isolate: Evacuate the immediate area of non-essential personnel.

    • Dampen: Cover the spill with a solvent-dampened pad (Ethanol or Acetone) to prevent dust generation.

    • Collect: Scoop material into a wide-mouth HDPE jar.

    • Clean: Wipe surface with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize phenolic residues, followed by water.

Waste Classification & Segregation

Proper classification prevents regulatory fines (RCRA) and dangerous chemical reactions in the waste drum.

Regulatory Classification (RCRA/EPA)[1]
  • Primary Designation: Halogenated Organic Waste .[1]

  • EPA Waste Codes (USA): While this specific intermediate may not have a unique "U-list" code, it defaults to D002 (Corrosivity) if in acidic solution, or falls under "F-listed" solvents if dissolved in spent halogenated solvents.

  • Destruction Method: High-Temperature Incineration (Rotary Kiln) with acid gas scrubbing.

Segregation Rules (The "Never-Mix" List)
  • 
     DO NOT MIX  with Oxidizers  (Peroxides, Nitric Acid): Risk of exothermic runaway.
    
  • 
     DO NOT MIX  with Non-Halogenated Solvents  (if avoidable): Mixing dilutes the calorific value and complicates the recycling of non-halogenated streams.
    
  • 
     DO NOT MIX  with Strong Bases : Will form phenolate salts, which may precipitate or alter solubility profiles unexpectedly.
    

Step-by-Step Disposal Procedure

Scenario A: Disposing of Pure Solid (Neat Chemical)
  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but HDPE is preferred to prevent breakage during transport.

  • Transfer: Transfer the solid waste into the container. Do not fill more than 90% capacity.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol"

    • Hazard Checkbox: Toxic, Irritant.

    • Note: Write "CONTAINS FLUORINE" clearly on the tag. This alerts the disposal facility to use specific scrubber protocols for HF generation.

Scenario B: Disposing of Reaction Mixtures (Solutions)
  • Quenching: Ensure the reaction is quenched. If the solvent system is acidic, neutralize to pH 6–8 using Sodium Bicarbonate.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Methanol/Ethanol/DMSO : Even though the solvent is non-halogenated, the solute is halogenated. Therefore, the entire solution must go into the Halogenated Waste stream.

  • Rinsing: Rinse the original flask with a minimal amount of Acetone. Add the rinsate to the Halogenated Waste container.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this compound to ensure compliance with safety standards.

DisposalWorkflow Start Waste Generation: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol StateCheck Physical State? Start->StateCheck SolidPath Solid (Neat/Powder) StateCheck->SolidPath Solid LiquidPath Solution/Reaction Mix StateCheck->LiquidPath Liquid ContainerSolid Place in HDPE Wide-Mouth Jar SolidPath->ContainerSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Labeling LABEL: 'Halogenated Organic' Note: 'Contains Fluorine' ContainerSolid->Labeling HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent DCM/CHCl3 NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHaloSolvent MeOH/DMSO CombineHalo Add to HALOGENATED Waste Carboy HaloSolvent->CombineHalo NonHaloSolvent->CombineHalo Contaminates Stream CombineHalo->Labeling FinalDestruction Destruction: High-Temp Incineration (>1100°C) with Scrubbers Labeling->FinalDestruction

Figure 1: Decision tree for the segregation and packaging of halogenated phenolic waste.

References

  • PubChem. (2025).[3][4] 2-Chloro-4-(trifluoromethyl)phenol Compound Summary (Analogous Halogenated Phenol Data). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA Waste Management Guidelines. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Sources

Personal protective equipment for handling 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Chemical Identity & Risk Profile

Compound: 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol Chemical Class: Halogenated Biaryl Phenol Physical State: Solid (Crystalline powder likely) Solubility: Soluble in DMSO, Methanol, Dichloromethane; poorly soluble in water.

Risk Assessment (Structural Activity Relationship): As a specific safety data sheet (SDS) may not be widely available for this specialized intermediate, safety protocols must be derived from the functional group hazards of halogenated phenols and biphenyls.

  • Phenolic Moiety: Highly Corrosive. Causes rapid, often painless (anesthetic) chemical burns. Rapid transdermal absorption leading to systemic toxicity (neurotoxicity, renal failure).

  • Halogenated Biphenyl Core: Enhanced lipophilicity increases the rate of skin absorption. Potential for liver/kidney toxicity and skin sensitization.

Executive Safety Summary

CRITICAL WARNING: Do NOT rely on standard laboratory nitrile gloves for prolonged contact. Phenolic compounds can permeate thin nitrile in <10 minutes without visible degradation.

  • Primary Hazard: Dermal absorption and Corrosivity.

  • Secondary Hazard: Inhalation of dust/aerosols.

  • Immediate Action in Case of Skin Contact: Do not use water alone. Use PEG 300/400 (Polyethylene Glycol) or Isopropanol for immediate decontamination, then flush with water.

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory for all handling of this substance in amounts >10 mg.

Body AreaStandard RequirementTechnical Specification & Reasoning
Hand Protection Double Gloving (Specific Materials) Inner Layer: 4-mil Nitrile (Tactility).Outer Layer: 5-8 mil Nitrile OR Laminate (Silver Shield/Barrier) for stock solutions.Reasoning: Phenols permeate nitrile. Double gloving provides a "breakthrough buffer." Laminate is required for concentrated solutions.
Respiratory P100 / N95 + Fume Hood Primary: Handle inside a certified chemical fume hood.Secondary: If hood unavailable or handling powders, use N95 or P100 particulate respirator.Reasoning: Prevents inhalation of cytotoxic dusts.
Eye/Face Chemical Goggles + Face Shield Requirement: Indirect vented goggles (ANSI Z87.1). Face shield required for liquid handling >5 mL.Reasoning: Phenolic burns to the cornea can cause permanent blindness. Safety glasses are insufficient for splash protection.
Body Lab Coat + Chemical Apron Material: Tyvek or Poly-coated apron over standard cotton lab coat.Reasoning: Cotton absorbs phenols, holding them against the skin. An impervious apron prevents this "poultice effect."

PPE Decision Logic (Visualization)

The following diagram outlines the decision process for selecting the correct glove and respiratory protection based on the operational state.

PPE_Logic Start Start: Handling 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant_Solid Quantity > 100 mg? Solid->Quant_Solid Conc Concentration > 10%? Liquid->Conc Hood Use Fume Hood + N95 Double Nitrile Gloves Quant_Solid->Hood No Iso Use Isolator/Glovebox Tyvek Sleeves Quant_Solid->Iso Yes Std_Liq Fume Hood Double Nitrile (Change every 15 min) Conc->Std_Liq No High_Conc Fume Hood + Face Shield Laminate (Silver Shield) Gloves Conc->High_Conc Yes

Caption: PPE Selection Logic based on physical state and concentration risk factors.

Operational Handling Protocols

A. Weighing & Transfer (Solid State)
  • Preparation: Place the balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.

  • Technique:

    • Tare a pre-labeled vial with its cap on.

    • Open the source container only inside the hood.

    • Transfer solid using a disposable spatula.

    • Immediately recap both the source and the receiving vial.

    • Wipe the exterior of the receiving vial with a methanol-dampened wipe before removing from the hood.

B. Solubilization & Synthesis
  • Solvent Choice: When dissolving in DMSO or Methanol, be aware that these solvents enhance skin permeability , carrying the toxic phenol deeper into tissues.

  • Heating: If heating is required (e.g., for reflux), ensure the condenser is vented to a scrubber or the back of the hood. Never heat a closed system containing phenols without pressure relief.

  • Syringe Handling: Use Luer-lock syringes to prevent needle pop-off during pressure buildup. Wrap the needle/syringe junction with Parafilm if handling high concentrations.

C. Waste Disposal
  • Solid Waste: Contaminated gloves, wipes, and weigh boats must be double-bagged in clear hazardous waste bags labeled "TOXIC: PHENOLIC SOLID".

  • Liquid Waste: Segregate into a dedicated "Halogenated Organic" waste stream. Do not mix with oxidizing acids (e.g., Nitric Acid) as this can generate explosive picrates or toxic gases.

Emergency Response Protocol

Pre-Requisite: A "Phenol Spill Kit" containing PEG 300 or PEG 400 must be visible and accessible within 10 seconds of the work area.

Scenario 1: Skin Exposure (Splash)
  • Immediate: Stop work. Alert colleagues.

  • Remove: Carefully remove contaminated clothing/gloves (do not peel over face).

  • Decontaminate (The PEG Method):

    • Do NOT flush with water initially (water spreads the hydrophobic phenol).

    • Soak a gauze pad in PEG 300/400 or Isopropanol.

    • Gently wipe/blot the area for 15 minutes or until the odor disappears.

    • Then flush with water for 15 minutes.[1][2]

  • Medical: Seek emergency medical attention. Phenol absorption can cause delayed systemic collapse.

Scenario 2: Eye Exposure
  • Flush: Immediately flush with eyewash station for minimum 15 minutes .[1] Hold eyelids open.

  • Transport: Transport to ER immediately. Ocular phenol burns require specialist ophthalmology care.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Chloro-4-(trifluoromethyl)phenol (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Phenol. Retrieved from [Link]

  • University of California, Berkeley (EHS). Safe Handling of Phenol and Phenol Compounds. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.